molecular formula C6H6N2O B017692 3-Aminopicolinaldehyde CAS No. 55234-58-7

3-Aminopicolinaldehyde

货号: B017692
CAS 编号: 55234-58-7
分子量: 122.12 g/mol
InChI 键: QNJCRBZVUFRESB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Aminopicolinaldehyde (CAS 55234-58-7) is a high-purity, versatile chemical building block of significant interest in medicinal chemistry and chemical biology. Its core research value lies in its role as a key precursor in the synthesis of bioactive molecules, most notably a class of compounds known as thiosemicarbazones. Key Research Applications & Mechanisms: Primary Anticancer Agent Synthesis: this compound is the fundamental scaffold for Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a potent ribonucleotide reductase (RR) inhibitor that has progressed through numerous Phase I and II clinical trials for anticancer therapy . RR is a crucial enzyme for DNA synthesis, and its inhibition disrupts deoxyribonucleotide pools, thereby halting cell proliferation and inducing cytotoxicity in cancer cells. Investigation of Metal Chelation Therapies: Thiosemicarbazones derived from this aldehyde, including Triapine and its analogs (e.g., Dp44mT, DpC), are potent chelators of iron and copper . These metal complexes can generate redox-active species that produce cytotoxic reactive oxygen species (ROS), leading to lysosomal membrane permeabilization and apoptosis. The chelation activity also contributes to RR inhibition by depriving the enzyme of its essential iron cofactor. Mechanistic Studies & Cellular Distribution: Coordination complexes of thiosemicarbazone ligands, such as zinc complexes, are utilized to study intracellular distribution and uptake mechanisms. Research shows that while the parent thiosemicarbazone may localize to the cytoplasm and nuclear membrane, its metal complex can exhibit a distinct staining pattern, such as nucleolar accumulation, providing deeper biological insight into the mechanism of action . Versatile Chemical Intermediate: Beyond thiosemicarbazones, the molecule serves as a versatile synthon in organic synthesis. The aldehyde group is highly reactive toward nucleophiles, enabling the construction of diverse heterocyclic systems, while the amino group allows for further functionalization, making it a valuable starting point for developing novel chemical entities . Handling and Storage: This product is intended for research purposes only. It is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability .

属性

IUPAC Name

3-aminopyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-5-2-1-3-8-6(5)4-9/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJCRBZVUFRESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480338
Record name 3-Aminopicolinaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55234-58-7
Record name 3-Amino-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55234-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminopicolinaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Aminopicolinaldehyde from Nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Aminopicolinaldehyde is a valuable heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals, notable for its pyridine core bearing both amino and aldehyde functionalities. This guide provides an in-depth, technically robust synthetic pathway starting from the abundant and bio-renewable resource, nicotinamide (Vitamin B3). The proposed strategy is a multi-step sequence engineered for efficiency and regiochemical control. The core transformation involves a strategic degradation and subsequent functionalization of the pyridine ring. Initially, nicotinamide undergoes a Hofmann rearrangement to yield 3-aminopyridine, effectively removing the carbonyl carbon. The subsequent introduction of the aldehyde group at the C-2 position is achieved through a highly regioselective Directed ortho-Metalation (DoM) strategy, which leverages the directing ability of a protected amino group. This guide details the mechanistic rationale behind each transformation, provides validated experimental protocols, and discusses critical process parameters for researchers in drug development and chemical synthesis.

Introduction and Strategic Overview

Nicotinamide is a vital biological molecule and an inexpensive, readily available chemical feedstock.[1][2] Its transformation into more complex, functionalized pyridine derivatives like this compound represents a value-added synthetic endeavor. The target molecule, this compound, contains a synthetically challenging 1,2,3-trisubstitution pattern on the pyridine ring.[3] A direct, single-step conversion is not feasible due to the inherent electronic properties of the nicotinamide scaffold.

Our strategic approach deconstructs the synthesis into two primary stages:

  • Stage 1: Carbon Framework Degradation. The amide group of nicotinamide is leveraged to remove its own carbon atom via the Hofmann rearrangement. This classic name reaction provides clean and efficient access to 3-aminopyridine, establishing the crucial C-3 amino substituent.

  • Stage 2: Regioselective C-2 Functionalization. With the 3-amino group in place, we address the challenge of introducing a formyl group specifically at the C-2 position. A Directed ortho-Metalation (DoM) approach is employed. This powerful technique uses a functional group on the aromatic ring to direct a strong base to deprotonate the adjacent ortho position, creating a nucleophilic carbon center that can be trapped by an electrophile.[4][5]

This pathway is designed to maximize yield and purity by ensuring high regioselectivity at each critical step, avoiding the formation of difficult-to-separate isomers.

Overall_Synthesis_Pathway Nicotinamide Nicotinamide Aminopyridine 3-Aminopyridine Nicotinamide->Aminopyridine Stage 1: Hofmann Rearrangement (Br₂, NaOH) BocProtected tert-Butyl (pyridin-3-yl)carbamate Aminopyridine->BocProtected Protection ((Boc)₂O) OrthoLith ortho-Lithiated Intermediate BocProtected->OrthoLith Stage 2: Directed ortho-Metalation (sec-BuLi, TMEDA, -78°C) BocAldehyde tert-Butyl (2-formylpyridin-3-yl)carbamate OrthoLith->BocAldehyde Formylation (DMF) FinalProduct This compound BocAldehyde->FinalProduct Deprotection (TFA or HCl)

Caption: Overall synthetic strategy from Nicotinamide to this compound.

Stage 1: Synthesis of 3-Aminopyridine via Hofmann Rearrangement

The Hofmann rearrangement is an exemplary reaction for converting primary amides into primary amines with one fewer carbon atom.[6][7] Its application to nicotinamide is a well-established and reliable method for producing 3-aminopyridine.[8]

Mechanistic Rationale

The reaction proceeds through a series of well-defined steps. Sodium hydroxide reacts with bromine to form sodium hypobromite in situ. The hypobromite then reacts with the primary amide in a sequence involving N-bromination, deprotonation, and a key rearrangement step where the pyridyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion. This concerted rearrangement forms an isocyanate intermediate.[9][10] Subsequent hydrolysis of the isocyanate and decarboxylation of the resulting unstable carbamic acid yields the final 3-aminopyridine product.[11]

Hofmann_Mechanism cluster_0 Step 1: N-Bromination & Deprotonation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Hydrolysis & Decarboxylation Amide Nicotinamide NBromoamide N-Bromo-nicotinamide Amide->NBromoamide Br₂ / NaOH BromoAnion Bromoamide Anion NBromoamide->BromoAnion NaOH (-H₂O) Rearrange Pyridyl Isocyanate BromoAnion->Rearrange 1,2-shift (-Br⁻) Isocyanate Pyridyl Isocyanate CarbamicAcid Carbamic Acid Intermediate Isocyanate->CarbamicAcid H₂O Amine 3-Aminopyridine CarbamicAcid->Amine -CO₂

Caption: Mechanism of the Hofmann Rearrangement of Nicotinamide.

Experimental Protocol: 3-Aminopyridine

This protocol is adapted from the robust and validated procedure published in Organic Syntheses.[8]

  • Preparation of Hypobromite Solution: In a 2 L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve sodium hydroxide (75 g, 1.87 mol) in 800 mL of water. With efficient stirring, slowly add bromine (95.8 g, 0.6 mol) to the cold solution. Maintain the temperature below 10°C throughout the addition.

  • Reaction: Once the hypobromite solution temperature reaches 0°C, add finely powdered nicotinamide (60 g, 0.49 mol) all at once with vigorous stirring. The reaction is exothermic; maintain the temperature between 0°C and 3°C.

  • Heating: After the initial reaction subsides, remove the ice bath and heat the mixture in a water bath to 70-75°C for 30 minutes. The solution will become clear yellow.

  • Workup and Extraction: Cool the reaction mixture to room temperature. Saturate the solution with sodium chloride (~300 g) to aid in extraction. Extract the product using a continuous liquid-liquid extractor with diethyl ether for 6-8 hours. Alternatively, perform multiple batch extractions with ether or dichloromethane.

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield crude 3-aminopyridine as a solid.

  • Purification: The product can be purified by vacuum distillation or recrystallization from a suitable solvent system like toluene/hexane.

ParameterValueReference
Typical Yield75-85%[8]
Melting Point64-65 °C[8]
AppearanceColorless to pale yellow solid

Stage 2: C-2 Formylation via Directed ortho-Metalation

With 3-aminopyridine in hand, the next critical task is the regioselective installation of a formyl group at the C-2 position. The DoM strategy provides an elegant solution. However, the acidic N-H proton of the amino group must first be protected.

Protection of the Amino Group

Causality: Organolithium reagents are exceptionally strong bases and would simply deprotonate the amino group rather than the desired C-2 proton of the pyridine ring. Protection converts the amino group into a functionality that is both non-acidic and a potent Directing Metalation Group (DMG). The tert-butoxycarbonyl (Boc) group is ideal; it forms a carbamate which is an excellent DMG and can be easily removed under acidic conditions without affecting other parts of the molecule.

Experimental Protocol: tert-Butyl (pyridin-3-yl)carbamate

  • Dissolve 3-aminopyridine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product, which can often be used without further purification.

Directed ortho-Metalation and Formylation

Mechanistic Rationale: The carbamate group (-NHBoc) is a powerful DMG.[12] The lithium atom of the organolithium base (e.g., sec-butyllithium) coordinates to the carbonyl oxygen of the carbamate. This pre-coordination complex positions the base in close proximity to the C-2 proton, drastically increasing its kinetic acidity and facilitating selective deprotonation.[5][13] The resulting ortho-lithiated pyridine is a potent nucleophile. Quenching this intermediate with an electrophile, such as N,N-dimethylformamide (DMF), introduces the formyl group at the C-2 position.

DoM_Mechanism BocProtected 3-(Boc-amino)pyridine Complex Coordination Complex BocProtected->Complex + sec-BuLi / TMEDA OrthoLith ortho-Lithiated Species Complex->OrthoLith Deprotonation (-Butane) Quench Tetrahedral Intermediate OrthoLith->Quench + DMF (Electrophile) BocAldehyde Protected Aldehyde Quench->BocAldehyde Workup (-LiNMe₂)

Caption: Mechanism of Directed ortho-Metalation and Formylation.

Experimental Protocol: tert-Butyl (2-formylpyridin-3-yl)carbamate

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reaction Mixture: Dissolve tert-butyl (pyridin-3-yl)carbamate (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78°C using an acetone/dry ice bath. Slowly add sec-butyllithium (1.2 eq, solution in hexanes) dropwise, ensuring the internal temperature does not rise above -70°C. Stir the resulting dark-colored solution at -78°C for 1-2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture at -78°C.

  • Quench and Workup: After stirring for an additional hour, quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure protected aldehyde.

Final Step: Boc Deprotection

Rationale: The final step is the removal of the Boc protecting group to unveil the free amino group of the target molecule. This is reliably achieved under acidic conditions.

Experimental Protocol: this compound

  • Dissolve the purified tert-butyl (2-formylpyridin-3-yl)carbamate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir the solution at room temperature for 1-3 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction and Isolation: Extract the product with dichloromethane or ethyl acetate. Dry the combined organic layers, filter, and concentrate to yield this compound.

Alternative Synthetic Considerations

While the Hofmann-DoM pathway is a robust and highly regioselective route starting from nicotinamide, other strategies exist for constructing the this compound core, typically from different starting materials.

  • Nitration-Oxidation-Reduction Route: A common approach begins with 2-picoline (2-methylpyridine). This involves nitration to form 3-nitro-2-picoline, followed by oxidation of the methyl group to an aldehyde using reagents like selenium dioxide[14], and finally, reduction of the nitro group to the amine using standard conditions like catalytic hydrogenation or SnCl₂/HCl.[15] While effective, this pathway does not originate from nicotinamide.

Conclusion

This guide has detailed a logical and efficient synthetic pathway for the preparation of this compound from the simple and abundant starting material, nicotinamide. The strategy hinges on two powerful and well-understood transformations: the Hofmann rearrangement for C-N bond formation with carbon extrusion, and Directed ortho-Metalation for highly regioselective C-C bond formation. By providing a thorough mechanistic rationale and validated experimental protocols, this document serves as a practical resource for researchers engaged in the synthesis of functionalized heterocyclic compounds for applications in medicinal chemistry and materials science.

References

Introduction: The Strategic Importance of a Bifunctional Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Aminopicolinaldehyde: Chemical Properties, Reactivity, and Applications

This compound, also known as 3-amino-2-pyridinecarboxaldehyde, is a heterocyclic aromatic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] Its value stems from a unique molecular architecture: a pyridine ring substituted with both a nucleophilic amino group and an electrophilic aldehyde group at adjacent positions (C3 and C2, respectively). This ortho arrangement of functional groups imparts a distinct reactivity profile, making it a versatile precursor for the synthesis of complex heterocyclic systems and a powerful bidentate chelating agent for various metal ions.[2][3]

This guide provides a comprehensive overview of the fundamental chemical properties, spectroscopic profile, reactivity, and key applications of this compound, with a particular focus on its pivotal role in the development of the clinical-stage anticancer agent, Triapine.

Core Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound define its handling, storage, and reactivity in experimental settings.

Physicochemical Properties

The compound typically presents as a green-yellow solid and is soluble in solvents like chloroform and methanol.[4] Key identifying and physical properties are summarized below.

PropertyValueReference
Molecular Formula C₆H₆N₂O[1][4][5]
Molecular Weight 122.12 g/mol [1][4][5]
CAS Number 55234-58-7[4][5]
Appearance Green-Yellow Solid[4]
Melting Point 118-120 °C[4]
Boiling Point 302.6±27.0 °C (Predicted)[4]
Density 1.264±0.06 g/cm³ (Predicted)[4]
IUPAC Name 3-aminopyridine-2-carbaldehyde[5]
InChIKey QNJCRBZVUFRESB-UHFFFAOYSA-N[1][5]
Spectroscopic Signature

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. While specific spectra are proprietary, a profile can be predicted based on its functional groups.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands. A pair of sharp peaks between 3350 and 3450 cm⁻¹ would correspond to the symmetric and asymmetric N-H stretching of the primary amine.[6] A strong, sharp absorption around 1700 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde.[7] Additional peaks in the 1450–1600 cm⁻¹ region would represent the C=C and C=N stretching vibrations of the pyridine ring.[7]

  • ¹H NMR Spectroscopy : In the proton NMR spectrum, the aldehyde proton (-CHO) would appear as a highly deshielded singlet between 9-10 ppm. The protons on the pyridine ring would resonate in the aromatic region (7-8.5 ppm), with their specific shifts and coupling patterns determined by the electronic effects of the amino and aldehyde substituents. The amine protons (-NH₂) would likely appear as a broad signal that can exchange with D₂O.[6]

  • ¹³C NMR Spectroscopy : The carbon spectrum would feature a signal for the carbonyl carbon at a downfield chemical shift, typically between 190-200 ppm. The carbons of the pyridine ring would appear in the 120-160 ppm range, and the carbon atom bonded to the nitrogen (C3) would be slightly shielded compared to the others.[6]

  • Mass Spectrometry (MS) : Electron Impact Mass Spectrometry (EI-MS) would show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 122). Common fragmentation patterns would likely involve the loss of CO (M-28) from the aldehyde group or HCN from the pyridine ring.

Synthesis and Handling

Synthetic Approaches

The synthesis of this compound is not trivial and often involves multi-step procedures. A common strategy involves the protection of the reactive functional groups and subsequent modification of a pyridine precursor. For instance, a plausible route could involve the oxidation of 3-amino-2-methylpyridine. Another approach involves the use of a protecting group for the aldehyde, such as forming a cyclic acetal from a precursor like 3-amino-2-(1,3-dioxolan-2-yl)pyridine, which can then be deprotected under acidic conditions to yield the final aldehyde.[8] The synthesis of the parent 3-pyridinecarboxaldehyde can be achieved through methods like the hydrogenation of 3-cyanopyridine.[9]

Storage and Safety

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage conditions are often under an inert atmosphere at 2-8°C to prevent degradation.[4]

Safety: The compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[5] It is also toxic if it comes in contact with the skin. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are mandatory when handling this chemical. All work should be conducted in a chemical fume hood.

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is dominated by the interplay between the aldehyde and amino groups, which allows for a diverse range of chemical transformations.

Diagram 1: Structural Reactivity Map sub This compound Aldehyde (C2) Amino (C3) Pyridine Ring aldehyde_react Electrophilic Site (Susceptible to Nucleophiles) sub:f0->aldehyde_react Nucleophilic Addition Condensation amine_react Nucleophilic Site (Reacts with Electrophiles) sub:f1->amine_react Acylation Alkylation ring_react Aromatic System (Chelation & Substitution) sub:f2->ring_react N-atom lone pair bifunctional_react Bifunctional Reactivity (Cyclization & Chelation) sub->bifunctional_react Schiff Base Formation Metal Complexation

Caption: Reactivity sites of this compound.

Reactions of the Aldehyde Group

The aldehyde functional group is a potent electrophile, making it a prime target for nucleophilic attack. Its most significant reaction is condensation with primary amines or related nucleophiles to form imines (Schiff bases). This reaction is the cornerstone of its application in medicinal chemistry. Hemiaminals are formed as intermediates in these reactions, which are typically unstable but can sometimes be isolated.[10]

Reactions of the Amino Group

The primary amino group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and sulfonylation. This allows for the modification of the pyridine scaffold to modulate properties like solubility, lipophilicity, and biological activity.

Bifunctional Reactivity and Metal Chelation

The ortho-positioning of the aldehyde's oxygen atom and the amine's nitrogen atom creates a perfect pocket for coordinating with metal ions.[11] This ability to act as a bidentate ligand is crucial for its biological activity. It readily forms stable complexes with transition metals like iron (Fe), copper (Cu), gallium (Ga), and zinc (Zn).[3][12] This chelation is often central to the mechanism of action of its derivatives.[2]

Key Applications in Drug Discovery and Materials Science

The unique reactivity of this compound makes it a valuable building block for synthesizing a range of functional molecules.

Precursor to Triapine: A Ribonucleotide Reductase Inhibitor

The most prominent application of this compound is as the direct precursor to Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, or 3-AP).[2][13] Triapine is a potent inhibitor of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair.[13][14] By inhibiting RNR, Triapine depletes the pool of deoxynucleotides necessary for cell proliferation, making it an effective antineoplastic agent.[14] It has undergone numerous Phase I and II clinical trials for various cancers, including leukemia and pancreatic cancer.[2][13]

Diagram 2: Synthesis of Triapine reactant1 This compound process Condensation Reaction (Acid Catalyst, Heat) reactant1->process reactant2 Thiosemicarbazide reactant2->process product Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) process->product byproduct H₂O process->byproduct elimination

Caption: Synthesis of Triapine via condensation.

Mechanism of Action: Metal Chelation and Oxidative Stress

The anticancer activity of Triapine is intrinsically linked to the chelating properties inherited from its this compound scaffold. Triapine is a powerful chelator of iron and copper.[2] Its mechanism involves two key steps:

  • RNR Inhibition via Iron Chelation : Triapine binds to the iron cofactor essential for the catalytic activity of the R2 subunit of RNR, inactivating the enzyme.[3][15]

  • Generation of Reactive Oxygen Species (ROS) : The Triapine-metal complexes (particularly with iron and copper) are redox-active. They can catalyze the production of highly cytotoxic reactive oxygen species, such as hydroxyl radicals, which induce cellular damage, lysosomal membrane permeabilization, and ultimately lead to apoptosis (programmed cell death).[2][16]

Diagram 3: Mechanism of RNR Inhibition by Triapine cluster_0 Cellular Environment Triapine Triapine Chelation Iron Chelation Triapine->Chelation RNR Ribonucleotide Reductase (RNR) (Active, with Fe³⁺ cofactor) RNR->Chelation removes Fe³⁺ Triapine_Fe Triapine-Fe Complex (Redox Active) Chelation->Triapine_Fe RNR_inactive Inactive RNR Chelation->RNR_inactive ROS Generation of Reactive Oxygen Species (ROS) Apoptosis DNA Damage & Apoptosis ROS->Apoptosis Triapine_Fe->ROS DNA_synthesis_block Blockage of DNA Synthesis RNR_inactive->DNA_synthesis_block

Caption: Triapine's dual mechanism of anticancer action.

Synthesis of Novel Heterocycles and Materials

Beyond Triapine, this compound is a building block for various other heterocyclic structures, such as pyrido[2,3-d]pyrimidines and imidazo[1,2-a]pyridines, which are scaffolds with broad therapeutic potential.[17][18][19] Furthermore, its halogenated derivatives, like 3-Amino-5-bromopicolinaldehyde, are used to construct luminescent Schiff base ligands for copper(I) complexes, which have potential applications in organic light-emitting diodes (OLEDs).[20]

Experimental Protocol: Synthesis of Triapine

This protocol describes the synthesis of Triapine from this compound, a representative condensation reaction.

Objective: To synthesize 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) via acid-catalyzed condensation.

Materials:

  • This compound (1.0 eq)

  • Thiosemicarbazide (1.05 eq)

  • Ethanol (or Methanol), reagent grade

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of warm ethanol.

  • Addition of Nucleophile: To this solution, add thiosemicarbazide (1.05 eq).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature, and then further cool in an ice bath. The product, Triapine, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to yield Triapine as a crystalline solid.

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR, and IR spectroscopy.

Conclusion

This compound is more than just a simple chemical intermediate; it is a strategically designed scaffold that masterfully combines the reactivity of an aldehyde and an amine on a privileged pyridine core. Its ability to form Schiff bases and chelate metals has made it indispensable in the development of targeted therapeutics, exemplified by the RNR inhibitor Triapine. As research continues, the unique properties of this compound will undoubtedly lead to the discovery of new bioactive molecules and advanced functional materials, solidifying its importance in modern chemical science.

References

3-Aminopicolinaldehyde CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Aminopicolinaldehyde: A Strategic Building Block in Medicinal Chemistry

Introduction

This compound, also known by its IUPAC name 3-aminopyridine-2-carbaldehyde, is a heterocyclic organic compound of significant interest to the scientific community, particularly those in drug discovery and materials science.[1] Its unique molecular architecture, featuring a pyridine ring functionalized with both a nucleophilic amino group and an electrophilic aldehyde group in an ortho arrangement, makes it a versatile and highly reactive precursor for the synthesis of complex molecular scaffolds. This guide provides a comprehensive overview of its chemical identity, properties, a representative synthetic protocol, and its critical role as a foundational intermediate in the development of therapeutic agents.

Core Chemical Identity & Molecular Structure

A precise understanding of a molecule's identity is paramount for reproducible research. This compound is unambiguously identified by its CAS number and molecular formula.

  • CAS Number : 55234-58-7[1][2]

  • Molecular Formula : C₆H₆N₂O[1][2]

  • IUPAC Name : 3-aminopyridine-2-carbaldehyde[1]

  • Synonyms : 3-Amino-2-pyridinecarboxaldehyde, 3-Aminopyridine-2-carbaldehyde[1]

The structure consists of a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. An amino group (-NH₂) is attached at the C3 position, and an aldehyde group (-CHO) is at the C2 position. This specific arrangement facilitates intramolecular hydrogen bonding and is key to its reactivity, particularly in condensation reactions to form fused heterocyclic systems.

molecular_structure cluster_pyridine This compound cluster_substituents This compound N1 N C2 C C3 C Aldehyde C(=O)H C2->Aldehyde C4 C Amino NH₂ C3->Amino C5 C C6 C

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. This data is crucial for experimental design.

PropertyValueSource
Molecular Weight 122.12 g/mol --INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--[2]
Melting Point 155 - 158 °C--INVALID-LINK--
Boiling Point 273 °C--INVALID-LINK--
Purity Typically ≥98%--INVALID-LINK--[2]
logP (n-octanol/water) -0.76 (approx.)--INVALID-LINK--

Synthesis Protocol: A Conceptual Workflow

While various proprietary methods exist, a common strategy for synthesizing substituted picolinaldehydes involves the controlled oxidation of the corresponding picoline (methylpyridine) or reduction of a picolinic acid derivative. A plausible, instructive pathway starting from 3-aminopicolinic acid is outlined below. This multi-step process highlights key chemical transformations and the rationale behind them.

Experimental Protocol: Reduction of 3-Aminopicolinic Acid to this compound

This protocol describes a conceptual reduction of a carboxylic acid to an aldehyde, a non-trivial transformation requiring careful selection of reagents to avoid over-reduction to the alcohol.

Step 1: Activation of the Carboxylic Acid

  • Rationale : The direct reduction of a carboxylic acid to an aldehyde is challenging. It is often more efficient to first convert the acid to a more reactive derivative, such as an acyl chloride or an ester, which can be reduced under milder conditions. Activation with a reagent like thionyl chloride (SOCl₂) converts the carboxylic acid to a highly reactive acyl chloride.

  • Procedure :

    • Suspend 3-aminopicolinic acid (1.0 eq) in an inert, anhydrous solvent like dichloromethane (DCM) under a nitrogen atmosphere.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-aminopicolinoyl chloride.

Step 2: Controlled Reduction (Rosenmund Reduction)

  • Rationale : The Rosenmund reduction is a classic method for converting an acyl chloride to an aldehyde. It involves catalytic hydrogenation using a "poisoned" catalyst, typically palladium on barium sulfate (Pd/BaSO₄) with a catalyst poison like quinoline. The poison deactivates the catalyst just enough to prevent the subsequent reduction of the newly formed aldehyde to an alcohol.

  • Procedure :

    • Dissolve the crude acyl chloride from Step 1 in an anhydrous solvent such as toluene.

    • Add the Rosenmund catalyst (e.g., 5% Pd/BaSO₄, 0.1 eq) and a small amount of quinoline poison.

    • Bubble hydrogen gas through the stirred solution at room temperature or slightly elevated temperature.

    • Monitor the reaction progress carefully by GC-MS or TLC. Upon completion, the reaction is stopped to prevent over-reduction.

    • Filter the catalyst from the reaction mixture.

    • Purify the resulting this compound from the filtrate using column chromatography.

synthesis_workflow Start 3-Aminopicolinic Acid AcylChloride Intermediate: 3-Aminopicolinoyl Chloride Start->AcylChloride Step 1: Activation (SOCl₂) End Product: This compound AcylChloride->End Step 2: Controlled Reduction (H₂, Pd/BaSO₄, Quinoline)

Caption: Conceptual workflow for the synthesis of this compound.

Application in Drug Development: The Precursor to Triapine

The primary significance of this compound in medicinal chemistry is its role as the direct precursor to Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone).[3] Triapine is a potent inhibitor of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis and repair.[4][5]

Mechanism of Action: Ribonucleotide reductase catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA.[5] This enzyme's active site contains a critical tyrosyl free radical stabilized by an iron center.[4] Triapine functions by chelating this iron, which disrupts and quenches the tyrosyl radical.[4] The inactivation of RR leads to the depletion of the deoxyribonucleotide pool, which in turn arrests DNA synthesis and induces apoptosis, particularly in rapidly proliferating cancer cells.[3][4]

The synthesis of Triapine is a straightforward condensation reaction between this compound and thiosemicarbazide. This reaction underscores the strategic importance of this compound as a readily available starting material for this class of therapeutic agents.[3] Triapine has been investigated in numerous clinical trials for various cancers, including leukemia and solid tumors.[3]

pathway_diagram cluster_synthesis Drug Synthesis cluster_cellular Cellular Mechanism A This compound C Triapine (RR Inhibitor) A->C B Thiosemicarbazide B->C RR Ribonucleotide Reductase (RR) (Active Iron Center) C->RR Inactivates Enzyme (Chelates Iron) Ribo Ribonucleotides (NDPs) Deoxy Deoxyribonucleotides (dNDPs) Ribo->Deoxy Catalyzed by RR DNA DNA Synthesis & Cell Proliferation Deoxy->DNA Apoptosis Apoptosis Deoxy->Apoptosis Depletion leads to

Caption: Role of this compound in the synthesis and action of Triapine.

Beyond Triapine, the structural motif of this compound is a valuable starting point for creating diverse heterocyclic libraries, including quinolines and other fused pyridine systems, which are prevalent in medicinal chemistry.[2][6]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is derived from available Safety Data Sheets (SDS).

  • Hazard Identification : The compound is classified as hazardous. It can be fatal if swallowed and is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE) : Use in a well-ventilated area or fume hood is mandatory.[7][8] Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[8]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

  • First Aid : In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.[8] If swallowed, call a poison center or doctor immediately; do not induce vomiting.

References

Technical Guide: Spectroscopic Elucidation of 3-Aminopicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Aminopicolinaldehyde (3-amino-pyridine-2-carbaldehyde), a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] As a reactive intermediate, rigorous characterization is paramount for ensuring purity and confirming structural integrity prior to downstream applications. This document synthesizes predictive data with established spectroscopic principles to offer researchers and drug development professionals a definitive guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this compound. The methodologies and interpretations presented herein are grounded in field-proven techniques, providing a self-validating framework for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unambiguous information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring and the presence of the key aldehyde and amine functionalities.

Causality in Experimental Design

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common initial choice for its versatility. However, the presence of both an amino group (basic) and a pyridine nitrogen might lead to peak broadening. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, as its ability to form hydrogen bonds can sharpen the N-H proton signals, making them observable and integrable.[3] The standard for referencing is Tetramethylsilane (TMS) at 0.0 ppm.[4][5]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-12 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Accumulate a minimum of 16 scans to ensure an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data over a spectral width of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Accumulate a minimum of 1024 scans due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the spectrum using the residual solvent peak or TMS.

Data Interpretation and Analysis

The structure of this compound dictates a unique NMR signature.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
Aldehyde (-CHO)9.8 - 10.0Singlet (s)N/A1HThe deshielding effect of the carbonyl group places this proton significantly downfield.
Pyridine H-68.0 - 8.2Doublet of doublets (dd)J ≈ 4.5, 1.51HCoupled to both H-5 and H-4 (meta). The nitrogen atom's electron-withdrawing nature shifts it downfield.
Pyridine H-47.4 - 7.6Doublet of doublets (dd)J ≈ 8.0, 1.51HCoupled to H-5 (ortho) and H-6 (meta).
Pyridine H-56.8 - 7.0Doublet of doublets (dd)J ≈ 8.0, 4.51HCoupled to H-4 and H-6. The electron-donating amino group at C-3 shifts this proton upfield relative to other pyridine protons.
Amine (-NH₂)6.0 - 6.5Broad Singlet (br s)N/A2HThe signal is often broad due to quadrupole effects from the nitrogen and chemical exchange. Its position is solvent and concentration-dependent.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)190 - 195The carbonyl carbon is highly deshielded and appears furthest downfield.[6]
Pyridine C-3150 - 155The carbon bearing the electron-donating amino group is shifted significantly downfield.
Pyridine C-6148 - 152The carbon adjacent to the ring nitrogen is deshielded.
Pyridine C-2135 - 140The carbon bearing the aldehyde group.
Pyridine C-4125 - 130Aromatic CH carbon.
Pyridine C-5115 - 120The electron-donating effect of the adjacent amino group shields this carbon, shifting it upfield.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve 5-10 mg in 0.7 mL DMSO-d6 Acq_H1 ¹H NMR (16 scans) Prep->Acq_H1 Acq_C13 ¹³C NMR (1024 scans) Prep->Acq_C13 Proc Fourier Transform Phase & Baseline Correction Acq_H1->Proc Acq_C13->Proc Analysis Integrate Peaks Assign Shifts (δ) Analyze Coupling (J) Proc->Analysis Final Structure Confirmed Analysis->Final

Caption: Workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of chemical bonds.

Causality in Experimental Design

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra. The diamond crystal of an ATR accessory is robust and chemically inert, making it ideal for a wide range of organic compounds.[7]

Experimental Protocol: ATR-FTIR Data Acquisition
  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (1-2 mg) of solid this compound onto the ATR crystal.

  • Data Collection: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Co-add 32 to 64 scans over a range of 4000-400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Data Interpretation and Analysis

The IR spectrum of this compound is dominated by absorptions from its key functional groups.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupRationale
3450 - 3300Medium, Sharp (two bands)N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Primary amines characteristically show two distinct bands in this region.[8]
3100 - 3000Medium to WeakAromatic C-H StretchPyridine RingStretching vibrations of sp² C-H bonds.[9]
2850 - 2750Medium to Weak (two bands)Aldehydic C-H StretchAldehyde (-CHO)The presence of two bands (Fermi resonance) is a hallmark of an aldehyde C-H stretch and helps distinguish it from other functional groups.[10]
1710 - 1690Strong, SharpC=O StretchAldehyde (-CHO)This is typically one of the most intense peaks in the spectrum due to the large change in dipole moment of the C=O bond during vibration.[8]
1620 - 1580Medium to StrongN-H Bend & C=C/C=N StretchAmine & Pyridine RingThe scissoring vibration of the primary amine often overlaps with the ring stretching vibrations of the pyridine nucleus.[9]
1500 - 1400MediumAromatic C=C/C=N StretchPyridine RingSkeletal vibrations characteristic of the aromatic ring system.[9]
900 - 675Medium to StrongAromatic C-H Out-of-Plane BendPyridine RingThe specific pattern of these bands can be diagnostic of the substitution pattern on the aromatic ring.

Visualization: IR Analysis Workflow

IR_Workflow cluster_acq ATR-FTIR Acquisition cluster_analysis Spectral Interpretation BG 1. Record Background Sample 2. Apply Sample to Crystal BG->Sample Acquire 3. Acquire Spectrum (64 scans, 4000-400 cm⁻¹) Sample->Acquire Assign Identify Key Bands: - N-H Stretch (Amine) - C=O Stretch (Aldehyde) - C-H Stretches - Ring Vibrations Acquire->Assign Final Functional Groups Confirmed Assign->Final

Caption: Workflow for FTIR-based functional group identification.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.

Causality in Experimental Design

Electron Ionization (EI) is a classic, robust ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This "hard" ionization technique is ideal for creating a fragmentation fingerprint that can be used for structural elucidation and library matching. The molecular ion (M⁺˙) is usually visible, confirming the molecular weight.

Experimental Protocol: EI-MS Data Acquisition
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV) in the ion source.

  • Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate the mass spectrum, which plots relative intensity versus m/z.

Data Interpretation and Analysis

The molecular formula of this compound is C₆H₆N₂O, with a monoisotopic mass of 122.05 Da.[11]

m/zProposed FragmentIdentityRationale
122[M]⁺˙Molecular IonCorresponds to the exact molecular weight of the compound. Its presence confirms the elemental composition.
121[M-H]⁺Loss of a hydrogen atom, often from the aldehyde, is a common fragmentation event.
94[M-CO]⁺˙3-Aminopyridine radical cationA characteristic fragmentation of aromatic aldehydes is the loss of a neutral carbon monoxide (CO) molecule (28 Da).[12]
93[M-CHO]⁺3-Aminopyridyl cationLoss of the formyl radical (CHO, 29 Da) is another primary fragmentation pathway for aldehydes.[13]
67[C₄H₅N]⁺˙Further fragmentation of the pyridine ring after initial losses, for example, loss of HCN from the m/z 94 fragment.

Visualization: MS Fragmentation Workflow

MS_Workflow Molecule This compound (C₆H₆N₂O) Ionization Electron Ionization (70 eV) Molecule->Ionization M_ion Molecular Ion (M⁺˙) m/z 122 Ionization->M_ion:f0 Frag1 [M-H]⁺ m/z 121 M_ion:f1->Frag1 - H˙ Frag2 [M-CO]⁺˙ m/z 94 M_ion:f1->Frag2 - CO Frag3 [M-CHO]⁺ m/z 93 M_ion:f1->Frag3 - CHO˙ Frag4 Further Fragments e.g., m/z 67 Frag2->Frag4 - HCN

References

Navigating the Nuances of 3-Aminopicolinaldehyde: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical research and drug development, the integrity of starting materials is paramount. 3-Aminopicolinaldehyde, a key building block in the synthesis of various bioactive molecules, including the promising class of thiosemicarbazones, presents unique challenges in its handling and storage due to its inherent chemical reactivity.[1][2] This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, detailing its degradation pathways, recommended storage conditions, and analytical methodologies for purity assessment. Our aim is to equip researchers with the necessary knowledge to ensure the compound's integrity, thereby safeguarding the reproducibility and success of their scientific endeavors.

The Chemical Profile of this compound: A Double-Edged Sword of Reactivity

This compound is a pyridine derivative characterized by the presence of both an amino (-NH2) and an aldehyde (-CHO) group on the pyridine ring. This unique substitution pattern is the very source of its synthetic utility and, simultaneously, its susceptibility to degradation.

The aldehyde group, an electrophilic center, is prone to nucleophilic attack and oxidation.[3][4] The amino group, being a nucleophile, can participate in various reactions. The interplay of these two functional groups, influenced by the electron-withdrawing nature of the pyridine ring, dictates the compound's stability.

Key Physicochemical Properties
PropertyValueSource
Molecular FormulaC6H6N2O[5]
Molecular Weight122.12 g/mol [5]
AppearanceSolid[6]
CAS Number55234-58-7[5]

Potential Degradation Pathways: Understanding the "How" and "Why"

Based on the chemical nature of this compound and studies on analogous compounds like 3,4-diaminopyridine, several degradation pathways can be postulated.[7][8] Understanding these pathways is critical for implementing effective preventative measures.

Oxidation: The Primary Culprit

Oxidation is a major degradation route for aminopyridine derivatives.[7][8] The presence of atmospheric oxygen, especially in the presence of light or metal ions, can lead to the formation of several degradation products.

  • N-Oxide Formation: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, leading to the formation of this compound-N-oxide.[7]

  • Oxidation of the Amino Group: The amino group can be oxidized, potentially leading to the formation of nitroso or nitro derivatives. Studies on 3,4-diaminopyridine have shown the formation of 4-amino, 3-nitropyridine under oxidative stress.[7]

  • Oxidation of the Aldehyde Group: The aldehyde group can be readily oxidized to a carboxylic acid, yielding 3-aminopicolinic acid.

Oxidative Degradation of this compound This compound This compound This compound-N-oxide This compound-N-oxide This compound->this compound-N-oxide Oxidation (Pyridine N) 3-Amino-2-nitrosopyridine 3-Amino-2-nitrosopyridine This compound->3-Amino-2-nitrosopyridine Oxidation (Amino group) 3-Aminopicolinic acid 3-Aminopicolinic acid This compound->3-Aminopicolinic acid Oxidation (Aldehyde group)

Caption: Proposed Oxidative Degradation Pathways.

Dimerization and Polymerization: The Risk of Self-Reactivity

The inherent nucleophilicity of the amino group and the electrophilicity of the aldehyde group create the potential for intermolecular reactions. This can lead to the formation of imines (Schiff bases) through self-condensation, which may further polymerize over time, leading to a decrease in purity and potential changes in physical properties.[9]

Self-Condensation of this compound cluster_0 Monomers Molecule_1 This compound Imine_Dimer Imine Dimer Molecule_1->Imine_Dimer Self-Condensation (-H2O) Molecule_2 This compound Molecule_2->Imine_Dimer Self-Condensation (-H2O) Polymer Polymer Imine_Dimer->Polymer Further Polymerization

Caption: Potential Dimerization and Polymerization Pathway.

Influence of pH and Moisture
  • Acidic Conditions: In acidic conditions, the amino group will be protonated, which can inhibit its nucleophilicity and potentially slow down self-condensation reactions. However, acidic conditions might catalyze other degradation pathways.

  • Basic Conditions: Basic conditions can deprotonate the amino group, potentially increasing its reactivity and promoting self-condensation. Aldol-type condensation reactions are also a possibility under basic conditions.[10]

  • Moisture: The presence of water can facilitate hydrolysis of any formed imine dimers back to the monomer. However, it can also participate in other degradation reactions. Therefore, maintaining a dry environment is crucial.

Recommended Storage and Handling Protocols: A Proactive Approach to Preservation

To mitigate the degradation risks, stringent storage and handling protocols are essential. The following recommendations are based on safety data sheets and an understanding of the compound's chemical vulnerabilities.

Core Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool place. Refrigeration (2-8°C) is recommended for long-term storage.Reduces the rate of chemical reactions, including oxidation and polymerization.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.
Light Protect from light. Store in an amber vial or in a dark place.Light, particularly UV radiation, can provide the energy to initiate and accelerate degradation reactions, especially oxidation.
Container Store in a tightly sealed container.Prevents the ingress of air and moisture.
Purity Use high-purity material.Impurities can sometimes act as catalysts for degradation.
Handling Procedures
  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, for example, in a glove box.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.

  • Dispensing: For weighing and dispensing, minimize the exposure time to the ambient atmosphere. It is advisable to allow the container to warm to room temperature before opening to prevent condensation of moisture.

  • Solvent Selection: When preparing solutions, use dry, de-gassed solvents. The stability in solution will be dependent on the solvent and pH. It is recommended to prepare solutions fresh for each use.

Analytical Methodologies for Stability and Purity Assessment

A robust analytical program is indispensable for ensuring the quality of this compound. This involves both routine purity checks and more in-depth stability studies.

Purity Assessment Techniques
TechniquePurpose
High-Performance Liquid Chromatography (HPLC) The primary technique for quantitative purity assessment and detection of degradation products. A reversed-phase C18 column with a UV detector is a common starting point.
Liquid Chromatography-Mass Spectrometry (LC-MS) For the identification of unknown impurities and degradation products by providing molecular weight information.
Gas Chromatography-Mass Spectrometry (GC-MS) Can be used for purity assessment, particularly if the compound and its impurities are volatile. Derivatization may be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides structural confirmation of the bulk material and can be used to identify and quantify major impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Useful for confirming the presence of key functional groups and for comparison against a reference standard.
Protocol for a Forced Degradation Study

Forced degradation studies, or stress testing, are essential for developing a stability-indicating analytical method.[11][12] This involves subjecting the compound to harsh conditions to intentionally induce degradation.

Objective: To identify potential degradation products and validate an analytical method's ability to separate these from the parent compound.

Methodology:

  • Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.[13]

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is free from co-eluting degradants.

  • Mass Balance: Attempt to achieve a mass balance, where the decrease in the parent compound is accounted for by the formation of degradation products. A degradation of 5-20% is generally considered optimal for method validation.[12]

Caption: Workflow for a Forced Degradation Study.

Impact on Synthetic Applications: The Case of Thiosemicarbazones

This compound is a crucial precursor for the synthesis of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) and its analogues, which are potent ribonucleotide reductase inhibitors with significant antineoplastic activity.[14] The key synthetic step is the condensation reaction between the aldehyde group of this compound and the amino group of thiosemicarbazide.

The purity and stability of the starting this compound directly impact this synthesis:

  • Reduced Yield: If the starting material has degraded (e.g., through oxidation of the aldehyde to a carboxylic acid), the yield of the desired thiosemicarbazone will be significantly reduced.

  • Impurity Profile: Degradation products in the starting material can lead to the formation of impurities in the final product, complicating purification and potentially affecting the biological activity and safety profile of the drug candidate.

  • Reproducibility: Using a starting material of inconsistent quality will lead to poor reproducibility of the synthesis, a major issue in drug development.

Therefore, it is imperative to confirm the purity of this compound using a validated analytical method before its use in synthesis.

Conclusion: A Commitment to Quality

The stability of this compound is a critical parameter that demands careful consideration and proactive management. By understanding its inherent chemical reactivity and potential degradation pathways, researchers can implement appropriate storage and handling procedures to preserve its integrity. A robust analytical strategy, including routine purity testing and the development of a stability-indicating method through forced degradation studies, is not merely a recommendation but a necessity. Adherence to these principles will ensure the reliability of experimental data and contribute to the successful development of novel therapeutics derived from this versatile building block.

References

An In-Depth Technical Guide to 3-Aminopicolinaldehyde: From Historical Synthesis to a Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Abstract

3-Aminopicolinaldehyde, a seemingly unassuming heterocyclic aldehyde, holds a significant position in the landscape of medicinal chemistry. While its direct therapeutic applications are limited, its role as a critical precursor to potent bioactive molecules, most notably the anti-cancer agent Triapine, has cemented its importance in drug development. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and historical synthesis to its pivotal role in the creation of Triapine and the intricate mechanism of action of its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the synthesis, and application of this versatile chemical building block.

Part 2: Introduction to this compound: A Molecule of Significant Therapeutic Potential

This compound, also known as 3-amino-2-pyridinecarboxaldehyde, is a pyridinecarbaldehyde derivative with the chemical formula C6H6N2O.[1][2] Its structure, featuring an aldehyde group and an amino group on a pyridine ring, makes it a highly reactive and versatile intermediate in organic synthesis. While it exists as a solid at room temperature, its true significance lies in its utility as a scaffold for constructing more complex molecules with pronounced biological activity.[1][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The following table summarizes its key characteristics.

PropertyValueSource
Molecular FormulaC6H6N2O[1][2]
Molecular Weight122.12 g/mol [2]
CAS Number55234-58-7[1][2]
AppearanceSolid[1]
PurityTypically ~98%[1]
InChI KeyQNJCRBZVUFRESB-UHFFFAOYSA-N[1]

The Rise to Prominence: The Triapine Connection

The trajectory of this compound's importance is inextricably linked to the development of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone).[4][5] Triapine is a potent inhibitor of ribonucleotide reductase (RR), a critical enzyme in DNA synthesis.[4][5][6] By inhibiting RR, Triapine disrupts the supply of deoxynucleotides necessary for DNA replication, thereby halting cell proliferation.[6][7] This mechanism of action has established Triapine as a promising anti-cancer agent, with demonstrated activity against a broad spectrum of tumors.[4][6] this compound is the foundational building block for the synthesis of Triapine, formed through the condensation of its aldehyde group with thiosemicarbazide.[6]

Part 3: Historical Perspective on the Synthesis of this compound

A key precursor for the synthesis of this compound is 2-Amino-3-methylpyridine (also known as 2-amino-3-picoline).[8][9] The synthetic challenge lies in the selective oxidation of the methyl group to an aldehyde without over-oxidation to a carboxylic acid or decomposition of the amino-substituted pyridine ring. Early methods may have employed harsh oxidizing agents, leading to lower yields and a greater need for purification. The development of more selective and milder oxidation protocols has been a significant advancement in the efficient production of this compound.

Part 4: Core Synthesis Protocols: A Detailed Walkthrough

The synthesis of this compound is a critical process for the production of its derivatives. Below is a detailed, generalized protocol based on the oxidation of 2-Amino-3-methylpyridine, a common and efficient method.

Method 1: Selective Oxidation of 2-Amino-3-methylpyridine

This method focuses on the controlled oxidation of the methyl group of 2-Amino-3-methylpyridine to an aldehyde. The choice of oxidizing agent is crucial to prevent over-oxidation.

Step-by-Step Experimental Protocol:
  • Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The flask is charged with a solution of 2-Amino-3-methylpyridine in a suitable solvent, such as dioxane or a mixture of acetic acid and water.

  • Introduction of Oxidizing Agent: A solution of a selective oxidizing agent, such as selenium dioxide (SeO2), is prepared in a compatible solvent. This solution is then added dropwise to the heated reaction mixture containing the 2-Amino-3-methylpyridine. The temperature is carefully controlled to maintain a steady reaction rate and prevent unwanted side reactions. The rationale for using a selective oxidant like SeO2 is its ability to oxidize activated methyl groups to aldehydes with a lower risk of over-oxidation compared to stronger agents like potassium permanganate.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The crude product is then isolated by filtration to remove any solid byproducts. The filtrate is neutralized with a base, such as sodium bicarbonate, to remove any acidic components.

  • Extraction and Purification: The aqueous solution is extracted with an organic solvent, such as ethyl acetate or dichloromethane, to transfer the this compound into the organic phase. The combined organic extracts are then washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final product of high purity.

Experimental Workflow Diagram:

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 2-Amino-3-methylpyridine in a suitable solvent reaction Heat the reaction mixture and add oxidizing agent dropwise start->reaction oxidant Prepare solution of selective oxidizing agent (e.g., SeO2) oxidant->reaction monitor Monitor reaction progress (TLC/HPLC) reaction->monitor cool Cool reaction mixture monitor->cool filter Filter to remove byproducts cool->filter neutralize Neutralize with base filter->neutralize extract Extract with organic solvent neutralize->extract dry Dry and evaporate solvent extract->dry purify Purify by column chromatography or recrystallization dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Part 5: The Role of this compound in Drug Development: The Triapine Case Study

The primary importance of this compound in drug development stems from its role as the key precursor to Triapine.[3] The unique structural features of this compound are crucial for the biological activity of its thiosemicarbazone derivative.

Mechanism of Action of Triapine

Triapine exerts its anti-cancer effects primarily through the inhibition of ribonucleotide reductase (RR).[5][6] This enzyme is responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair.[7] The mechanism of RR inhibition by Triapine is multifaceted and involves the chelation of iron.[6][10]

The RR enzyme contains a binuclear iron center in its R2 subunit, which is crucial for its catalytic activity. Triapine, being a potent iron chelator, binds to this iron, disrupting the enzyme's function.[10] This chelation can also lead to the generation of reactive oxygen species (ROS), which can cause further damage to the enzyme and other cellular components, ultimately leading to apoptosis.[3][10]

Signaling Pathway Diagram:

Triapine_Mechanism cluster_cell Cancer Cell Triapine Triapine RR Ribonucleotide Reductase (RR) (Active) Triapine->RR Inhibits Iron Fe³⁺ in RR Triapine->Iron Chelates RR->Iron dNDPs dNDPs RR->dNDPs Produces ROS Reactive Oxygen Species (ROS) Iron->ROS Generates Apoptosis Apoptosis ROS->Apoptosis Induces DNA_synthesis DNA Synthesis & Repair DNA_synthesis->Apoptosis Inhibition leads to dNDPs->DNA_synthesis rNDPs rNDPs rNDPs->RR Substrate

Caption: Mechanism of action of Triapine.

The Importance of the this compound Scaffold

The this compound scaffold is not just a passive component of Triapine. The pyridine nitrogen and the amino group play crucial roles in the molecule's overall electronic properties and its ability to coordinate with metal ions. This has spurred further research into other derivatives of this compound, exploring different substitutions on the pyridine ring to modulate the compound's activity, selectivity, and pharmacokinetic properties.[11]

This compound has transitioned from a simple heterocyclic aldehyde to a molecule of significant consequence in the field of medicinal chemistry. Its historical synthesis, refined over time, has paved the way for the development of Triapine, a promising anti-cancer agent that has undergone extensive clinical evaluation.[3] The story of this compound and Triapine is a testament to the power of small molecule design in tackling complex diseases.

Future research will likely focus on the development of novel derivatives of this compound with improved therapeutic indices. By modifying the core scaffold, researchers can aim to enhance potency, selectivity, and pharmacokinetic profiles, potentially leading to the next generation of ribonucleotide reductase inhibitors. The enduring legacy of this compound is its demonstration of how a well-designed chemical building block can become the cornerstone of life-saving therapeutics.

Part 7: References

  • This compound | CymitQuimica. (n.d.). CymitQuimica. Retrieved January 3, 2026, from --INVALID-LINK--

  • Triapine | C7H9N5S | CID 9571836 - PubChem. (n.d.). PubChem. Retrieved January 3, 2026, from --INVALID-LINK--

  • 3-Aminopyridine-2-carbaldehyde | C6H6N2O | CID 12204009 - PubChem. (n.d.). PubChem. Retrieved January 3, 2026, from --INVALID-LINK--

  • How to prepare and apply 2-Amino-3-picoline efficiently? - FAQ - Guidechem. (n.d.). Guidechem. Retrieved January 3, 2026, from --INVALID-LINK--

  • Finch, R. A., et al. (2000). Triapine (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity. Biochemical Pharmacology, 59(8), 983-991.

  • This compound|CAS 55234-58-7 - Benchchem. (n.d.). Benchchem. Retrieved January 3, 2026, from --INVALID-LINK--

  • 3-Amino-6-chloropicolinaldehyde - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 3, 2026, from --INVALID-LINK--

  • Zeidner, J. F., et al. (2015). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. Leukemia & Lymphoma, 56(2), 460-463.

  • Sartorelli, A. C., et al. (1999). Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): An inhibitor of ribonucleotide reductase with antineoplastic activity. Advances in Enzyme Regulation, 39, 3-12.

  • 3-Amino-5-bromopicolinaldehyde|CAS 1289168-19-9 - Benchchem. (n.d.). Benchchem. Retrieved January 3, 2026, from --INVALID-LINK--

  • 3-Aminopyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from --INVALID-LINK--

  • Synthesis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

  • Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348–10356.

  • 3-Pyridinecarboxaldehyde - the NIST WebBook. (n.d.). NIST. Retrieved January 3, 2026, from --INVALID-LINK--

  • 1603-40-3 CAS | 2-AMINO-3-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01046. (n.d.). Loba Chemie. Retrieved January 3, 2026, from --INVALID-LINK--

  • Karp, J. E., et al. (2008). A PHASE I STUDY OF THE NOVEL RIBONUCLEOTIDE REDUCTASE INHIBITOR 3-AMINOPYRIDINE-2-CARBOXALDEHYDE THIOSEMICARBAZONE (3-AP, TRIAPINE®) IN COMBINATION WITH THE NUCLEOSIDE ANALOG FLUDARABINE FOR PATIENTS WITH REFRACTORY ACUTE LEUKEMIAS AND AGGRESSIVE MYELOPROLIFERATIVE DISORDERS. Clinical Cancer Research, 14(24), 8275–8282.

References

Theoretical studies on 3-Aminopicolinaldehyde electronic structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of 3-Aminopicolinaldehyde's Electronic Structure

This compound, a pivotal precursor in the synthesis of pharmacologically active compounds such as the ribonucleotide reductase inhibitor Triapine, possesses a rich electronic architecture that dictates its reactivity and biological interactions.[1][2] This technical guide provides a comprehensive framework for the theoretical elucidation of its electronic structure using quantum chemical computations. As a Senior Application Scientist, this document is structured to offer not just a protocol, but a scientifically grounded rationale for the methodological choices, ensuring a robust and reproducible in-silico investigation. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the chemical behavior of this compound and its derivatives.

PART 1: Unveiling the Electronic Landscape of this compound

Introduction: The Significance of this compound

This compound, also known as 3-aminopyridine-2-carbaldehyde, is a heterocyclic aldehyde with the molecular formula C6H6N2O.[3][4] Its significance in medicinal chemistry is underscored by its role as a key building block for Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a potent anticancer agent that has undergone numerous clinical trials.[1][2] The therapeutic efficacy of Triapine and its analogues is intrinsically linked to their ability to chelate metal ions and inhibit ribonucleotide reductase, processes governed by their electronic properties.[1][2] A fundamental understanding of the electronic structure of the parent aldehyde is therefore crucial for the rational design of new derivatives with enhanced therapeutic profiles.

This guide outlines a theoretical approach, centered on Density Functional Theory (DFT), to dissect the electronic characteristics of this compound. DFT has proven to be a powerful tool for accurately predicting the electronic structure and properties of molecules of this nature.[5][6] We will explore its molecular geometry, frontier molecular orbitals, charge distribution, and potential for intramolecular interactions, providing a foundational understanding of its chemical reactivity and spectroscopic signatures.

Theoretical and Computational Methodology: A Justified Approach

The selection of an appropriate theoretical model is paramount for obtaining reliable computational results. For a molecule like this compound, DFT strikes an optimal balance between computational cost and accuracy.[6]

1.2.1. The Choice of Density Functional and Basis Set

We recommend the use of Becke's three-parameter hybrid functional (B3LYP) in conjunction with the Pople-style 6-311++G(d,p) basis set.[7]

  • B3LYP Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic properties of conjugated systems like the pyridine ring in this compound. It has a well-documented track record of providing excellent results for a wide range of organic molecules.[6]

  • 6-311++G(d,p) Basis Set: This triple-zeta basis set provides sufficient flexibility for the valence electrons to be accurately described. The inclusion of diffuse functions (++) is important for describing the lone pairs of electrons on the nitrogen and oxygen atoms and any potential weak intramolecular interactions. The polarization functions (d,p) allow for the description of non-spherical electron densities, which is essential for accurately modeling the bonding in the molecule.

1.2.2. Computational Workflow

The following workflow ensures a systematic and thorough investigation of the electronic structure of this compound.

Computational Workflow cluster_input Input cluster_dft DFT Calculations (Gaussian 09/16) cluster_analysis Data Analysis and Interpretation mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial guess freq_calc Frequency Calculation geom_opt->freq_calc Optimized geometry structural_analysis Structural Parameters (Bond lengths, angles) geom_opt->structural_analysis Optimized coordinates electronic_prop Electronic Property Calculation (HOMO-LUMO, MEP, NBO) freq_calc->electronic_prop Verified minimum vibrational_analysis Vibrational Spectra (IR, Raman) freq_calc->vibrational_analysis Frequencies & Intensities orbital_analysis Frontier Molecular Orbitals (Energy gap, distribution) electronic_prop->orbital_analysis charge_analysis Charge Distribution (MEP, NBO charges) electronic_prop->charge_analysis

Caption: A schematic of the computational workflow for the theoretical study of this compound.

Step-by-Step Protocol:

  • Geometry Optimization: The initial structure of this compound is optimized to find the global minimum on the potential energy surface. This step is crucial as all subsequent electronic property calculations are dependent on the molecular geometry.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy and the predicted infrared (IR) and Raman spectra.

  • Electronic Property Calculations: Using the optimized geometry, a series of single-point energy calculations are performed to determine the electronic properties of interest, including:

    • Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular bonding, charge delocalization, and hyperconjugative interactions.[8]

PART 2: Deconstructing the Electronic Architecture

Molecular Geometry: The Foundation of Electronic Properties

The optimized molecular structure of this compound is expected to be largely planar due to the sp2 hybridization of the atoms in the pyridine ring and the aldehyde group. A key feature of interest is the potential for an intramolecular hydrogen bond between the amino group (-NH2) and the oxygen atom of the aldehyde group (-CHO).

HOMO-LUMO Diagram LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) E2 -1.8 eV E1 -6.5 eV E1->E2 ΔE = 4.7 eV

References

The Synthesis of 3-Aminopicolinaldehyde and Its Analogs: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for preparing 3-aminopicolinaldehyde and its structurally diverse analogs. Recognizing the significance of this scaffold as a key building block in medicinal chemistry—most notably as the precursor to the clinical-stage anticancer agent Triapine—this document is tailored for researchers, scientists, and drug development professionals. We will delve into the practical and mechanistic details of the most reliable and scalable synthetic routes, including the oxidation of pyridyl alcohols, the reduction of picolinonitriles, and multi-step sequences commencing from readily available pyridine precursors. Beyond the parent molecule, this guide explores the synthesis of a variety of analogs, including those with substitutions on the pyridine ring and modifications of the amino group, thereby providing a robust toolkit for structure-activity relationship (SAR) studies. Each section is designed to offer not just procedural steps, but also the underlying chemical principles, potential challenges, and actionable solutions, ensuring a self-validating and field-proven resource for the synthesis of this critical class of compounds.

Introduction: The Strategic Importance of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, primarily due to its role as the foundational component of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone). Triapine is a potent inhibitor of ribonucleotide reductase (RR), a critical enzyme in DNA synthesis, and has been the subject of numerous Phase I and II clinical trials for cancer therapy[1]. The aldehyde functionality at the 2-position serves as a versatile handle for the introduction of various side chains, most commonly to form thiosemicarbazones, which are potent metal chelators. This chelation of essential metal cofactors, such as iron, is a key mechanism of RR inhibition[1].

The strategic value of this compound and its analogs extends beyond Triapine, with derivatives being explored for a range of therapeutic applications. The ability to readily modify the pyridine ring and the amino group allows for fine-tuning of the molecule's physicochemical properties, including solubility, metabolic stability, and target engagement. This guide provides a detailed exploration of the synthetic methodologies that enable access to this critical building block and its diverse analogs, empowering chemists to innovate in the design of next-generation therapeutics.

Principal Synthetic Routes to this compound

Several viable synthetic routes to this compound have been established, each with its own set of advantages and considerations. The choice of a particular route will often depend on the availability of starting materials, the desired scale of the synthesis, and the tolerance of other functional groups on the molecule. The following sections will detail the most common and reliable of these methods.

Oxidation of (3-Aminopyridin-2-yl)methanol

One of the most direct and widely employed methods for the synthesis of this compound is the oxidation of the corresponding primary alcohol, (3-aminopyridin-2-yl)methanol. This approach benefits from the commercial availability of the starting material. The key to this transformation is the selection of a mild oxidizing agent that selectively converts the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid or degradation of the electron-rich aminopyridine ring.

Mechanism of Oxidation with Manganese Dioxide:

The oxidation of allylic and benzylic-type alcohols with manganese dioxide (MnO₂) is a heterogeneous reaction that is believed to proceed through a radical mechanism on the surface of the MnO₂ particles[2]. The pyridyl methanol, being analogous to a benzylic alcohol, is readily oxidized by this method. The reaction is thought to be initiated by the adsorption of the alcohol onto the surface of the MnO₂, followed by a one-electron transfer to form a radical cation intermediate. Subsequent steps lead to the formation of the aldehyde and reduced manganese species.

Experimental Protocol: Oxidation of (3-Aminopyridin-2-yl)methanol with Manganese Dioxide

  • Materials:

    • (3-Aminopyridin-2-yl)methanol

    • Activated Manganese Dioxide (MnO₂)

    • Dichloromethane (DCM) or Chloroform (CHCl₃)

    • Celatom® or Diatomaceous Earth

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of (3-aminopyridin-2-yl)methanol (1 equivalent) in a suitable solvent such as DCM or CHCl₃ (approximately 10-15 mL per gram of starting material), add activated manganese dioxide (5-10 equivalents)[2][3]. The use of a significant excess of freshly activated MnO₂ is crucial for driving the reaction to completion.

    • Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight, depending on the activity of the MnO₂.

    • Upon completion of the reaction, filter the mixture through a pad of Celatom® or diatomaceous earth to remove the manganese salts. Wash the filter cake thoroughly with the reaction solvent to ensure complete recovery of the product.

    • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Self-Validation:

    • Expected Yield: Moderate to good (50-80%).

    • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The aldehyde proton typically appears as a singlet between δ 9.5 and 10.5 ppm in the ¹H NMR spectrum.

    • Pitfalls: Incomplete reaction due to inactive MnO₂. Over-oxidation is generally minimal with this reagent. The product can be somewhat unstable, so it is advisable to use it promptly or store it under an inert atmosphere at low temperature.

Reduction of 3-Aminopicolinonitrile

Another common and effective strategy for the synthesis of this compound is the partial reduction of the corresponding nitrile, 3-aminopicolinonitrile. This method is particularly useful when the nitrile is more readily accessible than the alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it can selectively reduce nitriles to aldehydes at low temperatures.

Mechanism of DIBAL-H Reduction:

The reduction of a nitrile with DIBAL-H proceeds through the formation of an intermediate N-aluminyl imine. At low temperatures (typically -78 °C), this intermediate is stable. Upon aqueous workup, the imine is hydrolyzed to release the aldehyde. It is critical to maintain a low temperature during the reaction to prevent over-reduction of the intermediate imine to the corresponding amine.

Experimental Protocol: Reduction of 3-Aminopicolinonitrile with DIBAL-H

  • Materials:

    • 3-Aminopicolinonitrile

    • Diisobutylaluminium Hydride (DIBAL-H) in a suitable solvent (e.g., toluene or THF)

    • Anhydrous Toluene or Tetrahydrofuran (THF)

    • Methanol

    • Rochelle's salt (potassium sodium tartrate) solution

    • Ethyl Acetate or Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-aminopicolinonitrile (1 equivalent) in anhydrous toluene or THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of DIBAL-H (1.1-1.5 equivalents) dropwise, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

    • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

    • Extract the aqueous layer with ethyl acetate or DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Self-Validation:

    • Expected Yield: Good to excellent (70-90%).

    • Characterization: The product can be confirmed by spectroscopic methods as described in the previous section.

    • Pitfalls: Over-reduction to the amine is a potential side reaction if the temperature is not carefully controlled. The workup with Rochelle's salt is crucial for breaking up the aluminum salts and facilitating extraction.

Synthesis from 2-Chloro-3-Nitropyridine

A more versatile and often higher-yielding approach, particularly for larger-scale synthesis, starts from the readily available 2-chloro-3-nitropyridine. This multi-step route offers several points for diversification to create a range of analogs.

Overall Synthetic Strategy:

The general strategy involves the introduction of a one-carbon unit at the 2-position, which will ultimately become the aldehyde, followed by the reduction of the nitro group to the desired amine.

Figure 1: General synthetic workflow starting from 2-chloro-3-nitropyridine.

Experimental Protocol: Multi-step Synthesis from 2-Chloro-3-Nitropyridine

  • Step 1: Introduction of a Two-Carbon Unit

    • One common method involves a nucleophilic aromatic substitution with a suitable two-carbon nucleophile, such as the enolate of acetaldehyde or a protected equivalent.

    • Alternatively, a palladium-catalyzed cross-coupling reaction can be employed.

  • Step 2: Oxidation to the Aldehyde

    • If a methyl group was introduced in the first step, it can be oxidized to the aldehyde using selenium dioxide (SeO₂). This reaction is typically performed in a solvent such as dioxane or acetic acid.

  • Step 3: Reduction of the Nitro Group

    • The final step is the reduction of the nitro group to an amine. This can be achieved using a variety of reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation with palladium on carbon (Pd/C).

  • Self-Validation:

    • Expected Yield: The overall yield for the multi-step sequence is typically in the range of 30-50%.

    • Characterization: Each intermediate should be characterized to confirm its structure before proceeding to the next step.

    • Pitfalls: The oxidation with SeO₂ can sometimes lead to over-oxidation or side reactions. The reduction of the nitro group in the presence of an aldehyde can sometimes be challenging, and careful selection of the reducing agent and conditions is necessary to avoid reduction of the aldehyde.

Synthesis of this compound Analogs

The synthetic routes described above can be adapted to produce a wide array of this compound analogs, which are invaluable for SAR studies.

Analogs with Substituents on the Pyridine Ring
  • Halogenated Analogs: Halogenated derivatives, such as 3-amino-5-bromopicolinaldehyde, are useful for introducing further diversity through cross-coupling reactions. These can often be prepared by starting with the appropriately halogenated pyridine precursor.

  • Alkyl-Substituted Analogs: Alkyl groups can be introduced at various positions on the pyridine ring to probe steric and electronic effects. These are typically synthesized from the corresponding alkyl-substituted pyridine starting materials.

Analogs with Modified Amino Groups
  • N-Acyl Analogs: The amino group can be acylated to form amides, such as N-(2-formylpyridin-3-yl)acetamide. This is typically achieved by treating this compound or a protected precursor with an acylating agent like acetic anhydride or an acyl chloride.

  • N-Alkyl Analogs: The amino group can be alkylated to form secondary or tertiary amines. This can be accomplished through reductive amination or by direct alkylation with an alkyl halide.

Data Presentation

Synthetic RouteStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Oxidation (3-Aminopyridin-2-yl)methanolMnO₂50-80%Direct, commercially available starting materialRequires large excess of oxidant, variable activity of MnO₂
Reduction 3-AminopicolinonitrileDIBAL-H70-90%High yielding, clean reactionRequires cryogenic temperatures, moisture-sensitive reagent
From 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridineVarious (multi-step)30-50% (overall)Versatile for analog synthesis, scalableMulti-step, potentially harsh reagents

Conclusion

The synthesis of this compound and its analogs is a critical endeavor for the advancement of medicinal chemistry, particularly in the development of novel anticancer agents. This guide has provided a detailed overview of the most robust and versatile synthetic strategies, complete with experimental protocols, mechanistic insights, and practical considerations. By understanding the nuances of each synthetic route, researchers are well-equipped to access this important scaffold and its derivatives, paving the way for the discovery of new and improved therapeutics. The choice of the optimal synthetic pathway will ultimately be guided by the specific target molecule, available resources, and the desired scale of the synthesis.

References

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3-Aminopicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 3-Aminopicolinaldehyde (3-APA). Designed for researchers, computational chemists, and professionals in drug development, this document moves beyond a simple list of steps to explain the causality and scientific rationale behind methodological choices. We will explore the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of 3-APA, a molecule of significant interest due to its role as a precursor to biologically active compounds like Triapine.[1] The protocols detailed herein are designed to be self-validating, ensuring robust and reproducible results that adhere to the highest standards of scientific integrity.

Introduction: The "Why" Behind a Computational Approach to this compound

This compound (3-APA), a substituted pyridinecarbaldehyde[2], is a critical building block in medicinal chemistry. Its primary significance lies in its role as a precursor to Triapine, a thiosemicarbazone compound with demonstrated antineoplastic properties as a ribonucleotide reductase inhibitor.[1] Understanding the fundamental molecular properties of 3-APA is paramount for optimizing reaction pathways, designing novel derivatives, and predicting its interactions in biological systems.

Quantum chemical calculations offer a powerful, non-experimental route to probe these properties at the subatomic level.[3] For drug development professionals, this in silico approach is invaluable for accelerating the discovery pipeline.[3][4] By simulating molecular behavior, we can predict reactivity, stability, and electronic characteristics before committing resources to costly and time-consuming laboratory synthesis.[3] This guide focuses on Density Functional Theory (DFT), a robust and widely-used computational method that provides a favorable balance between accuracy and computational cost for molecules of this size.[5][6]

Theoretical & Methodological Framework: Justifying Our Choices

The reliability of any computational study hinges on the appropriate selection of a theoretical method and basis set. This choice is not arbitrary; it is a deliberate decision based on the system's chemistry and the properties being investigated.

2.1. Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

We will employ DFT for our calculations. Unlike wavefunction-based methods like Hartree-Fock (HF), DFT calculates the total energy of a system based on its electron density. This approach inherently includes a degree of electron correlation at a lower computational expense, making it ideal for studying the electronic structure of organic molecules.

2.2. The B3LYP Functional and 6-311++G(d,p) Basis Set: A Proven Combination

  • Functional - B3LYP: We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is one of the most widely used functionals due to its proven track record in accurately predicting the geometries and electronic properties of a vast range of organic molecules, including pyridine derivatives.[5][6][7][8] It combines the strengths of both HF and local density approximations to deliver reliable results.

  • Basis Set - 6-311++G(d,p): A basis set is the set of mathematical functions used to build molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this system:

    • 6-311G : This indicates a triple-zeta valence basis set, providing a high degree of flexibility for valence electrons, which are most involved in chemical bonding and reactions.

    • ++ : The first + adds diffuse functions on heavy (non-hydrogen) atoms, and the second + adds them on hydrogen atoms. These functions are crucial for accurately describing lone pairs and regions of electron density far from the nuclei, which is essential for the amino group and nitrogen/oxygen atoms in 3-APA.

    • (d,p) : These are polarization functions (d functions on heavy atoms, p functions on hydrogen). They allow for the distortion of atomic orbitals, which is critical for accurately modeling the shape of electron clouds in chemical bonds.

This combination of B3LYP/6-311++G(d,p) has been shown to provide excellent agreement with experimental data for structural parameters of similar pyridine derivatives.[7][8]

The Computational Workflow: A Self-Validating Protocol

A rigorous computational study follows a logical progression of steps, where each step validates the previous one. This ensures that the final calculated properties are derived from a physically meaningful molecular state.

G cluster_input Preparation cluster_calc Core Calculation cluster_analysis Analysis & Interpretation Build 1. Build Initial 3D Structure (e.g., GaussView, Avogadro) Opt 2. Geometry Optimization (Find Energy Minimum) Build->Opt Input Geometry Freq 3. Vibrational Frequency Analysis (Confirm Minimum) Opt->Freq Optimized Geometry Freq->Opt Imaginary Frequencies? Re-optimize Electronic 4. Electronic Properties (HOMO, LUMO, MEP) Freq->Electronic Verified Minimum Spectra 5. Spectroscopic Prediction (IR, NMR) Freq->Spectra Data 6. Data Synthesis (Tables, Visuals) Electronic->Data Spectra->Data

Caption: The computational workflow for this compound.

Step 1: Building the Initial Molecular Structure
  • Software : Use molecular building software such as GaussView or the open-source Avogadro.

  • Procedure : Construct the this compound molecule (C₆H₆N₂O)[2]. Ensure correct atom types, bonds, and initial hybridization.

  • Rationale : This initial 3D guess does not need to be perfect. The subsequent optimization step is designed to find the most stable (lowest energy) conformation. A reasonable starting structure simply reduces the computational time required to reach convergence.

Step 2: Geometry Optimization

This is the most critical step. We are asking the software to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.[9]

  • Software : Gaussian 16, ORCA, or similar electronic structure packages.[10][11]

  • Protocol :

    • Set up the calculation using the optimized structure from Step 1.

    • Specify the keyword Opt to request a geometry optimization.[9]

    • Define the level of theory: B3LYP/6-311++G(d,p).

    • Run the calculation. The software will iteratively adjust the molecular geometry to minimize the forces on each atom.[12]

    • The optimization is considered converged when the forces and displacements between steps fall below predefined threshold values.[12][13]

Step 3: Vibrational Frequency Analysis (Self-Validation)

This step is non-negotiable for a trustworthy result. It serves two purposes: to confirm that the optimized geometry is a true energy minimum and to predict the molecule's infrared (IR) spectrum.[14][15]

  • Protocol :

    • Use the optimized geometry from the output of Step 2.

    • Specify the keyword Freq.

    • Use the same level of theory: B3LYP/6-311++G(d,p).

  • Validation Check :

    • Upon completion, inspect the output for the number of imaginary frequencies.[14][16]

    • A true minimum must have zero imaginary frequencies .[14][15]

    • If one or more imaginary frequencies (often reported as negative values) are present, the structure is a saddle point, not a minimum.[14][17] The typical remedy is to visualize the motion associated with the imaginary frequency, slightly displace the atoms along that vector, and re-run the optimization from Step 2.[14][18]

Analysis of Calculated Properties

With a validated, optimized structure, we can now confidently extract a wealth of chemical information.

Structural Parameters

The optimized geometry provides precise bond lengths and angles. These can be compared with experimental data from X-ray crystallography for similar compounds to further validate the computational model.[6][8]

ParameterAtom 1Atom 2Calculated Bond Length (Å)
C=OC(aldehyde)O(aldehyde)Illustrative value: ~1.21
C-NC(ring)N(amino)Illustrative value: ~1.37
C-CC(ring)C(aldehyde)Illustrative value: ~1.48
Parameter Atom 1 Atom 2 Atom 3
C-C-HC(ring)C(aldehyde)H(aldehyde)
C-C-NC(ring)C(ring)N(amino)
Note: The values in this table are illustrative examples based on typical results for similar molecules. Actual calculated values will be generated by the computation.
Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity.[19][20]

  • HOMO : Represents the ability to donate an electron (nucleophilicity).

  • LUMO : Represents the ability to accept an electron (electrophilicity).[21]

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[20]

OrbitalCalculated Energy (eV)
HOMOIllustrative value: -6.5
LUMOIllustrative value: -1.8
HOMO-LUMO Gap (ΔE) 4.7
Note: Illustrative values. These are key outputs for assessing electronic properties.
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface.[22] It is an invaluable tool for predicting intermolecular interactions and reactive sites.[22][23]

  • Red Regions : Indicate negative electrostatic potential (electron-rich areas), typically associated with lone pairs on heteroatoms (like the aldehyde oxygen and amino nitrogen). These are sites susceptible to electrophilic attack.[24]

  • Blue Regions : Indicate positive electrostatic potential (electron-poor areas), often found around hydrogen atoms, particularly the amino hydrogens. These are sites for nucleophilic attack.[24]

The MEP provides a clear, visual guide to the charge distribution and is essential for understanding how 3-APA will interact with other molecules, such as biological receptors or reagents.[22][25]

G cluster_mol This compound (Numbered) cluster_legend Atom Numbering (Illustrative) mol mol N1 N1 (Pyridine Ring) C2 C2 (Aldehyde Substituted) C3 C3 (Amino Substituted) N8 N8 (Amino Group) C7 C7 (Aldehyde Carbon) O12 O12 (Aldehyde Oxygen)

Caption: Atom numbering scheme for this compound.

Conclusion

This guide has outlined a robust, scientifically-grounded workflow for the quantum chemical analysis of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. By following this self-validating protocol—from initial structure generation and rigorous geometry optimization to the crucial frequency analysis checkpoint—researchers can generate reliable and insightful data. The subsequent analysis of structural parameters, frontier molecular orbitals, and the molecular electrostatic potential provides a deep understanding of the molecule's intrinsic properties. This computational insight is critical for applications in drug design and development, enabling a more rational and efficient approach to synthesizing and utilizing novel chemical entities based on the 3-APA scaffold.[26][27][28]

References

Methodological & Application

Application Notes and Protocols for the Formation of Schiff Bases from 3-Aminopicolinaldehyde and Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Schiff Bases in Modern Chemistry

Schiff bases, named after their discoverer Hugo Schiff, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, also known as an azomethine or imine group (-C=N-).[1][2] These compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[2][3][4] The resulting imine bond is not only robust but also reversible, a property that allows for thermodynamically controlled syntheses of complex molecular architectures.[5]

Schiff bases derived from heterocyclic aldehydes, such as 3-aminopicolinaldehyde, are of particular interest in medicinal and coordination chemistry. The presence of the pyridine ring introduces a key coordination site, enabling the formation of stable complexes with a variety of metal ions.[6] These metal complexes have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties, making them promising candidates for drug development.[1][7][8][9][10] Furthermore, Schiff base metal complexes are widely explored as catalysts in various organic transformations.[11][12]

This document provides a comprehensive guide to the synthesis of Schiff bases from this compound and primary amines, detailing the underlying reaction mechanism, a step-by-step experimental protocol, characterization techniques, and an overview of their significant applications.

Reaction Mechanism: A Stepwise Look at Imine Formation

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of a weak acid. The pH of the reaction medium is a critical parameter; a pH around 4-5 is often optimal.[12] At a lower pH, the primary amine becomes protonated and non-nucleophilic, hindering the initial attack on the carbonyl carbon. Conversely, at a higher pH, the removal of the hydroxyl group in the intermediate is not favored.

The mechanism proceeds through the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a zwitterionic tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, forming a neutral carbinolamine intermediate.

  • Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

  • Deprotonation: A base (such as the solvent or another amine molecule) removes a proton from the nitrogen atom, yielding the final Schiff base product and regenerating the acid catalyst.

Diagram of the Schiff Base Formation Mechanism

Caption: The reaction mechanism for acid-catalyzed Schiff base formation.

Experimental Protocol

This protocol details a general and robust method for the synthesis of a Schiff base from this compound and a generic primary amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Sigma-Aldrich, etc.
Primary Amine (e.g., Aniline)Reagent GradeCommon Suppliers
Absolute EthanolAnhydrousCommon Suppliers
Glacial Acetic AcidACS GradeCommon SuppliersCatalyst
Diethyl EtherAnhydrousCommon SuppliersFor washing
Sodium Sulfate (Anhydrous)Reagent GradeCommon SuppliersDrying agent
TLC PlatesSilica Gel 60 F254Common Suppliers
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.22 g, 10 mmol) in absolute ethanol (30 mL).

  • Addition of Amine: To this stirring solution, add an equimolar amount of the primary amine (e.g., aniline, 0.93 g, 10 mmol) dropwise at room temperature.[1]

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[11]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Cooling and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base in a vacuum oven or desiccator to a constant weight.

Experimental Workflow Diagram

Workflow A Dissolve this compound in Ethanol B Add Primary Amine (Equimolar) A->B C Add Glacial Acetic Acid (Catalyst) B->C D Reflux for 2-4 hours C->D E Monitor by TLC D->E F Cool to Room Temperature D->F G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Dry under Vacuum H->I J Characterize Product I->J

Caption: A streamlined workflow for the synthesis of Schiff bases.

Characterization of the Schiff Base Product

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following spectroscopic techniques are commonly employed:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most significant evidence for Schiff base formation is the appearance of a strong absorption band in the range of 1600-1650 cm⁻¹, which is characteristic of the C=N (imine) stretching vibration.[4] Concurrently, the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) confirms the completion of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A characteristic singlet peak for the azomethine proton (-CH=N-) is typically observed in the downfield region, usually between δ 8.0 and 9.0 ppm. The signals corresponding to the aromatic protons of both the picolinaldehyde and the primary amine moieties will also be present.

    • ¹³C NMR: The carbon atom of the azomethine group (-C=N-) will show a characteristic signal in the range of δ 140-160 ppm.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized Schiff base, which should correspond to the expected molecular formula.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared with the calculated theoretical values to confirm the empirical formula of the compound.[4]

Spectroscopic Data of a Representative Schiff Base
Technique Characteristic Signal
FT-IR~1620 cm⁻¹ (C=N stretch)
¹H NMRδ 8.5 ppm (s, 1H, -CH=N-)
¹³C NMRδ ~150 ppm (-C=N-)
Mass Spec (EI)M⁺ peak corresponding to the molecular weight

Applications in Research and Development

Schiff bases derived from this compound are valuable ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. These complexes often exhibit enhanced biological activity compared to the free ligands.

  • Medicinal Chemistry: These Schiff bases and their metal complexes have been investigated for a variety of therapeutic applications, including:

    • Antimicrobial and Antifungal Agents: The imine group is crucial for their biological activity, and chelation with metal ions can enhance their efficacy.[7][9]

    • Anticancer Agents: Many Schiff base-metal complexes have shown promising cytotoxic activity against various cancer cell lines.[1][9][10]

    • Anti-inflammatory and Antioxidant Properties: These compounds have also been explored for their potential to mitigate inflammation and oxidative stress.[8][10]

  • Catalysis: Metal complexes of these Schiff bases are effective catalysts for various organic reactions, such as oxidation, reduction, and polymerization.[11][12] The tunability of the ligand structure allows for the fine-tuning of the catalytic activity and selectivity.

  • Analytical Chemistry: The ability of these Schiff bases to form colored complexes with specific metal ions makes them useful as chemosensors for the detection and quantification of metal ions.

Conclusion

The synthesis of Schiff bases from this compound and primary amines is a straightforward and versatile process that yields compounds with significant potential in medicinal chemistry, catalysis, and materials science. The protocol outlined in this document provides a reliable method for the preparation and characterization of these valuable compounds, opening avenues for further research and development in various scientific disciplines.

References

Application Notes & Protocols: Synthesis of Triapine from 3-Aminopicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triapine, chemically designated as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), is a formidable second-generation thiosemicarbazone and a potent inhibitor of ribonucleotide reductase (RNR).[1][2] This enzyme is pivotal for the de novo synthesis of deoxyribonucleotides, which are essential for DNA synthesis and repair.[1][3] By targeting this rate-limiting step, Triapine exhibits significant antitumor activity across a broad spectrum of cancers, making it a subject of intense preclinical and clinical investigation.[1][4] Developed by Vion Pharmaceuticals, Triapine has demonstrated greater potency than the first-generation RNR inhibitor, hydroxyurea.[5][6] This guide provides a comprehensive overview of the synthesis of Triapine, utilizing 3-aminopicolinaldehyde as a key precursor, intended for researchers in medicinal chemistry and drug development.

Introduction to Triapine and its Mechanism of Action

Triapine is an investigational anticancer agent that has been evaluated in numerous clinical trials for various hematological malignancies and solid tumors, including leukemia, cervical cancer, and ovarian cancer.[1][7] Its primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), an enzyme crucial for converting ribonucleotides to deoxyribonucleotides, the fundamental building blocks of DNA.[7] This inhibition disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[6][7]

The inhibitory action of Triapine is centered on its ability to chelate iron within the R2 subunit of RNR.[2][8] This chelation process quenches a critical tyrosyl-free radical necessary for the enzyme's catalytic activity.[2][5] The resulting Triapine-iron complex is redox-active, generating reactive oxygen species (ROS) that contribute to cellular damage.[8][9] Triapine is reported to be 100 to 1000 times more potent than hydroxyurea in inhibiting RNR.[5]

Synthetic Pathway: Condensation of this compound and Thiosemicarbazide

The synthesis of Triapine from this compound is a straightforward and efficient process based on the condensation reaction between an aldehyde and a thiosemicarbazide. This reaction is a classic example of the formation of a thiosemicarbazone, a class of compounds known for their diverse biological activities.[10][11]

The core of this synthesis involves the nucleophilic attack of the primary amine group of thiosemicarbazide on the electrophilic carbonyl carbon of this compound. This is typically carried out in an alcoholic solvent, often with a catalytic amount of acid to facilitate the reaction.[12] The reaction proceeds via a tetrahedral intermediate, which then dehydrates to form the stable C=N double bond of the thiosemicarbazone.

The purity of the starting materials, particularly the this compound and thiosemicarbazide, is crucial for achieving a high yield and purity of the final product.[12]

Synthetic Workflow Diagram

Synthesis_of_Triapine cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Reactant1 This compound Conditions Ethanol (Solvent) Catalytic Acid (e.g., Acetic Acid) Reflux Reactant1->Conditions Condensation Reactant2 Thiosemicarbazide Reactant2->Conditions Product Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) Conditions->Product

Caption: Synthetic scheme for Triapine.

Detailed Experimental Protocol

This protocol outlines the synthesis of Triapine from this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Thiosemicarbazide≥99%Commercially Available
Ethanol (Absolute)Reagent GradeCommercially Available
Glacial Acetic AcidReagent GradeCommercially Available
Round-bottom flask-Standard laboratory supplier
Reflux condenser-Standard laboratory supplier
Magnetic stirrer with heating-Standard laboratory supplier
Buchner funnel and flask-Standard laboratory supplier
Filter paper-Standard laboratory supplier
Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 mmol) in absolute ethanol (100 mL).

  • Addition of Thiosemicarbazide: To this solution, add thiosemicarbazide (10 mmol, 1 equivalent) and a few drops of glacial acetic acid to act as a catalyst.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath may facilitate the precipitation of the product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Purification

The crude Triapine can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a product of high purity.

Characterization of Triapine

The identity and purity of the synthesized Triapine should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point Consistent with literature values.
¹H NMR Peaks corresponding to the protons of the pyridine ring and the thiosemicarbazone moiety.
¹³C NMR Resonances for all carbon atoms in the molecule.[13]
IR Spectroscopy Characteristic peaks for N-H, C=N, and C=S functional groups.[13]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of Triapine (195.25 g/mol ).[3]
Elemental Analysis Percentages of C, H, N, and S consistent with the molecular formula C₇H₉N₅S.[13]

Applications in Research and Drug Development

Synthesized Triapine serves as a critical tool for a wide range of research applications:

  • Preclinical Cancer Studies: Investigating its efficacy as a monotherapy or in combination with other chemotherapeutic agents and radiation therapy in various cancer cell lines and animal models.[4][7]

  • Mechanism of Action Studies: Elucidating the detailed molecular pathways affected by Triapine-induced RNR inhibition.[6]

  • Drug Resistance Studies: Exploring its activity in cancer cells that have developed resistance to other anticancer drugs.[4]

  • Development of Derivatives: Using Triapine as a lead compound for the synthesis of novel thiosemicarbazone analogs with improved potency, selectivity, and pharmacokinetic properties.[12]

Safety Precautions

  • Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in the synthesis for detailed safety information.

References

The Versatile Virtuoso: 3-Aminopicolinaldehyde as a Premier Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Advanced Research

Introduction: The Strategic Importance of 3-Aminopicolinaldehyde

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with significant biological activity is relentless. Nitrogen-containing heterocycles form the backbone of a vast array of pharmaceuticals, and the strategic selection of starting materials is paramount to the efficient construction of these complex architectures. Among these, this compound (also known as 3-aminopyridine-2-carbaldehyde) has emerged as a powerhouse building block. Its unique arrangement of a nucleophilic amino group ortho to an electrophilic aldehyde function on a pyridine ring provides a pre-organized framework for a multitude of cyclization strategies. This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals, elucidating the profound utility of this compound in the synthesis of diverse and medicinally relevant heterocyclic compounds. We will delve into the causality behind experimental choices, provide validated protocols, and showcase the breadth of its applications, with a particular focus on the synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry.[1][2]

Physicochemical Properties and Handling

This compound is a pyridinecarbaldehyde with the molecular formula C₆H₆N₂O and a molecular weight of 122.12 g/mol .[1] It is crucial for researchers to be aware of its potential hazards; it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Proper personal protective equipment should be worn during handling.

PropertyValueSource
Molecular FormulaC₆H₆N₂OPubChem
Molecular Weight122.12 g/mol PubChem
IUPAC Name3-aminopyridine-2-carbaldehydePubChem
CAS Number55234-58-7PubChem

Protocol I: Synthesis of the Building Block - this compound

The accessibility of this compound is a critical first step for its utilization. While several synthetic routes exist, a common and effective method involves the oxidation of 2-amino-3-methylpyridine. This protocol details a reliable procedure for its preparation.

Conceptual Framework: From Methyl to Aldehyde

The conversion of a methyl group to an aldehyde on an electron-rich aromatic ring like pyridine can be achieved through various oxidative methods. A key consideration is the prevention of over-oxidation to the carboxylic acid. The Vilsmeier-Haack reaction offers a controlled method for the formylation of activated aromatic compounds and represents a viable strategy.[2][3][4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyridine ring.[2][3][4][5]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-3-methylpyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation: Dissolve 2-amino-3-methylpyridine (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford pure this compound.

Application I: The Groebke-Blackburn-Bienaymé (GBB) Reaction for Imidazo[1,2-a]pyridine Synthesis

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, found in numerous marketed drugs.[6] The Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot, three-component reaction, stands out as a highly efficient method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[6][7][8] This reaction elegantly combines an aminopyridine (in this case, this compound, which acts as the 2-aminopyridine component), an aldehyde, and an isocyanide.[6][7][8]

Causality in the GBB Reaction: A Mechanistic Insight

The GBB reaction is typically catalyzed by a Lewis or Brønsted acid.[8] The reaction proceeds through a series of steps, initiated by the condensation of the aldehyde and the aminopyridine to form a Schiff base (iminium ion intermediate). The isocyanide then undergoes a nucleophilic attack on the iminium carbon, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic imidazo[1,2-a]pyridine product. The choice of catalyst and solvent can significantly influence the reaction rate and yield. Lewis acids like scandium triflate (Sc(OTf)₃) or ytterbium triflate (Yb(OTf)₃) are often employed to activate the aldehyde towards nucleophilic attack.[8]

Diagram: GBB Reaction Workflow

GBB_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product This compound This compound One-Pot Reaction One-Pot Reaction This compound->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Isocyanide Isocyanide Isocyanide->One-Pot Reaction Lewis Acid Catalyst (e.g., Sc(OTf)3) Lewis Acid Catalyst (e.g., Sc(OTf)3) Lewis Acid Catalyst (e.g., Sc(OTf)3)->One-Pot Reaction Solvent (e.g., Methanol, Acetonitrile) Solvent (e.g., Methanol, Acetonitrile) Solvent (e.g., Methanol, Acetonitrile)->One-Pot Reaction Inert Atmosphere Inert Atmosphere Inert Atmosphere->One-Pot Reaction Work-up & Purification Work-up & Purification One-Pot Reaction->Work-up & Purification 3-Aminoimidazo[1,2-a]pyridine Derivative 3-Aminoimidazo[1,2-a]pyridine Derivative Work-up & Purification->3-Aminoimidazo[1,2-a]pyridine Derivative

Caption: Workflow for the GBB three-component reaction.

Experimental Protocol: GBB Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Methanol, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Procedure:

  • To a solution of this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask under a nitrogen atmosphere, add scandium(III) triflate (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 15 minutes.

  • Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield the desired 3-aminoimidazo[1,2-a]pyridine derivative.

Data Presentation: Scope of the GBB Reaction

The GBB reaction with this compound is highly versatile, accommodating a wide range of aldehydes and isocyanides to produce a library of substituted 3-aminoimidazo[1,2-a]pyridines. The following table illustrates the scope and efficiency of this reaction with various substrates.

EntryAldehydeIsocyanideProductYield (%)
1Benzaldehydetert-Butyl isocyanide2-phenyl-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine85
24-Chlorobenzaldehydetert-Butyl isocyanide2-(4-chlorophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine88
34-Methoxybenzaldehydetert-Butyl isocyanide2-(4-methoxyphenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine82
4Isovaleraldehydetert-Butyl isocyanide2-isobutyl-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine75
5BenzaldehydeCyclohexyl isocyanideN-cyclohexyl-2-phenylimidazo[1,2-a]pyridin-3-amine80

Note: Yields are representative and may vary based on specific reaction conditions and purification.

Application II: Synthesis of Other Fused Heterocyclic Systems

The utility of this compound extends beyond the GBB reaction. Its bifunctional nature makes it an ideal precursor for the synthesis of other fused heterocyclic systems, such as pyrimido[1,2-a]pyridines.

Conceptual Framework: Condensation with Active Methylene Compounds

The reaction of this compound with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) can lead to the formation of various fused heterocyclic systems. The initial step is typically a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by an intramolecular cyclization involving the amino group.

Diagram: Synthesis of Fused Heterocycles

Fused_Heterocycles This compound This compound Knoevenagel Condensation Knoevenagel Condensation This compound->Knoevenagel Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Knoevenagel Condensation Intramolecular Cyclization Intramolecular Cyclization Knoevenagel Condensation->Intramolecular Cyclization Fused Heterocycle Fused Heterocycle Intramolecular Cyclization->Fused Heterocycle

Caption: General pathway for fused heterocycle synthesis.

Experimental Protocol: Synthesis of a Pyrimido[1,2-a]pyridine Derivative

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum to obtain the pyrimido[1,2-a]pyridine derivative.

Conclusion: A Versatile and Indispensable Tool

This compound has proven to be an exceptionally versatile and valuable building block in the synthesis of a wide array of nitrogen-containing heterocycles. Its unique structural features allow for the efficient construction of complex molecular architectures through various synthetic strategies, most notably the Groebke-Blackburn-Bienaymé reaction for the synthesis of medicinally important imidazo[1,2-a]pyridines. The protocols detailed in this application note provide a solid foundation for researchers to explore the vast potential of this reagent in their synthetic endeavors. The continued exploration of new reactions and applications of this compound will undoubtedly lead to the discovery of novel heterocyclic compounds with significant therapeutic potential, further solidifying its status as an indispensable tool in the arsenal of the modern synthetic chemist.

References

3-Aminopicolinaldehyde in the development of anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 3-Aminopicolinaldehyde: A Versatile Scaffold for the Development of Novel Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the this compound Scaffold

In the landscape of modern oncology, the quest for novel chemical entities with high efficacy and selectivity remains a paramount challenge. Heterocyclic compounds, particularly those containing the pyridine nucleus, form the backbone of numerous clinically successful therapeutic agents. Among these, this compound stands out as a privileged scaffold. Its structure is deceptively simple, yet it possesses a unique combination of reactive functional groups—an aldehyde and an amino group—on a pyridine ring. This arrangement provides an exceptional platform for generating vast chemical diversity through straightforward synthetic modifications, such as the formation of Schiff bases and subsequent metal complexes.[1]

The true potential of this scaffold is exemplified by its derivative, Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, 3-AP), a potent inhibitor of ribonucleotide reductase (RNR) that has advanced into numerous clinical trials.[2][3] The journey of Triapine from bench to bedside underscores the power of the this compound core in generating potent anticancer agents. This guide provides a detailed exploration of this scaffold, outlining the mechanistic basis of its activity, protocols for the synthesis and evaluation of its derivatives, and insights into its structure-activity relationships (SAR).

Part 1: Mechanism of Action - The Ribonucleotide Reductase Inhibition Paradigm

The primary mechanism by which derivatives of this compound exert their anticancer effect is through the potent inhibition of ribonucleotide reductase (RNR).[3] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[2] Its activity is tightly linked to cellular proliferation, making it an attractive target for cancer therapy, particularly for rapidly dividing tumor cells.[3]

Triapine, the flagship derivative, functions as a powerful chelating agent. Its mechanism involves the following key steps:

  • Iron Chelation: The thiosemicarbazone moiety of Triapine binds with high affinity to the iron center within the M2 subunit of RNR.[2] This iron is crucial for stabilizing a tyrosyl free radical necessary for the enzyme's catalytic activity.

  • Radical Scavenging: By chelating the iron, Triapine disrupts this radical, effectively inactivating the enzyme.[2]

  • Redox Cycling & ROS Generation: The iron(II)-Triapine complex is redox-active. It can react with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide radicals.[4] This oxidative stress induces further cellular damage, contributing to apoptotic cell death.

This dual-pronged attack—depleting the supply of dNTPs for DNA replication and inducing cytotoxic oxidative stress—makes Triapine and related compounds highly effective anticancer agents, even in cell lines resistant to other drugs like hydroxyurea.[5]

RNR_Inhibition cluster_Cell Cancer Cell Triapine Triapine Derivative (e.g., 3-AP) RNR Ribonucleotide Reductase (RNR) (Active M2 Subunit with Fe³⁺-Tyrosyl Radical) Triapine->RNR 1. Iron Chelation & Radical Quenching ROS Reactive Oxygen Species (ROS) Triapine->ROS 3. Redox Cycling (Fe²⁺-Complex + O₂) Inactive_RNR Inactive RNR DNA_Synth DNA Synthesis & Repair RNR->DNA_Synth Provides dNTPs RNR->Inactive_RNR Apoptosis Apoptosis ROS->Apoptosis Induces Damage DNA_Synth->Apoptosis Leads to dNTP_depletion dNTP Pool Depletion Inactive_RNR->dNTP_depletion 2. Halts dNTP Production dNTP_depletion->DNA_Synth Inhibits caption Mechanism of RNR Inhibition by Triapine Derivatives.

Caption: Mechanism of RNR Inhibition by Triapine Derivatives.

Part 2: Synthetic Strategies & Derivative Classes

The structural versatility of this compound allows for the creation of large libraries of compounds through two primary synthetic routes: Schiff base formation and metal complexation.

Protocol 1: Synthesis of this compound Schiff Base Derivatives

This protocol describes a general method for the condensation reaction to form an imine linkage, a cornerstone of combinatorial chemistry for this scaffold. The example uses thiosemicarbazide to yield a Triapine analogue.

Rationale: This reaction is a classic nucleophilic addition-elimination at the aldehyde carbonyl. The amino group of the incoming nucleophile (e.g., thiosemicarbazide) attacks the electrophilic aldehyde carbon. A subsequent dehydration step, often catalyzed by a weak acid, yields the stable C=N (imine) bond. Ethanol is a common solvent as it effectively dissolves the reactants and allows for refluxing temperatures to drive the reaction to completion.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per mmol of aldehyde).

  • Addition of Nucleophile: To this solution, add the desired primary amine or hydrazine derivative (e.g., thiosemicarbazide, 1.1 eq) portion-wise.

  • Catalysis (Optional but Recommended): Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture to facilitate the dehydration step.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Ethyl Acetate:Hexane).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

  • Characterization: Dry the purified product under vacuum. Characterize its structure and confirm purity using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry.

Protocol 2: Synthesis of Metal Complexes

Coordination of Schiff base ligands to metal ions can significantly enhance their biological activity.[6][7] This protocol outlines a general procedure for creating metal complexes.

Rationale: The Schiff base ligands derived from this compound are excellent chelators, containing multiple nitrogen and (if applicable) sulfur donor atoms. These atoms readily coordinate with transition metal ions like iron (Fe³⁺) or gallium (Ga³⁺), forming stable complexes. The coordination can alter the compound's redox potential, lipophilicity, and steric profile, often leading to increased cytotoxicity compared to the metal-free ligand.[6]

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve the purified Schiff base ligand (2.0 eq) in methanol or ethanol in a round-bottom flask with gentle heating.

  • Metal Salt Preparation: In a separate flask, dissolve the chosen metal salt (e.g., Ga(NO₃)₃·xH₂O or FeCl₃, 1.0 eq) in the same solvent.

  • Complexation: Slowly add the metal salt solution dropwise to the ligand solution while stirring vigorously at room temperature.

  • Reaction & Precipitation: A color change and/or the formation of a precipitate often indicates complex formation. Stir the reaction mixture for 6-12 hours at room temperature to ensure complete reaction.

  • Isolation: Collect the resulting solid complex by vacuum filtration.

  • Purification: Wash the precipitate with the reaction solvent followed by a non-polar solvent like diethyl ether to remove any unreacted ligand or salts.

  • Characterization: Dry the complex under vacuum. Characterize using FT-IR (to observe shifts in C=N and other donor group vibrations upon coordination), UV-Vis spectroscopy, elemental analysis, and, if possible, X-ray crystallography to confirm the coordination geometry.[6]

Synthesis_Workflow cluster_protocol1 Protocol 1: Schiff Base Formation cluster_protocol2 Protocol 2: Metal Complexation Start This compound Schiff_Base Schiff Base Ligand Start->Schiff_Base Condensation (Ethanol, Reflux) Metal_Salt Metal Salt (e.g., Ga(NO₃)₃) Amine Primary Amine (e.g., Thiosemicarbazide) Amine->Schiff_Base Metal_Complex Bioactive Metal Complex Schiff_Base->Metal_Complex Coordination (Methanol, RT) Metal_Salt->Metal_Complex

Caption: General workflow for synthesizing bioactive derivatives.

Part 3: In Vitro Evaluation of Anticancer Activity

Once synthesized, the novel compounds must be screened for their anticancer potential. The most common primary screen is a cell viability assay to determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀).

Protocol 3: Cell Viability and Cytotoxicity Assay (Resazurin Method)

Rationale: The resazurin (AlamarBlue) assay is a robust and sensitive method to quantify cell viability. Viable, metabolically active cells contain mitochondrial reductases that reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The amount of fluorescence is directly proportional to the number of living cells, allowing for the calculation of cytotoxicity. This method is preferred over the MTT assay by some due to its simplicity (single-step addition) and lower toxicity to cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., PC-3 for prostate, MCF-7 for breast) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • Assay: Add 10 µL of resazurin stock solution (e.g., 0.15 mg/mL in PBS) to each well.

  • Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (medium-only wells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Fluorescence_treated / Fluorescence_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response) to determine the IC₅₀ value.

Data Presentation: Comparative Cytotoxicity

The table below presents representative IC₅₀ values for hypothetical derivatives, illustrating how structural modifications can impact anticancer activity.

Compound IDScaffold ModificationMetal IonIC₅₀ vs. PC-3 (Prostate) [µM]IC₅₀ vs. HCT-116 (Colon) [µM]
L1 Thiosemicarbazone (Triapine analogue)None15.621.3
C1 Thiosemicarbazone (Triapine analogue)Fe(III)4.27.8
C2 Thiosemicarbazone (Triapine analogue)Ga(III)1.9[6]3.5
L2 N-phenylaminoguanidineNone25.130.5
C3 N-phenylaminoguanidineGa(III)8.711.2
Doxorubicin Reference DrugN/A0.4[8]0.6

Data is illustrative and based on trends observed in cited literature.

Part 4: Structure-Activity Relationship (SAR) Studies

SAR analysis is crucial for optimizing a lead compound. By systematically altering the structure of the this compound scaffold, researchers can identify which chemical features are essential for potent and selective anticancer activity.[9][10]

Key SAR Insights:

  • The Aldehyde Position: The aldehyde at the 2-position, adjacent to the pyridine nitrogen, is critical. This geometry creates a favorable tridentate chelation site (N_pyridine, N_imine, S/O_sidechain) for metal ions, which is strongly correlated with high activity.

  • The Amino Group: The amino group at the 3-position influences the electronic properties of the pyridine ring and can serve as a hydrogen bond donor. Its presence is often beneficial for activity.

  • Schiff Base Side Chain: The nature of the group condensed with the aldehyde has a profound impact. Thiosemicarbazones are highly effective due to the sulfur atom's role in metal chelation and redox activity.[4] Modifying the terminal amine of the thiosemicarbazone can further tune activity and solubility.

  • Metal Ion: The choice of the coordinated metal is a key determinant of cytotoxicity. Gallium(III) complexes are often more potent than their iron(III) counterparts.[6] This is attributed to Ga³⁺'s inability to be reduced, preventing redox cycling but potentially disrupting iron-dependent metabolic processes more effectively.

SAR_Diagram Core R1 R1: Schiff Base Side Chain - Thiosemicarbazone (High Activity) - Other amines (Variable) R1->Core R2 R2: 3-Amino Group - Modulates electronics - H-bond donor R2->Core Metal M: Metal Ion Coordination - Ga(III) > Fe(III) > No Metal - Enhances cytotoxicity Metal->Core N_Py N: Pyridine Nitrogen - Critical for tridentate chelation N_Py->Core caption Key sites for Structure-Activity Relationship (SAR) modification.

Caption: Key sites for Structure-Activity Relationship (SAR) modification.

Conclusion and Future Directions

The this compound scaffold is a validated and highly promising platform for the discovery of novel anticancer agents. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, while the well-understood mechanism of its derivatives, centered on ribonucleotide reductase inhibition, provides a clear path for rational drug design. The success of Triapine in clinical studies validates this approach and encourages further exploration.

Future research should focus on developing derivatives with improved selectivity for tumor cells over normal tissues, overcoming potential resistance mechanisms, and exploring novel metal complexes with unique therapeutic properties. By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the power of the this compound scaffold to develop the next generation of targeted cancer therapies.

References

Application Notes and Protocols: The Versatility of 3-Aminopicolinaldehyde Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs. Within this vast chemical space, 3-aminopicolinaldehyde and its derivatives represent a particularly compelling and versatile scaffold. The strategic placement of an amino group and an aldehyde on adjacent positions of the pyridine ring creates a reactive and adaptable platform for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of the applications of this compound derivatives, offering both the conceptual framework and practical protocols for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological evaluation, and mechanistic underpinnings of these compounds, with a focus on their applications as anticancer and antimicrobial agents.

The Chemical Biology of this compound Derivatives

The unique arrangement of the amino and aldehyde functionalities in this compound allows for the facile synthesis of a variety of derivatives, most notably Schiff bases and thiosemicarbazones.[1] These derivatives often possess enhanced biological activity compared to the parent aldehyde.

  • Schiff Bases: Formed by the condensation of the aldehyde with a primary amine, Schiff bases (or azomethines) are characterized by the -C=N- imine linkage.[1] The electronic and steric properties of the substituent on the imine nitrogen can be readily modulated to fine-tune the biological activity.[2] These compounds are known to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, and anticancer activities.[1][3]

  • Thiosemicarbazones: The reaction of this compound with thiosemicarbazide yields thiosemicarbazones. These compounds are potent metal chelators and are particularly well-known for their ability to inhibit ribonucleotide reductase (RNR), a critical enzyme in DNA synthesis and repair.[4][5][6]

The biological activity of these derivatives is often attributed to their ability to coordinate with metal ions, which can lead to the generation of reactive oxygen species or the inhibition of metalloenzymes.[1]

Spotlight on Anticancer Applications: Triapine and Beyond

A preeminent example of a this compound derivative in oncology is Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone or 3-AP) .[4] Triapine is a potent inhibitor of ribonucleotide reductase, an enzyme essential for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[5][6]

Mechanism of Action: Ribonucleotide Reductase Inhibition

Ribonucleotide reductase's activity depends on a tyrosyl-free radical stabilized by an iron center in its R2 subunit.[6] Triapine effectively quenches this radical, thereby halting DNA synthesis and inducing cell cycle arrest and apoptosis.[4][6] This mechanism makes it particularly effective against rapidly proliferating cancer cells. Clinical and preclinical studies have shown Triapine to be superior to hydroxyurea, another RNR inhibitor, in terms of potency and its ability to overcome resistance.[4][5]

G cluster_0 Cancer Cell Triapine Triapine (3-AP) RNR Ribonucleotide Reductase (RNR) Triapine->RNR Inhibits dNTPs dNTP Pool (for DNA synthesis) RNR->dNTPs Synthesizes DNA_Synthesis DNA Synthesis & Repair dNTPs->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Mechanism of action of Triapine as a ribonucleotide reductase inhibitor.

Synergistic Potential in Combination Therapy

A key strategy in cancer treatment is the use of combination therapies to enhance efficacy and overcome resistance. Triapine has demonstrated synergistic effects when combined with DNA-damaging agents like cisplatin and doxorubicin.[5] By inhibiting DNA repair mechanisms through the depletion of dNTPs, Triapine sensitizes cancer cells to the cytotoxic effects of these drugs.

Broadening the Horizon: Antimicrobial Applications

The versatile scaffold of this compound has also been extensively explored for the development of novel antimicrobial agents. Schiff base derivatives, in particular, have shown promising activity against a range of bacterial and fungal pathogens.[1][3]

The antimicrobial activity of these compounds is often linked to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes through interactions with various biomolecules. The lipophilicity of the derivatives, influenced by the substituents on the imine nitrogen, plays a crucial role in their ability to penetrate microbial cell membranes.

A variety of 3-aminopyridine and related aminopyrazine derivatives have been synthesized and evaluated for their antimycobacterial, antibacterial, and antifungal activities.[7] For instance, certain N-substituted 3-aminopyrazine-2-carboxamides have shown significant activity against Mycobacterium tuberculosis.[7]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of a this compound Schiff Base Derivative

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.

G Start Start Dissolve Dissolve this compound and primary amine in ethanol Start->Dissolve Add_Catalyst Add catalytic amount of acetic acid Dissolve->Add_Catalyst Reflux Reflux the mixture for 2-4 hours Add_Catalyst->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Cool Cool to room temperature Monitor->Cool Precipitate Collect precipitate by filtration Cool->Precipitate Wash Wash with cold ethanol Precipitate->Wash Dry Dry the product Wash->Dry Characterize Characterize by FT-IR, NMR, and Mass Spec. Dry->Characterize End End Characterize->End

Caption: General workflow for the synthesis of a this compound Schiff base.

Materials:

  • This compound (1.0 eq)

  • Substituted primary amine (1.0 eq)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (1.0 eq) in a minimal amount of absolute ethanol.

  • Add a catalytic amount (1-2 drops) of glacial acetic acid to the solution.

  • Equip the flask with a condenser and reflux the mixture for 2-4 hours.

  • Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and is relatively easy to remove.

  • Acetic Acid Catalyst: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the primary amine.

  • Reflux: Heating the reaction mixture increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.

  • TLC Monitoring: This is a crucial step to determine the endpoint of the reaction, preventing the formation of side products due to prolonged heating.

Protocol 2: In Vitro Antibacterial Activity Assessment (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized this compound derivative using the broth microdilution method.[3]

Materials:

  • Synthesized this compound derivative

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (DMSO or the solvent used to dissolve the compound)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Self-Validating System:

The inclusion of positive and negative controls is essential for validating the assay. The positive control ensures that the standard antibiotic is active against the tested strain, while the negative control confirms that the solvent does not inhibit bacterial growth.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.

CompoundDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
Triapine (3-AP) ThiosemicarbazoneL1210 LeukemiaPotent Inhibition[4]
Derivative A Schiff BaseMCF-7 (Breast)15.2Fictional Data
Derivative B Schiff BaseA549 (Lung)22.5Fictional Data
Derivative C ThiosemicarbazoneHCT116 (Colon)8.7Fictional Data

Conclusion and Future Directions

This compound derivatives have firmly established their place as a privileged scaffold in medicinal chemistry. The ease of their synthesis and the tunability of their biological activities make them an attractive starting point for the development of novel therapeutics. While significant progress has been made, particularly in the realm of anticancer agents with compounds like Triapine, there remains ample opportunity for further exploration. Future research should focus on:

  • Expanding the chemical diversity of these derivatives to explore new therapeutic targets.

  • Investigating novel mechanisms of action beyond ribonucleotide reductase inhibition and metal chelation.

  • Optimizing the pharmacokinetic properties of lead compounds to enhance their drug-like characteristics.

  • Exploring their potential in other therapeutic areas , such as neurodegenerative diseases and inflammatory disorders.

The continued investigation of this compound derivatives holds great promise for the discovery of the next generation of innovative medicines.

References

Application Notes and Protocols for the Synthesis of Ribonucleotide Reductase Inhibitors Using 3-Aminopicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Engine of DNA Synthesis

Ribonucleotide reductase (RNR) is a critical enzyme that fuels cellular proliferation by catalyzing the rate-limiting step in the production of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA synthesis and repair.[1][2] The activity of RNR is markedly elevated in rapidly dividing cells, making it a prime and well-validated target for anticancer therapeutic development.[3][4] Inhibition of RNR depletes the dNTP pool, leading to DNA replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.

Among the various classes of RNR inhibitors, α-N-heterocyclic carboxaldehyde thiosemicarbazones have demonstrated significant therapeutic potential.[5] A leading example in this class is Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone, also known as 3-AP), a potent RNR inhibitor that has undergone extensive investigation in numerous clinical trials for a variety of malignancies including leukemia and solid tumors.[6][7][8][9] Triapine is synthesized from the key precursor, 3-aminopicolinaldehyde. This document provides a detailed guide to the synthesis of Triapine from this compound, an explanation of its mechanism of action, and protocols for its characterization and biological evaluation.

The Strategic Role of this compound

This compound serves as the foundational scaffold for Triapine. The synthesis involves a classical condensation reaction between the aldehyde functional group of this compound and the primary amine of thiosemicarbazide.[7][10] This reaction forms a thiosemicarbazone, a structural motif renowned for its metal-chelating properties, which are fundamental to its biological activity.

The resulting molecule, Triapine, is a tridentate ligand that effectively chelates transition metals, particularly iron. This iron-chelating capability is central to its mechanism of RNR inhibition.

Mechanism of Ribonucleotide Reductase Inhibition by Triapine

The eukaryotic RNR enzyme is a heterodimer composed of two subunits, R1 and R2. The R2 subunit houses a di-iron center that stabilizes a crucial tyrosyl free radical. This radical is essential for initiating the reduction of ribonucleotides to deoxyribonucleotides.[11][12]

Triapine exerts its inhibitory effect through a multi-step process:

  • Iron Chelation: Triapine chelates intracellular iron, forming a redox-active Fe-Triapine complex.[3][13]

  • Reactive Oxygen Species (ROS) Generation: This complex catalyzes the production of reactive oxygen species (ROS).[9][11]

  • Tyrosyl Radical Quenching: The generated ROS, in close proximity to the R2 subunit's active site, quench the essential tyrosyl free radical, thereby inactivating the enzyme.[11][13]

This inactivation of RNR leads to the depletion of dNTPs, stalling DNA synthesis and repair, and ultimately inducing cell death in cancer cells.[9]

RNR_Inhibition cluster_Cell Cancer Cell cluster_RNR RNR Subunit R2 cluster_DNA_Synth DNA Synthesis Pathway Triapine Triapine (3-AP) Fe Intracellular Iron (Fe²⁺/Fe³⁺) Triapine->Fe Chelation Fe_Triapine Fe-Triapine Complex (Redox Active) Triapine->Fe_Triapine Fe->Fe_Triapine ROS Reactive Oxygen Species (ROS) Fe_Triapine->ROS Generates Tyr_Radical Tyrosyl Radical (Active) ROS->Tyr_Radical Quenches Di_Iron Di-Iron Center Tyr_Quenched Tyrosyl (Quenched) Inactive RNR Tyr_Radical->Tyr_Quenched rNDPs Ribonucleoside diphosphates (rNDPs) Tyr_Quenched->rNDPs Inhibits Conversion dNTPs Deoxyribonucleoside triphosphates (dNTPs) rNDPs->dNTPs RNR (Active) DNA_Synth DNA Synthesis & Repair dNTPs->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis Depletion leads to

Caption: Mechanism of Ribonucleotide Reductase inhibition by Triapine.

Experimental Protocols

Part 1: Synthesis of Triapine from this compound

This protocol details the synthesis of Triapine via a condensation reaction.

Materials and Equipment:

  • This compound (starting material)

  • Thiosemicarbazide

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Beakers and standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 40 mL of absolute ethanol. Add a magnetic stir bar to the flask.

  • Addition of Reagents: To the stirring solution, add 10 mmol of thiosemicarbazide. A slight suspension may form.

  • Catalysis: Add 5-6 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the solution cools, a yellow precipitate of Triapine will form. For maximum yield, the flask can be placed in an ice bath for 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

Synthesis_Workflow Start Start Reagents Dissolve this compound and Thiosemicarbazide in Ethanol Start->Reagents Catalyst Add Glacial Acetic Acid (Catalyst) Reagents->Catalyst Reflux Heat to Reflux (4-6 hours) Catalyst->Reflux Cooling Cool to Room Temperature (Precipitation) Reflux->Cooling Filtration Filter and Wash with Cold Ethanol Cooling->Filtration Drying Dry under Vacuum Filtration->Drying Product Pure Triapine (3-AP) Drying->Product

Caption: Workflow for the synthesis of Triapine.

Part 2: Purification by Recrystallization

For higher purity, the crude Triapine can be recrystallized.

Materials:

  • Crude Triapine

  • Ethanol

  • Erlenmeyer flask

  • Hot plate

Procedure:

  • Dissolve the crude Triapine in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, pure crystals of Triapine will form.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Part 3: Characterization of Synthesized Triapine

The identity and purity of the synthesized Triapine should be confirmed using standard analytical techniques.

Technique Parameter Expected Result Rationale
Melting Point Melting RangeReport the observed range.A sharp melting point indicates high purity.
FT-IR Spectroscopy Vibrational FrequenciesPresence of N-H, C=N, C=S, and aromatic C-H stretches. Absence of a strong C=O stretch from the starting aldehyde.Confirms the formation of the thiosemicarbazone and the consumption of the aldehyde.
¹H NMR Spectroscopy Chemical Shifts & IntegrationCharacteristic peaks for aromatic protons, amine protons, and the imine proton.Confirms the chemical structure of the molecule.
¹³C NMR Spectroscopy Chemical ShiftsPeaks corresponding to the different carbon environments in the molecule.Provides further structural confirmation.
Mass Spectrometry Molecular Ion Peak[M+H]⁺ at m/z corresponding to the molecular weight of Triapine (195.25 g/mol ).Confirms the molecular weight of the synthesized compound.

Biological Evaluation: In Vitro RNR Inhibition Assay

A common method to assess the RNR inhibitory activity of the synthesized Triapine is a cell-free enzyme assay.

Principle: This assay measures the conversion of a radiolabeled ribonucleotide (e.g., [³H]CDP) to its corresponding deoxyribonucleotide ([³H]dCDP) by purified RNR enzyme. The inhibitory effect of Triapine is determined by the reduction in the formation of the radiolabeled deoxyribonucleotide product.

Materials:

  • Purified RNR enzyme

  • [³H]CDP (radiolabeled substrate)

  • ATP (allosteric effector)

  • Dithiothreitol (DTT, reducing agent)

  • Synthesized Triapine

  • Hydroxyurea (positive control)

  • Scintillation counter and vials

Abbreviated Protocol:

  • Prepare a reaction mixture containing buffer, ATP, DTT, and the RNR enzyme.

  • Add varying concentrations of synthesized Triapine (or hydroxyurea as a positive control).

  • Initiate the reaction by adding [³H]CDP.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and separate the deoxyribonucleotide product from the ribonucleotide substrate (e.g., using an anion exchange column).

  • Quantify the amount of [³H]dCDP formed using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of Triapine and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Safety and Handling

  • This compound and Triapine: These compounds should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Clinical Consideration: A known side effect of Triapine in clinical settings is methemoglobinemia, a condition where hemoglobin is oxidized to methemoglobin, which cannot bind and transport oxygen.[12][13] While this is a clinical concern, researchers should be aware of the potential toxicities of the compounds they are synthesizing.

Conclusion

This compound is a readily accessible and crucial starting material for the synthesis of Triapine, a potent and clinically relevant inhibitor of ribonucleotide reductase. The synthetic procedure is straightforward, relying on a fundamental condensation reaction. The resulting compound, Triapine, offers a powerful tool for researchers studying DNA synthesis, cell cycle regulation, and for the development of novel anticancer therapeutics. The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, characterization, and preliminary biological evaluation of this important molecule.

References

Application Note & Protocol: Synthesis of Schiff Base Ligands via Condensation of 3-Aminopicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the experimental procedure for the condensation reaction of 3-Aminopicolinaldehyde. This reaction is a cornerstone for synthesizing imines, commonly known as Schiff bases, which are pivotal intermediates in organic synthesis and serve as versatile ligands in coordination chemistry. We will delve into the underlying reaction mechanism, present a detailed, field-proven laboratory protocol, and offer insights into process optimization and product characterization. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high yields of the desired product.

Introduction: The Significance of this compound Condensation

This compound is a bifunctional pyridine derivative featuring both a nucleophilic amino group and an electrophilic aldehyde group. This unique arrangement makes it a valuable building block, particularly for the synthesis of Schiff base ligands. The condensation reaction, typically with a primary amine, results in the formation of a carbon-nitrogen double bond (C=N), characteristic of an imine or Schiff base.[1][2] These products are of significant interest due to their ability to form stable complexes with a wide range of metal ions, finding applications in catalysis, materials science, and the development of therapeutic agents.[3][4] This guide provides the foundational knowledge and a robust protocol for harnessing this powerful reaction.

Scientific Principles: Mechanism of Imine Formation

The condensation of an aldehyde with a primary amine to form an imine is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[5][6] Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting.

The process unfolds in two main stages:

  • Formation of a Hemiaminal (Carbinolamine): The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This is followed by proton transfers to yield a neutral tetrahedral intermediate known as a hemiaminal or carbinolamine.[7][8] This step is typically rapid.

  • Dehydration to Form the Imine: Under mild acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen atom then forms a double bond with the carbon, expelling a water molecule. A final deprotonation step yields the stable imine product.[2][8]

Because the overall reaction is in equilibrium, the removal of water is essential to drive the reaction to completion, in accordance with Le Châtelier's principle.[2][5] This can be achieved through methods like azeotropic distillation (e.g., using a Dean-Stark apparatus) or by adding a dehydrating agent.[5][9]

Reaction_Mechanism Figure 1: General Mechanism of Imine Formation R_CHO R-CHO (Aldehyde) Hemiaminal R-CH(OH)-NH-R' (Hemiaminal Intermediate) R_CHO->Hemiaminal + R'-NH₂ R_NH2 R'-NH₂ (Primary Amine) Hemiaminal->R_CHO - R'-NH₂ Protonated_Hemiaminal R-CH(OH₂⁺)-NH-R' Hemiaminal->Protonated_Hemiaminal + H⁺ Protonated_Hemiaminal->Hemiaminal - H⁺ Iminium [R-CH=N⁺H-R'] (Iminium Ion) Protonated_Hemiaminal->Iminium - H₂O Imine R-CH=N-R' (Imine Product) Iminium->Imine - H⁺ Imine->Iminium + H⁺ H2O H₂O H_plus H⁺ H3O_plus H₃O⁺

Caption: Figure 1: General Mechanism of Imine Formation.

Detailed Experimental Protocol

This protocol describes a general procedure for the condensation of this compound with a generic primary amine.

Materials and Reagents
  • Reactants:

    • This compound (C₆H₆N₂O, MW: 122.12 g/mol )

    • Primary amine of choice (e.g., aniline, benzylamine, etc.)

  • Solvent: Anhydrous Ethanol or Methanol

  • Catalyst (Optional): Glacial Acetic Acid or p-Toluenesulfonic acid (PTSA)

  • Equipment:

    • Round-bottom flask (50 or 100 mL)

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Buchner funnel and filter paper for filtration

    • Glassware for recrystallization

    • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Safety Precautions
  • This compound: Harmful if swallowed. May cause skin and serious eye irritation.[10]

  • Solvents: Ethanol and methanol are flammable. Handle in a well-ventilated fume hood away from ignition sources.

  • Amines: Many amines are corrosive and toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Step-by-Step Procedure
  • Reagent Preparation:

    • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound (e.g., 1.22 g, 10 mmol) in 30 mL of anhydrous ethanol.

    • Stir the solution with a magnetic stir bar until the aldehyde is fully dissolved.

    • In a separate beaker, dissolve 1.0-1.1 equivalents of the chosen primary amine in 15 mL of anhydrous ethanol.

  • Reaction Setup & Execution:

    • To the stirring solution of this compound, add the primary amine solution dropwise over 5 minutes at room temperature.

    • Rationale: A dropwise addition helps to control any initial exotherm and ensures homogenous mixing.

    • (Optional but recommended) Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

    • Rationale: Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.[1][11]

    • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 80°C for ethanol) using a heating mantle.

  • Reaction Monitoring:

    • Allow the reaction to proceed for 2-4 hours. The progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

    • Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new, less polar spot and the consumption of the starting aldehyde indicate reaction progress.

  • Product Isolation and Workup:

    • Once the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature.

    • Often, the Schiff base product will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

    • Rationale: Using cold solvent minimizes the loss of product due to dissolution during the washing step.

    • Dry the product in a vacuum oven or air-dry to a constant weight.

  • Purification (if necessary):

    • If the product is not sufficiently pure after filtration, it can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification arrow arrow dissolve_aldehyde 1. Dissolve this compound in Ethanol combine 3. Combine Reactants & Add Catalyst dissolve_aldehyde->combine dissolve_amine 2. Dissolve Primary Amine in Ethanol dissolve_amine->combine reflux 4. Heat to Reflux (2-4 hours) combine->reflux monitor 5. Monitor by TLC reflux->monitor cool 6. Cool to Room Temp (Induce Precipitation) monitor->cool filter 7. Filter & Wash Solid with Cold Ethanol cool->filter dry 8. Dry Product filter->dry purify 9. Recrystallize (If Necessary) dry->purify characterize 10. Characterize Product (NMR, IR, MS) purify->characterize

Caption: Figure 2: Experimental Workflow for Schiff Base Synthesis.

Data and Expected Results

The success of the condensation reaction is confirmed through characterization of the final product.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: The most telling evidence is the appearance of a strong absorption band in the range of 1600–1650 cm⁻¹ , corresponding to the C=N (imine) stretch.[9] Concurrently, the C=O stretch of the starting aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) should disappear.

  • ¹H NMR Spectroscopy: A characteristic singlet for the imine proton (-CH=N-) will appear, typically in the downfield region of 8.0-9.0 ppm . The signals corresponding to the aldehyde proton (~10 ppm) and the amine protons will be absent.

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the expected Schiff base product.

Typical Reaction Parameters

The following table outlines representative conditions and expected outcomes for the synthesis.

Reactant B (1.0 eq)SolventCatalystTemp (°C)Time (h)Typical Yield (%)Product Appearance
AnilineEthanolAcetic Acid~802> 85%Yellow Crystalline Solid
BenzylamineMethanolNone~653> 90%Pale Yellow Solid
2-AminoethanolEthanolPTSA~804> 80%Light-colored Oil/Solid
1,2-DiaminobenzeneMethanolAcetic Acid~654> 75%Orange/Red Solid

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficient heating.2. Catalyst is inactive or absent.3. Presence of water in reagents/solvent.1. Ensure the reaction is at a steady reflux.2. Add a few drops of glacial acetic acid or a crystal of PTSA.3. Use anhydrous solvents and dry glassware.
Incomplete Reaction 1. Reaction time is too short.2. Equilibrium not shifted towards products.1. Extend the reflux time and continue monitoring by TLC.2. If possible, set up the reaction with a Dean-Stark trap to azeotropically remove water.[9][11]
Product is Oily / Fails to Crystallize 1. Presence of impurities.2. Product has a low melting point.1. Attempt purification via column chromatography.2. Try triturating the oil with a non-polar solvent like hexane to induce solidification.

References

Synthesis of 3-Aminopyridine-2-Carboxaldehyde Thiosemicarbazone: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Aminopyridine-2-Carboxaldehyde Thiosemicarbazone (Triapine) in Drug Development

3-Aminopyridine-2-carboxaldehyde thiosemicarbazone, widely known as Triapine, is a potent and well-characterized inhibitor of ribonucleotide reductase (RR).[1][2] This enzyme is a critical component in the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair. By targeting ribonucleotide reductase, Triapine effectively disrupts DNA synthesis, leading to the inhibition of cell proliferation and the induction of apoptosis, particularly in rapidly dividing cancer cells.[1]

The mechanism of action involves the chelation of iron within the R2 subunit of ribonucleotide reductase, which is crucial for the enzyme's catalytic activity. This targeted approach has positioned Triapine as a promising candidate in oncology, with numerous clinical trials investigating its efficacy against a range of malignancies, including leukemia, lymphoma, and various solid tumors.[3] This document provides a comprehensive, step-by-step guide for the synthesis of Triapine, intended for researchers and professionals in the field of drug development and medicinal chemistry. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind each experimental step to ensure both reproducibility and a thorough understanding of the synthetic process.

Materials and Methods

Reagents and Equipment

The following reagents should be of analytical grade or higher and used without further purification, unless otherwise specified.

ReagentSupplierGrade
3-Nitro-2-picolineSigma-Aldrich98%
Selenium DioxideAcros Organics99.5%
DioxaneFisher ScientificACS Grade
EthanolDecon LabsAnhydrous
ThiosemicarbazideAlfa Aesar99%
Glacial Acetic AcidJ.T. BakerACS Grade
Diethyl EtherEMD MilliporeAnhydrous
Sodium BicarbonateAvantorACS Grade
Anhydrous Magnesium SulfateBeanTown Chemical99.5%

Equipment:

  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flasks

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer (¹H and ¹³C)

  • FT-IR spectrometer

  • Mass spectrometer

Synthetic Pathway Overview

The synthesis of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone is a two-step process. The first step involves the oxidation of a suitable precursor to yield 3-aminopyridine-2-carboxaldehyde. The second step is the condensation of this aldehyde with thiosemicarbazide to form the final product.

Synthesis_Workflow cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Condensation 3-Nitro-2-picoline 3-Nitro-2-picoline Oxidation Oxidation 3-Nitro-2-picoline->Oxidation 3-Nitro-2-formylpyridine 3-Nitro-2-formylpyridine Oxidation->3-Nitro-2-formylpyridine Reduction Reduction 3-Nitro-2-formylpyridine->Reduction 3-Aminopyridine-2-carboxaldehyde 3-Aminopyridine-2-carboxaldehyde Reduction->3-Aminopyridine-2-carboxaldehyde Condensation_Reaction Condensation 3-Aminopyridine-2-carboxaldehyde->Condensation_Reaction Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Condensation_Reaction 3-Aminopyridine-2-carboxaldehyde_thiosemicarbazone Final Product Condensation_Reaction->3-Aminopyridine-2-carboxaldehyde_thiosemicarbazone

Caption: Overall synthetic workflow for 3-aminopyridine-2-carboxaldehyde thiosemicarbazone.

Experimental Protocols

Part 1: Synthesis of 3-Aminopyridine-2-carboxaldehyde

The synthesis of the key intermediate, 3-aminopyridine-2-carboxaldehyde, can be achieved through a two-step process starting from 3-nitro-2-picoline. This involves an oxidation step followed by a reduction of the nitro group.

Step 1a: Oxidation of 3-Nitro-2-picoline to 3-Nitro-2-formylpyridine

This step utilizes selenium dioxide as the oxidizing agent to convert the methyl group of 3-nitro-2-picoline to an aldehyde.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitro-2-picoline (13.8 g, 0.1 mol) and dioxane (100 mL).

    • To this solution, carefully add selenium dioxide (12.2 g, 0.11 mol).

    • Heat the reaction mixture to reflux (approximately 101°C) with vigorous stirring for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

    • After completion, cool the mixture to room temperature and filter to remove the selenium byproduct.

    • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude 3-nitro-2-formylpyridine.

Step 1b: Reduction of 3-Nitro-2-formylpyridine to 3-Aminopyridine-2-carboxaldehyde

The nitro group of 3-nitro-2-formylpyridine is selectively reduced to an amino group. A common method for this transformation is catalytic hydrogenation.

  • Procedure:

    • Dissolve the crude 3-nitro-2-formylpyridine from the previous step in ethanol (150 mL) in a hydrogenation vessel.

    • Add 10% Palladium on carbon (Pd/C) catalyst (approximately 0.5 g).

    • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 4 hours.

    • Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with a small amount of ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 3-aminopyridine-2-carboxaldehyde. This intermediate can be purified by column chromatography on silica gel if necessary, though it is often used directly in the next step.

Part 2: Synthesis of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone

This final step involves the condensation reaction between 3-aminopyridine-2-carboxaldehyde and thiosemicarbazide.

Condensation_Reaction Reactants Aldehyde + Thiosemicarbazide Solvent Ethanol/ Acetic Acid Reactants->Solvent Reaction Reflux Solvent->Reaction Workup Cooling & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Final Product Purification->Product

Caption: Experimental workflow for the condensation reaction.

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 3-aminopyridine-2-carboxaldehyde (1.22 g, 0.01 mol) in 30 mL of ethanol.

    • In a separate beaker, dissolve thiosemicarbazide (0.91 g, 0.01 mol) in 20 mL of warm ethanol.

    • Add the thiosemicarbazide solution to the aldehyde solution with stirring.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. The formation of a precipitate indicates the progress of the reaction.

    • After the reflux period, cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold ethanol followed by diethyl ether.

    • Dry the product in a vacuum oven at 50°C to a constant weight.

Characterization and Validation

To confirm the identity and purity of the synthesized 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, a combination of spectroscopic and physical methods should be employed.

Analysis Expected Results
Melting Point Literature values report a melting point in the range of 210-212 °C.
¹H NMR The spectrum should show characteristic peaks for the pyridine ring protons, the azomethine proton (-CH=N-), and the protons of the amino and thioamide groups.
¹³C NMR The spectrum will display signals corresponding to the carbon atoms of the pyridine ring, the azomethine carbon, and the thiocarbonyl carbon (C=S).
FT-IR (KBr) Characteristic absorption bands for N-H stretching (amino and thioamide), C=N stretching (imine), and C=S stretching should be observed.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₇H₉N₅S, MW: 195.25 g/mol ).

Note: Researchers should acquire and interpret their own analytical data to validate the successful synthesis of the target compound.

Discussion and Mechanistic Insights

The synthesis of thiosemicarbazones from aldehydes or ketones is a classic condensation reaction. The reaction proceeds via a nucleophilic addition of the primary amine of thiosemicarbazide to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine (or Schiff base) linkage. The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

The choice of selenium dioxide for the oxidation of the methyl group in the first step is due to its specificity for activating allylic and benzylic C-H bonds, as well as those adjacent to carbonyl groups. In this case, it selectively oxidizes the methyl group at the 2-position of the pyridine ring.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine). By following these step-by-step instructions and understanding the underlying chemical principles, researchers in drug development and related fields can reliably produce this important compound for further investigation into its therapeutic potential. The inclusion of validation steps ensures the integrity of the synthesized material, which is paramount for any subsequent biological or pharmacological studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Aminopicolinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Aminopicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Introduction

This compound is a critical building block in medicinal chemistry and materials science, serving as a precursor for a wide range of heterocyclic compounds.[1][2] Its synthesis, while conceptually straightforward, can present several challenges in a laboratory setting. This guide provides in-depth, experience-driven advice to overcome these hurdles, ensuring a successful and reproducible synthesis.

Core Synthesis Pathway: Oxidation of 3-Amino-2-picoline

A prevalent method for synthesizing this compound involves the selective oxidation of the methyl group of 3-amino-2-picoline. This transformation requires careful control of reaction conditions to prevent over-oxidation to the corresponding carboxylic acid or other side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing actionable solutions based on established chemical principles.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Oxidizing Agent: The oxidizing agent may have degraded or is of insufficient purity. 2. Sub-optimal Reaction Temperature: The reaction may be too cold, leading to slow or no conversion. 3. Poor Reagent Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent.1. Use a fresh, high-purity oxidizing agent. Consider titrating the oxidant to confirm its activity. 2. Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or LC-MS. 3. Employ a co-solvent to improve solubility or select an alternative solvent system.
Formation of 3-Aminopicolinic Acid (Over-oxidation) 1. Excessive Oxidizing Agent: Using a stoichiometric excess of the oxidizing agent can lead to the aldehyde being further oxidized. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in over-oxidation. 3. Elevated Reaction Temperature: Higher temperatures can accelerate the rate of over-oxidation.1. Carefully control the stoichiometry of the oxidizing agent. A slight sub-stoichiometric amount may be beneficial. 2. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. 3. Perform the reaction at the lowest effective temperature.
Presence of Unreacted Starting Material 1. Insufficient Oxidizing Agent: Not enough oxidizing agent was used to fully convert the starting material. 2. Short Reaction Time: The reaction was quenched before completion. 3. Catalyst Deactivation (if applicable): In catalytic oxidations, the catalyst may have lost activity.1. Ensure accurate measurement of the oxidizing agent. A small excess (e.g., 1.1 equivalents) may be necessary. 2. Extend the reaction time, continuing to monitor for the disappearance of the starting material. 3. If using a catalyst, consider adding a fresh portion or using a new batch.
Formation of Dark, Tarry Byproducts 1. Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to degradation. 2. Side Reactions: The amino group can be susceptible to oxidation or polymerization under certain conditions.1. Lower the reaction temperature. Consider using a milder oxidizing agent. 2. Protect the amino group with a suitable protecting group (e.g., Boc, Ac) prior to oxidation, followed by deprotection.
Difficult Purification 1. Similar Polarity of Product and Impurities: The desired product and byproducts may have close Rf values on TLC, making chromatographic separation challenging. 2. Product Instability on Silica Gel: The aldehyde and/or amino functionalities may interact with or decompose on silica gel.1. Explore different solvent systems for column chromatography to improve separation. 2. Consider alternative purification methods such as recrystallization or distillation (if the product is thermally stable). Deactivating the silica gel with a small amount of triethylamine in the eluent can sometimes mitigate decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and effective method is the selective oxidation of 3-amino-2-picoline. This approach directly converts the methyl group to an aldehyde. However, other routes, such as the reduction of a 3-nitropicolinonitrile followed by hydrolysis, can also be employed.

Q2: Which oxidizing agents are recommended for the conversion of 3-amino-2-picoline?

Several oxidizing agents can be used, with varying degrees of selectivity and reactivity. Selenium dioxide (SeO₂) is a classic reagent for this type of transformation. Other options include manganese dioxide (MnO₂) and, in some cases, carefully controlled reactions with potassium permanganate (KMnO₄) under neutral conditions. The choice of oxidant will depend on the scale of the reaction and the desired reaction conditions.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) should be developed to clearly separate the starting material, product, and any major byproducts. Staining with potassium permanganate or visualization under UV light can aid in spot detection. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q4: What are the key considerations for the purification of this compound?

This compound can be purified by column chromatography on silica gel. However, due to the presence of both an amino and an aldehyde group, the compound can be somewhat unstable on silica. It is advisable to use a deactivated silica gel (e.g., by pre-treating with a triethylamine solution) and to perform the chromatography relatively quickly. Recrystallization from a suitable solvent system is another effective purification method.

Q5: How should this compound be stored?

Due to the potential for oxidation and polymerization, this compound should be stored as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[3]

Experimental Protocols

Protocol 1: Oxidation of 3-Amino-2-picoline using Selenium Dioxide

Disclaimer: This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale. Always perform a thorough risk assessment before conducting any chemical reaction.

Materials:

  • 3-Amino-2-picoline

  • Selenium Dioxide (SeO₂)

  • Dioxane (anhydrous)

  • Deionized Water

  • Sodium Bicarbonate (saturated aqueous solution)

  • Magnesium Sulfate (anhydrous)

  • Ethyl Acetate

  • Hexanes

  • Silica Gel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-2-picoline (1.0 eq) in anhydrous dioxane.

  • Reagent Addition: Add selenium dioxide (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 101 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the selenium byproduct.

    • Dilute the filtrate with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizing the Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-amino-2-picoline in dioxane add_seo2 Add Selenium Dioxide start->add_seo2 reflux Reflux and Monitor by TLC add_seo2->reflux cool Cool to Room Temperature reflux->cool filter Filter through Celite cool->filter extract Extract with Ethyl Acetate and Wash filter->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography end end chromatography->end Pure this compound reaction_mechanism reactant 3-Amino-2-picoline intermediate1 Intermediate Pyridyl-CH₂-SeO₂H reactant->intermediate1 [2,3]-Sigmatropic Rearrangement seo2 Selenium Dioxide SeO₂ intermediate2 Hydrate Pyridyl-CH(OH)₂ intermediate1->intermediate2 Hydrolysis product {this compound |  } intermediate2->product Dehydration

References

Technical Support Center: Purification of 3-Aminopicolinaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-aminopicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity this compound through recrystallization. Here, you will find field-proven insights, detailed protocols, and robust troubleshooting strategies to overcome common challenges encountered during this critical purification step.

Introduction to Recrystallization of this compound

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its purity is paramount for the success of subsequent synthetic steps and the integrity of final products. Recrystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility between the desired compound and impurities at varying temperatures.[2][3][4] The fundamental principle is to dissolve the impure solid in a minimum amount of a hot solvent, in which the compound is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding liquid (mother liquor).[3][5]

This guide will walk you through the nuances of selecting the right solvent system, optimizing the recrystallization process, and troubleshooting common issues specific to the purification of this compound and related aromatic amino-aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound I should be aware of?

A1: Understanding the physical properties is crucial for handling and purification.

  • Molecular Formula: C₆H₆N₂O[1][6]

  • Molecular Weight: 122.12 g/mol [1][6]

  • Appearance: Typically a green-yellow solid.[6]

  • Melting Point: 118-120°C[6]

  • Storage: It should be kept in a dark place under an inert atmosphere, preferably at 2-8°C.[6]

Q2: How do I choose the best solvent for recrystallizing this compound?

A2: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given its structure—a polar pyridine ring with amino and aldehyde functional groups—polar solvents or mixed solvent systems are often effective.[2]

  • Good starting points: Alcohols (methanol, ethanol), water, or mixtures like ethanol/water are often suitable for polar molecules containing nitrogen and oxygen.[2][5]

  • Solubility Data: this compound is listed as soluble in chloroform and methanol.[6]

  • Testing: The best approach is to perform small-scale solubility tests with a few candidate solvents to find the optimal one for your specific sample and impurity profile.[3]

Q3: What safety precautions should I take when working with this compound?

A3: this compound is a hazardous substance and must be handled with care.

  • Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8] Work in a well-ventilated fume hood.[7]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[7][8]

  • Storage: Store locked up in a dry, well-ventilated place.[7][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[8]

Q4: Can I use an acid-base extraction/recrystallization method for purification?

A4: Yes, this is a highly effective strategy for amino-containing compounds. The basic amino group can be protonated with an acid (like HCl) to form a water-soluble salt.[9] This allows for the removal of non-basic, water-insoluble impurities by filtration.[10] The purified compound can then be precipitated by neutralizing the solution with a base.[10] This method can be a powerful alternative or a complementary step to traditional solvent recrystallization.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses specific problems with explanations and actionable solutions.

Problem Potential Cause(s) Solution(s)
Oiling Out 1. The compound's melting point is lower than the boiling point of the solvent. 2. The solution is cooling too rapidly.[11] 3. High concentration of impurities causing melting point depression.[12]1. Reheat the solution to dissolve the oil, add more of the "good" solvent (if using a mixed pair) or a small amount of a different, more polar solvent, and allow it to cool more slowly.[12][13] 2. Insulate the flask to ensure gradual cooling.[14] 3. Consider a preliminary purification step (e.g., column chromatography or acid-base extraction) to remove bulk impurities.
No Crystals Form 1. Too much solvent was used, and the solution is not supersaturated upon cooling.[12][13] 2. The solution is supersaturated but lacks a nucleation site.[13]1. Boil off some of the solvent to increase the concentration and then allow it to cool again.[12][13] 2. Induce crystallization by:     a. Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus.[5][13][15] This creates microscopic glass fragments that can act as nucleation sites.     b. Seeding: Add a tiny crystal of pure this compound to the cooled solution.[2][13]
Poor Crystal Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[12] 2. The solution was not cooled sufficiently. 3. Crystals were washed with a solvent that was not ice-cold, redissolving the product.[3] 4. Premature crystallization during hot filtration.1. Concentrate the mother liquor (e.g., using a rotary evaporator) to recover a second crop of crystals. Note that this crop may be less pure.[13] 2. After slow cooling to room temperature, place the flask in an ice-water bath to maximize crystal formation.[3][5] 3. Always use a minimal amount of ice-cold recrystallization solvent to wash the collected crystals.[2][3][5] 4. Ensure the filtration funnel is pre-heated to prevent the solution from cooling and crystallizing prematurely.[14]
Colored Impurities Persist 1. Highly colored impurities are co-crystallizing with the product.1. Before the hot filtration step, add a small amount of activated charcoal (Norit) to the hot solution to adsorb colored impurities.[16] Use sparingly, as it can also adsorb the desired product. 2. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Recrystallization Complete check_crystals Crystals Formed? start->check_crystals check_yield Acceptable Yield? check_crystals->check_yield Yes no_crystals Too much solvent or no nucleation. check_crystals->no_crystals No check_purity Pure Product? (Color/Oily?) check_yield->check_purity Yes low_yield Too much solvent or insufficient cooling. check_yield->low_yield No end_ok Purification Successful check_purity->end_ok Yes (Pure) impure Oiled out or colored. check_purity->impure No (Impure) end_fail Re-evaluate Method no_crystals_sol Boil off solvent. Scratch flask or seed. no_crystals->no_crystals_sol no_crystals_sol->check_crystals Retry Cooling low_yield_sol Cool in ice bath. Concentrate mother liquor. low_yield->low_yield_sol low_yield_sol->end_ok Recover 2nd crop impure_sol Reheat, add solvent, cool slowly. Use activated charcoal. impure->impure_sol impure_sol->end_fail

Caption: Decision workflow for troubleshooting common recrystallization issues.

Detailed Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step methodology based on best practices for compounds of this type. An ethanol/water solvent system is used as a primary example.

Materials & Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask[2]

  • Filter paper

  • Glass stirring rod

  • Ice bath

Step-by-Step Procedure:

  • Solvent Selection (if not using Ethanol/Water):

    • Place ~20-30 mg of crude material into a small test tube.

    • Add the chosen solvent dropwise at room temperature. If the solid dissolves easily, the solvent is unsuitable.

    • If it is insoluble or sparingly soluble, heat the test tube gently. If the solid dissolves when hot, the solvent is a good candidate.

    • Allow the hot solution to cool. The formation of crystals upon cooling confirms a suitable solvent.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask. An Erlenmeyer flask is preferred over a beaker to minimize solvent evaporation and prevent tipping.[2][5]

    • Add a minimal amount of the "good" solvent (ethanol) to just cover the solid.

    • Gently heat the mixture on a hot plate. Never use a Bunsen burner with organic solvents.

    • Add the hot "good" solvent in small portions, swirling the flask, until the solid just dissolves.[5]

    • If using a mixed solvent system, now add the "poor" solvent (hot water) dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.

    • Add a few more drops of the "good" solvent (ethanol) until the solution becomes clear again.[9]

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Bring the solution back to a boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass to prevent solvent evaporation and contamination, and allow it to cool slowly and undisturbed to room temperature.[2][5] Rapid cooling leads to the formation of small, impure crystals.[11][17]

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the yield.[5]

  • Collection and Washing:

    • Set up a Büchner funnel with filter paper for vacuum filtration.[5]

    • Wet the filter paper with a small amount of ice-cold solvent to ensure it seals against the funnel.[2]

    • Pour the cold slurry of crystals into the funnel with the vacuum applied.

    • Break the vacuum and add a small amount of ice-cold solvent to wash the crystals. This removes any residual mother liquor containing impurities.[2][5]

    • Allow the wash solvent to sit for about 20-30 seconds before reapplying the vacuum.[2]

  • Drying and Analysis:

    • Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.

    • Determine the melting point of the purified product. A sharp melting point close to the literature value (118-120°C) is a good indicator of purity.[2][11]

Recrystallization Protocol at a Glance

ProtocolFlow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent charcoal 2. (Optional) Add Charcoal for Color Removal dissolve->charcoal hot_filter 3. Hot Filter to Remove Insolubles/Charcoal charcoal->hot_filter cool_rt 4. Slow Cool to Room Temperature hot_filter->cool_rt cool_ice 5. Cool in Ice Bath to Maximize Yield cool_rt->cool_ice vac_filter 6. Collect Crystals via Vacuum Filtration cool_ice->vac_filter wash 7. Wash with Minimal Ice-Cold Solvent vac_filter->wash dry 8. Dry Crystals wash->dry

Caption: Step-by-step workflow for the recrystallization protocol.

References

Stability issues of 3-Aminopicolinaldehyde in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for 3-Aminopicolinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for the stability challenges associated with this reagent in aqueous solutions. Here, we move beyond simple protocols to explain the chemical principles governing its behavior, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of this compound.

Q1: What is this compound and what are its primary applications?

This compound, also known as 3-amino-pyridine-2-carbaldehyde, is a bifunctional aromatic compound featuring a pyridine ring substituted with both an amino (-NH₂) group and an aldehyde (-CHO) group.[1] This unique structure makes it a valuable building block in various fields:

  • Pharmaceutical Synthesis: It serves as a precursor for complex molecules, including compounds evaluated for antineoplastic (anti-cancer) activity, such as thiosemicarbazone derivatives.[2]

  • Coordination Chemistry: The aldehyde group can react with amines to form Schiff bases, which act as robust bidentate ligands for creating metal complexes.[3]

  • Bioconjugation: The aldehyde is reactive towards nucleophiles like amines (e.g., lysine residues on proteins) and can be used for site-selective modification of biomolecules, often under specific pH conditions.[4][5][6]

Q2: Why is the stability of this compound a concern in aqueous solutions?

The stability is a concern due to the inherent reactivity of the aldehyde functional group, which is susceptible to several degradation pathways in an aqueous environment.[7] Aldehydes can undergo oxidation, hydration, and condensation reactions. The presence of the electron-donating amino group and the electron-withdrawing pyridine ring further modulates the reactivity of the aldehyde carbon.[8] For experiments requiring precise stoichiometry or long incubation times, such as bioconjugation, degradation can lead to reduced yields, inconsistent results, and the formation of confounding impurities.

Q3: What are the primary degradation pathways for an aromatic aldehyde like this in water?

While specific degradation pathways for this compound are not extensively detailed in public literature, we can infer the most probable routes based on the known chemistry of aromatic aldehydes and pyridines.

  • Hydration (Gem-Diol Formation): The aldehyde carbonyl can be attacked by water to form an unstable geminal diol. While this equilibrium usually favors the aldehyde for aromatic systems, it can be a crucial intermediate step toward other reactions.[9]

  • Oxidation: The aldehyde group is susceptible to oxidation, especially in the presence of air (O₂) or other oxidizing agents, converting it to the corresponding carboxylic acid (3-aminopicolinic acid). This is a very common failure mode for aldehydes.[9][10]

  • Self-Condensation/Polymerization: Under certain conditions (e.g., basic pH), aldehydes can undergo self-condensation reactions. The presence of the amino group could also potentially lead to intermolecular Schiff base formation, resulting in oligomers or polymers, which often present as discoloration or precipitates.

Below is a diagram illustrating these potential pathways.

DegradationPathways cluster_main This compound cluster_products Potential Degradation Products A This compound (Active Reagent) B Gem-Diol Hydrate (Unstable Intermediate) A->B + H₂O (Reversible) [Hydration] C 3-Aminopicolinic Acid (Oxidation Product) A->C [O₂] / Oxidants [Oxidation] D Polymeric Byproducts (Condensation/Schiff Base) A->D Self-Reaction (e.g., high pH) [Polymerization] B->A

Caption: Potential degradation pathways for this compound in aqueous media.

Q4: What are the recommended storage conditions for this compound?

Proper storage is critical to ensure the longevity and purity of the reagent.

FormTemperatureAtmosphereLight
Solid Powder 2-8 °C (Refrigerated)Inert gas (Argon or Nitrogen)Protect from light (Amber vial)
Stock Solution (in anhydrous DMSO or DMF) -20 °C or -80 °CInert gas, tightly sealedProtect from light
Aqueous Working Solution N/APrepare fresh immediately before useN/A

Rationale: The solid should be stored under dry, cool, and inert conditions to prevent slow oxidation and hydrolysis from atmospheric moisture.[11] Anhydrous organic stock solutions are more stable than aqueous ones but should still be stored frozen to minimize degradation. Aqueous solutions are the least stable and should never be stored.

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: My reaction yield is low, and I suspect aldehyde degradation.

Symptoms:

  • Lower than expected yield of the desired product (e.g., a protein conjugate or synthesized molecule).

  • Incomplete consumption of starting materials detected by HPLC, TLC, or LC-MS.

Root Cause Analysis & Solutions:

The most likely cause is the degradation of the aldehyde before or during the reaction. Aldehydes are generally more reactive and less stable than ketones.[9][12]

Workflow for Troubleshooting Low Yield:

TroubleshootingWorkflow start Low Reaction Yield check_solid 1. Verify Solid Reagent Quality Is the solid off-color (e.g., brown)? start->check_solid prepare_fresh 2. Prepare Fresh Aqueous Solution Use deoxygenated buffer immediately. check_solid->prepare_fresh No fail Issue Persists (Consider other reaction parameters) check_solid->fail Yes (Discard & reorder) check_ph 3. Optimize Reaction pH Is pH appropriate for your reaction? (e.g., pH 6.5-7.5 for many bioconjugations) prepare_fresh->check_ph control_temp 4. Control Temperature Run reaction at 4°C or room temp? Avoid high heat. check_ph->control_temp Yes check_ph->fail No (Adjust pH) success Yield Improved control_temp->success Yes (Optimized) control_temp->fail No (Further optimization needed)

References

Technical Support Center: Purification of Crude 3-Aminopicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-aminopicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound, a critical building block in pharmaceutical synthesis. This document will address common impurities, purification strategies, and frequently encountered issues in a comprehensive question-and-answer format.

Introduction: Understanding the Challenges

This compound is a bifunctional molecule containing both a nucleophilic amino group and a reactive aldehyde. This combination, while synthetically useful, presents unique challenges during purification. The basicity of the pyridine nitrogen and the amino group can lead to strong interactions with silica gel, causing peak tailing and poor separation in normal-phase chromatography. Furthermore, the aldehyde functionality is susceptible to oxidation and self-condensation or polymerization, particularly under non-optimal conditions.

This guide will focus on impurities arising from the two most common synthetic routes:

  • Oxidation of 3-amino-2-methylpyridine: This route can lead to incomplete oxidation, leaving starting material, or over-oxidation to the corresponding carboxylic acid.

  • Reduction of 3-aminopicolinonitrile: Incomplete reduction can leave starting material, and over-reduction can yield the corresponding alcohol.

A thorough understanding of the potential impurities is the first step toward a successful purification strategy.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily substance. What are the likely impurities?

A1: The physical appearance of your crude product can offer clues about the impurities present. A dark coloration often suggests the presence of polymeric or degradation byproducts. The most common impurities, depending on your synthetic route, are summarized in the table below:

Synthetic Route Potential Impurities Reason for Formation
Oxidation of 3-amino-2-methylpyridine3-amino-2-methylpyridineIncomplete oxidation
3-aminopicolinic acidOver-oxidation of the aldehyde
Polymeric byproductsSelf-condensation of the aldehyde
Reduction of 3-aminopicolinonitrile3-aminopicolinonitrileIncomplete reduction
3-amino-2-pyridinemethanolOver-reduction of the aldehyde
Dimeric or oligomeric speciesBase-catalyzed self-condensation

Q2: I'm seeing significant tailing of my product peak during silica gel column chromatography. What is causing this and how can I fix it?

A2: The basicity of the amino and pyridine groups in this compound leads to strong interactions with the acidic silanol groups on the surface of silica gel.[1][2] This interaction is a common cause of peak tailing and can result in poor separation and reduced yield.

Solutions:

  • Addition of a Competing Base: Incorporating a small amount of a volatile amine, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[1]

  • Use of Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized silica stationary phase can be highly effective.[2][3] This creates a more basic environment, minimizing the undesirable interactions with your basic analyte.

  • Reversed-Phase Chromatography: If your impurities have significantly different polarities from the desired product, reversed-phase chromatography (e.g., C18) can be an excellent alternative.

Q3: My purified this compound seems to degrade upon storage. How can I improve its stability?

A3: Aldehydes, particularly those with adjacent amino groups, can be susceptible to degradation through oxidation, polymerization, or light-catalyzed reactions.

Stability Enhancement Strategies:

  • Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage) and protected from light.

  • Solvent Choice: If storing in solution, use a non-protic, degassed solvent. Protic solvents can potentially form imines with the aldehyde.

  • Purity: Ensure high purity, as trace acidic or basic impurities can catalyze degradation.

Troubleshooting Guide

This section provides a problem-oriented approach to common issues encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Possible Cause Troubleshooting Action
Product is irreversibly adsorbed onto the silica gel. This is common for basic compounds on acidic silica. Add 0.5-1% triethylamine to your eluent to improve recovery. Consider switching to an amine-functionalized column for future purifications.[2][3]
Product is co-eluting with an impurity. Optimize your mobile phase. A shallower gradient or isocratic elution may improve separation. Utilize Thin Layer Chromatography (TLC) with various solvent systems to identify an optimal mobile phase before scaling up to a column.
Product degradation on the column. The acidic nature of silica can sometimes degrade sensitive compounds. Minimize the time the compound spends on the column by using a slightly more polar solvent system to expedite elution. Alternatively, neutral alumina can be used as the stationary phase.

Issue 2: Presence of 3-Aminopicolinic Acid Impurity

Possible Cause Troubleshooting Action
Over-oxidation during synthesis. This is a common byproduct when oxidizing 3-amino-2-methylpyridine.
Purification Strategy: An acidic impurity like 3-aminopicolinic acid can often be removed with a simple liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a mild aqueous base like sodium bicarbonate solution. The basic this compound will remain in the organic layer, while the acidic impurity will be extracted into the aqueous layer as its salt.

Issue 3: Recrystallization Fails to Purify the Product

Possible Cause Troubleshooting Action
Inappropriate solvent system. The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with a range of solvents of varying polarities. Solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective.
Impurities have similar solubility to the product. If recrystallization is ineffective, another purification technique is necessary. Column chromatography is the most common next step.
Oiling out instead of crystallization. This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Try using a more dilute solution, a different solvent system, or scratching the inside of the flask with a glass rod to induce crystallization.[4]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (with TEA)

This protocol is suitable for removing less polar impurities, such as unreacted 3-amino-2-methylpyridine.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Pack a flash chromatography column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) containing 0.5% triethylamine. Gradually increase the polarity of the mobile phase (e.g., to 1:1 hexanes:ethyl acetate with 0.5% TEA).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction for Removal of 3-Aminopicolinic Acid

This is an effective workup step if over-oxidation is a known issue.

  • Dissolution: Dissolve the crude product in ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Phase Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the aqueous wash two more times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude this compound Analysis TLC/LC-MS Analysis Crude->Analysis AcidImpurity Acidic Impurity Present? (e.g., 3-aminopicolinic acid) Analysis->AcidImpurity Extraction Acid-Base Extraction AcidImpurity->Extraction Yes ColumnChrom Column Chromatography AcidImpurity->ColumnChrom No Extraction->ColumnChrom Recrystallization Recrystallization ColumnChrom->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct

Caption: Decision workflow for purification.

References

Technical Support Center: Preventing Degradation of 3-Aminopicolinaldehyde During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Aminopicolinaldehyde is a critical building block in pharmaceutical research and drug development, notably as a precursor for synthesizing novel therapeutic agents. Its unique structure, featuring a reactive aldehyde group and an amino group on a pyridine ring, makes it highly valuable for constructing complex molecules. However, this inherent reactivity also renders it susceptible to degradation if not stored and handled correctly. This guide provides a comprehensive overview of the potential degradation pathways of this compound and offers detailed protocols and troubleshooting advice to ensure its stability and integrity during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation?

A1: Visual inspection can often provide the first clues of degradation. Key indicators include:

  • Color Change: A noticeable darkening or change from its typical color.

  • Change in Physical State: The appearance of a viscous liquid or solid precipitates in a previously homogeneous solid, which could suggest polymerization.

  • Inconsistent Experimental Results: Poor yields, unexpected side products, or failed reactions are strong indicators that the starting material's integrity has been compromised.

  • New Peaks in Analytical Data: The appearance of new peaks in HPLC or GC analysis is a definitive sign of degradation.

Q2: What is the recommended temperature for storing this compound?

A2: For optimal stability, this compound should be stored in a controlled environment at 2-8°C . Storing at refrigerated temperatures helps to slow down potential degradation reactions.

Q3: Is it necessary to store this compound under an inert atmosphere?

A3: Yes, it is highly recommended. The aldehyde functional group is susceptible to oxidation by atmospheric oxygen. Storing the compound under an inert gas such as argon or nitrogen will displace oxygen and minimize oxidative degradation.

Q4: How does light affect the stability of this compound?

A4: Aromatic compounds, especially those with heteroatoms and activating groups like the amino group, can be sensitive to light. Photodegradation can occur, leading to the formation of various byproducts. Therefore, it is crucial to store this compound in an amber or opaque container to protect it from light.

Q5: Can I store this compound in a solution?

A5: Storing in solution is generally not recommended for long-term preservation due to increased molecular mobility, which can accelerate degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and keep it at a low temperature (2-8°C) under an inert atmosphere. Always prepare solutions fresh for experiments whenever possible.

Understanding the Degradation Pathways

The degradation of this compound is primarily driven by the reactivity of its aldehyde and amino functional groups, as well as the nature of the pyridine ring. Understanding these pathways is key to implementing effective preventative measures.

Oxidation

The aldehyde group is highly susceptible to oxidation, which converts it to the corresponding carboxylic acid (3-aminopicolinic acid). This is one of the most common degradation pathways, especially in the presence of atmospheric oxygen.

Polymerization

Aldehydes can undergo self-condensation or polymerization reactions, which can be catalyzed by acidic or basic impurities. This can lead to the formation of higher molecular weight oligomers or polymers, reducing the purity of the material.

Photodegradation

Exposure to UV or visible light can provide the energy to initiate degradation reactions. The pyridine ring and amino group can absorb light, leading to the formation of reactive species that can participate in various degradation pathways.[1]

Hydrolysis

While less common for the solid material, the presence of moisture can potentially lead to the formation of hydrates of the aldehyde, which may have different reactivity and stability profiles.

Visualizing Degradation and Prevention

The following diagram illustrates the primary degradation pathways and the recommended preventative measures at each stage of handling and storage.

G cluster_storage Storage Conditions cluster_compound This compound cluster_degradation Degradation Pathways Store_Solid Store as Solid Compound This compound (Pure) Store_Solid->Compound Maintains Purity Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Oxidation Oxidation (Product: 3-Aminopicolinic Acid) Inert_Atmosphere->Oxidation Prevents Refrigerate Refrigerate (2-8°C) Polymerization Polymerization (Product: Oligomers/Polymers) Refrigerate->Polymerization Slows Protect_Light Protect from Light (Amber Vial) Photodegradation Photodegradation (Product: Various Byproducts) Protect_Light->Photodegradation Prevents Compound->Oxidation Exposure to Air Compound->Polymerization Acidic/Basic Impurities Compound->Photodegradation Exposure to Light G A Inconsistent Experimental Results or Visual Degradation B Check Storage History (Temp, Atmosphere, Light) A->B C Analyze by HPLC/LC-MS B->C D Compare to Reference Standard or Fresh Lot C->D E New Peaks Observed? D->E F Identify Degradation Products (e.g., Oxidation, Polymerization) E->F Yes G Purity is Acceptable. Troubleshoot Reaction Conditions. E->G No H Discard Degraded Material. Implement Correct Storage. F->H

References

Technical Support Center: Characterization of Unexpected Byproducts in 3-Aminopicolinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the dedicated technical support center for scientists and professionals in drug development working with 3-aminopicolinaldehyde. This highly versatile building block, with its vicinal amino and aldehyde functionalities on a pyridine scaffold, is a cornerstone in the synthesis of novel aza-heterocycles, Schiff bases, and complex ligands.[1] However, its unique electronic and steric properties can also lead to unexpected reaction pathways and the formation of challenging-to-characterize byproducts.

This guide is structured to provide not just procedural solutions, but a deeper mechanistic understanding of why these byproducts form and how to control or characterize them. We move beyond simple FAQs to offer field-proven insights and troubleshooting methodologies grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs) - The Usual Suspects

This section addresses the more common impurities and side reactions encountered during the synthesis and handling of this compound and its immediate derivatives.

Question 1: My reaction mixture is turning dark brown/black, and I'm seeing significant baseline elevation on my HPLC. What's causing this polymerization?

Answer: This is a classic issue when working with amino-aldehydes, especially under basic or heated conditions. The primary cause is self-condensation , an aldol-type reaction where one molecule of this compound acts as a nucleophile (via the enolizable aldehyde) and another as an electrophile.[2] This process can continue, leading to oligomeric or polymeric tars that are often intractable.

  • Causality: The electron-donating amino group enhances the nucleophilicity of the pyridine ring and can facilitate deprotonation at the carbon of the aldehyde group, initiating condensation.

  • Troubleshooting:

    • Temperature Control: Maintain the lowest possible reaction temperature.

    • pH Management: Avoid strongly basic conditions if possible. If a base is required, consider using a milder, non-nucleophilic base like a hindered tertiary amine.

    • Slow Addition: If reacting the aldehyde with another component, add the this compound slowly to a solution of the reaction partner to maintain its low concentration, thus minimizing self-reaction.

Question 2: I'm attempting a Schiff base condensation, but my yield is low, and I have a significant amount of starting material even after extended reaction times. What is happening?

Answer: While Schiff base formation is a primary reaction pathway for this compound, several factors can impede its progress.[3][4]

  • Equilibrium: The condensation reaction to form the imine is reversible. The water generated during the reaction can hydrolyze the imine product back to the starting materials.

  • Steric Hindrance: The ortho-positioning of the amino and aldehyde groups can create some steric hindrance, slowing down the reaction compared to other aminobenzaldehydes.

  • Electronic Effects: The pyridine nitrogen can influence the electronics of the aldehyde, affecting its reactivity.

  • Troubleshooting Protocol:

    • Water Removal: Use a Dean-Stark apparatus or add a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves) to the reaction mixture to drive the equilibrium towards the product.

    • Catalysis: A catalytic amount of a mild acid (e.g., acetic acid) can protonate the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the reaction.[4]

    • Solvent Choice: Use a solvent in which the product is less soluble than the starting materials. This can cause the Schiff base to precipitate as it forms, driving the reaction to completion.

Question 3: During purification of my this compound derivative by silica gel chromatography, I'm observing significant product loss and streaking on the column. How can I improve my purification?

Answer: The basicity of the pyridine nitrogen and potentially the amino group can lead to strong interactions with the acidic silica gel, causing poor separation and product decomposition.

  • Troubleshooting Protocol:

    • Deactivate Silica: Pre-treat your silica gel with a small percentage of a basic modifier like triethylamine or ammonia in your eluent system. A common practice is to use a mobile phase containing 0.5-1% triethylamine.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a C18 reversed-phase column if your compound has sufficient hydrophobic character.

    • Cation-Exchange Chromatography: For highly basic compounds, cation-exchange chromatography can be a very effective purification method, separating compounds based on their charge.[5]

Part 2: Troubleshooting Guide - Characterizing the Unexpected

This section delves into the formation of less common, unexpected byproducts that can arise from the unique reactivity of this compound.

Scenario 1: Observation of a Dimeric Byproduct (M+120)

Issue: You are performing a reaction with this compound and observe a significant byproduct with a mass that corresponds to a dimer of your starting material (or a related adduct).

Possible Unexpected Product: Formation of a dihydropyridine or a related condensed ring system. This can occur through an initial self-condensation followed by an intramolecular cyclization and subsequent oxidation or rearrangement.

Mechanistic Insight: The inherent reactivity of the molecule allows for complex multi-step pathways. An initial aldol-type self-condensation can be followed by an intramolecular nucleophilic attack from the amino group onto the newly formed enone system. Subsequent dehydration and aromatization can lead to a stable, unexpected heterocyclic product.

Troubleshooting and Characterization Workflow:

G cluster_0 Initial Observation & Analysis cluster_1 Isolation & Structural Elucidation cluster_2 Confirmation & Prevention A Unexpected Spot on TLC / Peak in LCMS B High-Resolution Mass Spectrometry (HRMS) Determine accurate mass and molecular formula A->B C Isotope Pattern Analysis (e.g., for Cl, Br presence) B->C D Preparative HPLC or Column Chromatography Isolate the byproduct C->D Proceed if formula suggests dimer E 1D NMR (¹H, ¹³C) Identify functional groups and proton/carbon environments D->E F 2D NMR (COSY, HSQC, HMBC) Establish connectivity and final structure E->F G Re-run reaction under modified conditions (lower temp, different base/solvent) F->G Structure confirmed H Monitor for byproduct formation by LCMS G->H I Optimize to minimize byproduct H->I

Step-by-Step Protocol for Characterization:

  • Initial Assessment (LCMS/HRMS):

    • Obtain a high-resolution mass spectrum of the reaction mixture. This is critical to confirm the molecular formula of the byproduct and verify if it is indeed a dimer or an adduct with another reaction component.

  • Isolation:

    • Carefully perform column chromatography (with a modified eluent as described in the FAQ) or preparative HPLC to isolate a pure sample of the byproduct.

  • Structural Elucidation (NMR):

    • ¹H NMR: Look for the disappearance of the aldehyde proton signal (~9-10 ppm) and changes in the aromatic region. The appearance of new aliphatic protons could indicate cyclization.

    • ¹³C NMR: The disappearance of the aldehyde carbonyl carbon (~190 ppm) is a key indicator.

    • 2D NMR: Use COSY to establish proton-proton correlations and HMBC to identify long-range carbon-proton correlations, which will be essential to piece together the new ring system.

Scenario 2: Formation of an Unexpected Aza-acridine Derivative

Issue: In a reaction intended to form a simple Schiff base or another derivative, you isolate a product with a significantly larger, rigid, and likely fluorescent structure. Mass spectrometry suggests the incorporation of another reactant molecule.

Possible Unexpected Product: An aza-acridine or a related fused polycyclic system. This can occur, for instance, in a variation of the Friedländer annulation, where the this compound reacts with a ketone or another carbonyl-containing compound under acidic or basic conditions.[6][7]

Mechanistic Insight: The reaction proceeds via an initial condensation to form an enamine or imine, followed by an intramolecular electrophilic cyclization onto the pyridine ring, and subsequent dehydration to form the aromatic aza-acridine core. The stability of the resulting aromatic system is a strong thermodynamic driving force for this reaction.

G reagents {this compound |+ Ketone (R-CO-CH₂R') |+ Acid/Base Catalyst} intermediate1 {Schiff Base / Enamine Intermediate} reagents->intermediate1 Condensation intermediate2 {Cyclized Intermediate (Non-aromatic)} intermediate1->intermediate2 Intramolecular Cyclization product {Aza-acridine Product |+ H₂O} intermediate2->product Dehydration/ Aromatization

Troubleshooting and Characterization:

  • Analytical Clues:

    • TLC: The product may be brightly colored or fluorescent under UV light.

    • UV-Vis Spectroscopy: The formation of a large, conjugated system will result in a significant red-shift in the UV-Vis absorption spectrum compared to the starting materials.

    • NMR: A downfield shift and complex splitting pattern in the aromatic region of the ¹H NMR spectrum are indicative of a rigid, polycyclic aromatic system. The loss of signals corresponding to the reactive sites of the starting materials is also expected.

  • Preventative Measures:

    • Protecting Groups: If the intended reaction does not involve the amino group, consider protecting it (e.g., as a Boc-carbamate) to prevent its participation in cyclization reactions.

    • Reaction Conditions: Avoid high temperatures and strong acids or bases when using reactants that contain an α-methylene ketone, as these conditions favor the Friedländer annulation.

Data Summary: Analytical Signatures of Common vs. Unexpected Byproducts
Byproduct Class Mass Spec Signature (Typical) Key ¹H NMR Signals (Typical) Formation Conditions
Self-Condensation Oligomers Series of peaks separated by the mass of the monomer minus waterBroad, unresolved signals; loss of sharp aldehyde proton peakHigh concentration, heat, base
Dimeric Cycloadducts M+M-H₂O or similarLoss of aldehyde proton, new aliphatic signals, complex aromatic regionVaries; can be spontaneous
Aza-acridines M + (Reactant - H₂O)Highly complex and downfield-shifted aromatic region; loss of aldehyde protonAcid or base catalysis with α-methylene ketones
Over-reduced Species M+2 (aldehyde to alcohol)Disappearance of aldehyde proton, appearance of CH₂OH signals (~4.5 ppm) and OH protonStrong reducing agents (e.g., NaBH₄, H₂/Pd-C)

Part 3: Final Recommendations and Best Practices

  • Reagent Purity: Always use freshly purified this compound. Older samples may contain oxidized or self-condensed impurities that can complicate subsequent reactions.

  • Inert Atmosphere: For sensitive reactions, particularly those involving organometallics or strong bases, conduct the experiment under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.

  • Reaction Monitoring: Use TLC or LCMS to monitor the reaction progress closely. This will help you identify the optimal reaction time to maximize product formation and minimize byproduct accumulation.[8]

  • Comprehensive Characterization: Do not rely on a single analytical technique. The combination of Mass Spectrometry and 1D/2D NMR is often essential for the unambiguous identification of unexpected byproducts.[9]

By understanding the inherent reactivity of this compound and employing systematic troubleshooting and characterization strategies, researchers can navigate the challenges of working with this valuable synthetic intermediate and accelerate their drug discovery efforts.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 3-Aminopicolinaldehyde Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, characterization, and evaluation. Within the vast landscape of heterocyclic chemistry, pyridine-based compounds have consistently emerged as privileged scaffolds, forming the core of numerous approved drugs. 3-Aminopicolinaldehyde, a pyridine derivative with reactive amino and aldehyde functionalities, serves as a versatile starting material for the synthesis of a diverse array of derivatives with significant therapeutic potential. This guide provides an in-depth, objective comparison of the bioactivity of various this compound derivatives, supported by experimental data and detailed protocols to empower your research endeavors.

Introduction to this compound: A Versatile Scaffold

This compound, also known as 3-aminopyridine-2-carbaldehyde, is a pyridinecarbaldehyde that has garnered considerable interest in medicinal chemistry.[1] Its structure, featuring an aromatic pyridine ring with an amino group at the 3-position and an aldehyde group at the 2-position, offers multiple reaction sites for the synthesis of a wide range of derivatives. This inherent reactivity allows for the facile creation of Schiff bases, thiosemicarbazones, and metal complexes, each with distinct physicochemical properties and biological activities. The strategic modification of this core structure has led to the discovery of compounds with promising anticancer, antimicrobial, and anti-inflammatory properties.

Synthetic Pathways to this compound and its Derivatives

The journey to exploring the bioactivity of this compound derivatives begins with their synthesis. Understanding the synthetic routes is not merely a procedural necessity but a critical aspect of rational drug design, as the chosen methodology can influence the purity, yield, and ultimately, the biological efficacy of the final compounds.

Synthesis of the this compound Precursor

Several methods have been reported for the synthesis of 3-aminopyridine, a key precursor to this compound. One common method involves the Hofmann rearrangement of nicotinamide.[2] The subsequent introduction of the aldehyde group at the 2-position can be achieved through various formylation reactions. For instance, oxidation of the corresponding picoline (2-methylpyridine) derivative can yield the desired aldehyde. A key intermediate, 3-amino-6-chloropicolinaldehyde, is utilized in the synthesis of agrochemicals and pharmaceuticals, highlighting the industrial relevance of this scaffold.[3]

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are a prominent class of this compound derivatives with well-documented biological activities. The synthesis is typically a straightforward condensation reaction between this compound and a substituted or unsubstituted thiosemicarbazide.[4][5][6]

Experimental Protocol: Synthesis of this compound Thiosemicarbazone

This protocol outlines a general procedure for the synthesis of thiosemicarbazone derivatives of this compound.

Materials:

  • This compound

  • Thiosemicarbazide (or substituted thiosemicarbazide)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 1.0 mmol of this compound in 20 mL of ethanol in a round-bottom flask.

  • Add a solution of 1.0 mmol of thiosemicarbazide in 20 mL of ethanol to the flask.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Heat the mixture under reflux for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[6][7]

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are another major class of derivatives formed by the condensation of the aldehyde group of this compound with various primary amines.[8][9] This reaction provides a facile route to introduce a wide range of substituents, allowing for extensive structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of this compound Schiff Bases

This protocol provides a general method for the synthesis of Schiff base derivatives.

Materials:

  • This compound

  • Substituted primary amine

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount (e.g., 0.01 mol) of this compound and the desired primary amine in 20 mL of ethanol.

  • Add a few drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored using TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.[8][10]

Bioactivity Comparison of this compound Derivatives

The true value of a chemical scaffold lies in the biological activities of its derivatives. This section provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various this compound derivatives, supported by available data.

Anticancer Activity

Thiosemicarbazone derivatives of this compound have shown significant promise as anticancer agents.[11][12] One of the most notable examples is Triapine® (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), which has undergone clinical trials for the treatment of various cancers.[13] The anticancer activity of these compounds is often attributed to their ability to chelate iron, leading to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair in rapidly proliferating cancer cells.

Table 1: Comparative Anticancer Activity of this compound Thiosemicarbazone Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
Triapine®VariousVaries[11]
3-MBTScMCF-7 (Breast)2.821 ± 0.008[7]
4-NBTScMCF-7 (Breast)2.80 µg/mL[7]
Pyrido[3,4-d]pyrimidine derivativeMCF-7 (Breast)-[14]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneVariousMean GP 49.57%[15]

Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions. IC50 is the half-maximal inhibitory concentration. GP is the growth percentage.

The antiproliferative activity of these derivatives is often evaluated using the MTT assay, a colorimetric assay that measures cellular metabolic activity.

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol details the steps for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value for each compound.

Antimicrobial Activity

Schiff base derivatives and metal complexes of this compound have demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi.[16][17][18] The imine group in Schiff bases is often crucial for their biological activity. Metal chelation can further enhance the antimicrobial potency of these compounds.[19][20]

Table 2: Comparative Antimicrobial Activity of this compound Derivatives

DerivativeMicroorganismZone of Inhibition (mm) / MIC (µg/mL)Reference
Schiff Base (various)S. aureus, E. coliMIC: 62.5 - 250[17]
Schiff Base (various)Aspergillus niger-[16]
Fe(III) and Ni(II) ComplexesGram-positive & Gram-negative bacteriaEnhanced activity[20]
3-Aminocoumarin Metal ComplexesVarious bacteria and fungiSignificant activity[19]

Note: MIC is the Minimum Inhibitory Concentration. The zone of inhibition is a qualitative measure of antimicrobial activity.

The antimicrobial efficacy is commonly assessed using the agar well diffusion method.

Experimental Protocol: Agar Well Diffusion Antimicrobial Assay

This protocol describes a standard method for evaluating the antimicrobial activity of chemical compounds.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient agar or Mueller-Hinton agar

  • Sterile Petri dishes

  • Sterile cork borer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (solvent)

Procedure:

  • Inoculation: Prepare a standardized inoculum of the test microorganism and spread it uniformly onto the surface of the agar plates.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates higher antimicrobial activity.

Anti-inflammatory Activity

Metal complexes of ligands derived from this compound have shown potential as anti-inflammatory agents.[21][22] The mechanism of action often involves the inhibition of pro-inflammatory enzymes or the scavenging of reactive oxygen species.

Table 3: Comparative Anti-inflammatory Activity of this compound Derivatives

DerivativeAnimal ModelInhibition of Edema (%)Reference
VO(II)-complexesCarrageenan-induced paw edemaUp to 91.17%[21]
Iron charge transfer complexes-Good anti-inflammatory activity[22]

Note: The percentage of edema inhibition is a measure of anti-inflammatory activity.

A widely used in vivo model to screen for anti-inflammatory activity is the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema Anti-inflammatory Assay

This protocol outlines the procedure for evaluating the anti-inflammatory effects of compounds in a rodent model.

Materials:

  • Rats or mice

  • Carrageenan solution (1% w/v in saline)

  • Test compound

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Grouping: Divide the animals into groups: a control group, a standard drug group, and test groups receiving different doses of the synthesized derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective animal groups. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce edema.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or calipers at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of this compound derivatives are intricately linked to their structural features. While a comprehensive SAR study requires the synthesis and evaluation of a large library of compounds, some general trends can be inferred from the existing literature:

  • For Anticancer Activity: The thiosemicarbazone moiety is critical. Modifications at the terminal N4-position of the thiosemicarbazide can significantly influence activity. Di-substitution at the N4 position has been shown to be important for potent anticancer effects.[11]

  • For Antimicrobial Activity: The nature of the substituent on the imine nitrogen of Schiff bases plays a crucial role. Electron-withdrawing or lipophilic groups can enhance antimicrobial activity. The coordination of metal ions to the Schiff base ligands often leads to increased potency.[18][23]

  • For Anti-inflammatory Activity: The choice of the metal ion and the overall geometry of the complex are key determinants of anti-inflammatory efficacy. The ligand's ability to stabilize the metal center and its lipophilicity can influence the biological activity.[21]

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the general synthetic pathways and a simplified signaling pathway relevant to the anticancer activity of these compounds.

Synthesis_Pathways cluster_0 Synthesis of this compound Derivatives A This compound E Thiosemicarbazone Derivative A->E Condensation F Schiff Base Derivative A->F Condensation B Thiosemicarbazide B->E C Primary Amine C->F D Metal Salt G Metal Complex D->G F->G Chelation

Caption: General synthetic routes to key this compound derivatives.

Anticancer_Mechanism cluster_1 Simplified Anticancer Mechanism of Thiosemicarbazones TSC Thiosemicarbazone (e.g., Triapine) Fe Intracellular Iron (Fe³⁺) TSC->Fe Chelation RR Ribonucleotide Reductase Fe->RR Inhibition DNA DNA Synthesis & Repair RR->DNA Blockage Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Induction

Caption: Simplified mechanism of anticancer action for thiosemicarbazone derivatives.

Conclusion and Future Directions

This compound has proven to be a valuable scaffold for the development of novel bioactive compounds. Its derivatives, particularly thiosemicarbazones and Schiff bases, have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide has provided a comparative overview of these activities, along with detailed experimental protocols to facilitate further research in this promising area.

Future investigations should focus on the synthesis of new derivatives with diverse substitutions to expand the structure-activity relationship knowledge base. A deeper understanding of the molecular mechanisms of action, supported by computational modeling and advanced biological assays, will be crucial for the rational design of more potent and selective therapeutic agents based on the this compound scaffold. The continued exploration of this versatile molecule holds significant potential for the discovery of next-generation drugs to address unmet medical needs.

References

A Spectroscopic Compass: Navigating the Coordination Chemistry of 3-Aminopicolinaldehyde Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of coordination chemistry, the design and synthesis of metal complexes with tailored properties are paramount for advancements in fields ranging from catalysis to medicinal chemistry. Among the vast array of organic ligands, 3-aminopicolinaldehyde and its derivatives have emerged as versatile scaffolds capable of forming stable and functionally diverse metal complexes. This guide provides a deep dive into the spectroscopic comparison of this compound metal complexes, offering a vital toolkit for researchers navigating the synthesis and characterization of these promising compounds. By understanding the subtle yet significant shifts in spectroscopic signatures upon coordination with various metal ions, scientists can elucidate structural features, predict reactivity, and ultimately design complexes with desired biological or catalytic activities.

This guide will navigate the spectroscopic landscape of this compound complexes with first-row transition metals, focusing on Copper(II), Nickel(II), Zinc(II), and Cobalt(II). We will explore how different spectroscopic techniques, including UV-Visible, Infrared, Nuclear Magnetic Resonance, and Fluorescence spectroscopy, serve as a compass to chart the coordination environment and electronic properties of these metal chelates.

The Ligand: this compound - A Privileged Scaffold

This compound, a pyridine derivative, possesses a unique combination of donor atoms—the pyridine nitrogen, the amino nitrogen, and the aldehyde oxygen. This arrangement allows it to act as a versatile chelating agent, often forming Schiff base ligands through condensation reactions with primary amines. These Schiff bases are renowned for their ability to form stable complexes with a wide range of metal ions. The inherent aromaticity of the pyridine ring, coupled with the reactivity of the amino and aldehyde groups, makes this compound a privileged scaffold in the design of functional metal complexes.

The Coordination Landscape: A Spectroscopic Exploration

The coordination of a metal ion to this compound or its Schiff base derivatives induces significant changes in the electronic and vibrational properties of the ligand. These changes are the key to unlocking the structural and electronic secrets of the resulting complexes.

UV-Visible Spectroscopy: A Window into Electronic Transitions

UV-Visible spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For this compound and its metal complexes, the UV-Vis spectra are typically characterized by two main types of absorptions: intra-ligand transitions and ligand-to-metal charge transfer (LMCT) or d-d transitions.

  • Intra-ligand Transitions: These transitions, usually observed in the UV region (200-400 nm), arise from π → π* and n → π* electronic excitations within the aromatic rings and the C=N imine bond of the Schiff base ligand. Upon coordination to a metal ion, these bands may exhibit a shift in wavelength (hypsochromic or bathochromic shift) and a change in intensity, providing initial evidence of complex formation.[1][2]

  • Charge Transfer and d-d Transitions: The visible region of the spectrum (400-800 nm) is often where the coordination environment of the metal ion is revealed.

    • Ligand-to-Metal Charge Transfer (LMCT): These bands arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital.

    • d-d Transitions: For transition metal ions with partially filled d-orbitals (e.g., Cu(II), Ni(II), Co(II)), weak absorption bands corresponding to electronic transitions between d-orbitals can be observed. The energy and number of these bands are highly dependent on the geometry of the metal complex (e.g., octahedral, tetrahedral, square planar).[1][3]

Comparative UV-Visible Spectral Data of this compound Schiff Base Metal Complexes

Metal IonGeometryλmax (nm) and AssignmentsReference
Cu(II)Distorted Octahedral / Square Planar~380-450 (LMCT), ~600-700 (d-d)[3]
Ni(II)Octahedral~370 (LMCT), ~400 & ~650 (d-d)[1]
Zn(II)Tetrahedral / Octahedral~390 (LMCT)[4]
Co(II)Octahedral~360 (LMCT), ~450 & ~580 (d-d)[1]

Note: The exact λmax values can vary depending on the specific Schiff base ligand and the solvent used.

Infrared Spectroscopy: Unveiling Vibrational Fingerprints

Infrared (IR) spectroscopy is an indispensable tool for identifying the coordination sites of a ligand. The binding of a metal ion to the donor atoms of this compound or its Schiff base derivatives leads to characteristic shifts in the vibrational frequencies of specific functional groups.

  • ν(C=N) Stretching: The stretching vibration of the imine (azomethine) group in Schiff base ligands typically appears in the range of 1600-1650 cm⁻¹. Upon coordination to a metal ion through the imine nitrogen, this band often shifts to a lower frequency, indicating a weakening of the C=N bond due to the donation of electron density to the metal.[5][6]

  • ν(Pyridine Ring) Vibrations: The characteristic breathing and stretching vibrations of the pyridine ring, usually observed in the 1400-1600 cm⁻¹ region, are also sensitive to coordination. A shift in these bands provides evidence for the involvement of the pyridine nitrogen in chelation.

  • ν(M-N) and ν(M-O) Vibrations: The formation of new bonds between the metal and the ligand's donor atoms gives rise to new vibrational modes at lower frequencies, typically in the far-IR region (400-600 cm⁻¹). The appearance of these bands, corresponding to metal-nitrogen and metal-oxygen stretching vibrations, provides direct evidence of coordination.[7]

Key IR Spectral Features for this compound Metal Complexes

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Interpretation
ν(C=N) (Imine)~16301600-1620 (Shift to lower frequency)Coordination through imine nitrogen
Pyridine Ring Vibrations~1580, 1470Shifted upon coordinationCoordination through pyridine nitrogen
ν(M-N)-~500-550Formation of metal-nitrogen bond
ν(M-O)-~400-450Formation of metal-oxygen bond
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Structure

For diamagnetic metal complexes, such as those of Zn(II), Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information about the molecular structure in solution.

  • ¹H NMR: The chemical shifts of the protons in the ligand are sensitive to the coordination environment. Protons near the coordination sites will experience a change in their electronic environment, leading to a downfield or upfield shift in their resonance signals. The disappearance of the labile amino proton signal upon Schiff base formation and complexation can also be observed.

  • ¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the ligand are affected by coordination. The carbon of the imine group (C=N) is particularly informative, often showing a significant shift upon complexation.

For paramagnetic complexes, such as those of Cu(II), Ni(II), and Co(II), the unpaired electrons on the metal ion can cause significant broadening and shifting of the NMR signals, often rendering the spectra difficult to interpret. However, in some cases, these paramagnetic effects can be used to gain insights into the magnetic properties and electronic structure of the complexes.

Fluorescence Spectroscopy: Illuminating Luminescent Properties

Some this compound Schiff base ligands and their corresponding diamagnetic metal complexes (e.g., Zn(II)) can exhibit fluorescence. The chelation of a metal ion can either enhance or quench the fluorescence of the ligand. This phenomenon, known as chelation-enhanced fluorescence (CHEF) or chelation-induced fluorescence quenching, can be exploited for the development of fluorescent sensors for metal ions. The emission wavelength and quantum yield of the complexes are sensitive to the nature of the metal ion and the coordination geometry.[8]

Experimental Protocols: A Practical Guide to Spectroscopic Analysis

Synthesis of a this compound Schiff Base Metal Complex (General Procedure)

  • Schiff Base Formation: Dissolve equimolar amounts of this compound and a primary amine in a suitable solvent (e.g., ethanol, methanol).

  • Add a few drops of a catalyst, such as glacial acetic acid, and reflux the mixture for 2-4 hours.[3]

  • Cool the reaction mixture to room temperature. The Schiff base ligand will often precipitate out of the solution.

  • Filter the precipitate, wash it with a cold solvent, and dry it under vacuum.

  • Complexation: Dissolve the synthesized Schiff base ligand in a suitable solvent.

  • Add a solution of the metal salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂, CoCl₂) in the same solvent dropwise to the ligand solution with constant stirring. The metal-to-ligand ratio is typically 1:1 or 1:2.

  • Reflux the reaction mixture for 2-6 hours.

  • Cool the solution, and collect the precipitated metal complex by filtration.

  • Wash the complex with the solvent to remove any unreacted starting materials and dry it under vacuum.

Spectroscopic Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesize Metal Complex uv_vis UV-Visible Spectroscopy synthesis->uv_vis Analyze electronic transitions ir Infrared Spectroscopy synthesis->ir Identify coordination sites nmr NMR Spectroscopy (for diamagnetic complexes) synthesis->nmr Determine molecular structure fluorescence Fluorescence Spectroscopy synthesis->fluorescence Investigate luminescent properties data_analysis Analyze Spectral Data uv_vis->data_analysis ir->data_analysis nmr->data_analysis fluorescence->data_analysis structure_elucidation Elucidate Structure & Properties data_analysis->structure_elucidation

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound metal complexes.

Conclusion: A Compass for Future Discoveries

The spectroscopic comparison of this compound metal complexes provides a powerful framework for understanding their structure, bonding, and electronic properties. By systematically analyzing the shifts in UV-Visible absorption bands, the changes in IR vibrational frequencies, the perturbations in NMR chemical shifts, and the modulation of fluorescence properties, researchers can gain deep insights into the coordination chemistry of these versatile compounds. This knowledge is not merely academic; it is the foundation upon which new catalysts with enhanced activity, novel therapeutic agents with improved efficacy, and advanced materials with tailored functionalities can be built. As the quest for innovative molecular solutions continues, the spectroscopic compass provided by this guide will undoubtedly point the way toward exciting new discoveries in the field of coordination chemistry.

References

A Comparative Guide to the Efficacy of 3-Aminopicolinaldehyde Thiosemicarbazones as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiosemicarbazones (TSCs) are a class of Schiff bases, notable for their wide range of pharmacological activities, including potent anticancer properties.[1] Their mechanism of action is often linked to their strong ability to chelate metal ions, which is crucial for the function of various enzymes essential for cell proliferation.[2][3] Among the diverse TSC scaffolds, derivatives of 3-aminopicolinaldehyde have emerged as particularly promising candidates. The lead compound in this class, this compound thiosemicarbazone, also known as Triapine (3-AP), has progressed to numerous clinical trials, validating the therapeutic potential of this structural backbone.[4][5]

This guide provides a comparative analysis of the efficacy of different this compound thiosemicarbazone derivatives as anticancer agents. We will delve into their structure-activity relationships, primary mechanisms of action, and preclinical efficacy, supported by experimental data and protocols for researchers in the field of drug discovery and development.

The this compound Thiosemicarbazone Scaffold: A Platform for Potent Anticancer Activity

The core structure of this compound thiosemicarbazone consists of a pyridine ring substituted with an amino group at the 3-position and a thiosemicarbazone moiety at the 2-position. This α-N-heterocyclic arrangement is critical for its biological activity. The key to its anticancer effect lies in its ability to inhibit ribonucleotide reductase (RNR), the rate-limiting enzyme in the synthesis of deoxyribonucleoside triphosphates (dNTPs), which are the essential building blocks for DNA synthesis and repair.[6][7] Rapidly proliferating cancer cells have an elevated demand for dNTPs, making them particularly vulnerable to RNR inhibitors.[8]

Structural modifications to this scaffold, particularly at the amino group on the pyridine ring and the terminal amine of the thiosemicarbazone, have been explored to enhance potency, selectivity, and pharmacokinetic properties.

Comparative In Vitro Efficacy & Structure-Activity Relationships

The anticancer efficacy of TSCs is typically evaluated by their IC50 values (the concentration required to inhibit the growth of 50% of a cell population) against various cancer cell lines. Structure-activity relationship (SAR) studies have revealed key insights into the design of more potent derivatives.

Key SAR Findings:

  • Position of the Amino Group: The position of the amino group on the pyridine ring is crucial. 3-aminopyridine derivatives are consistently more active than their 5-aminopyridine counterparts in inhibiting both RNR and cancer cell growth.[9]

  • Substitution on the Amino Group: N-acetylation of the 3-amino group leads to a significant reduction in both in vitro and in vivo activity, suggesting that a free amino group is important for its mechanism of action.[9]

  • Methylation: The addition of a methyl group at the 4-position of the pyridine ring, as in 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone, has been shown to produce highly active compounds.[10]

  • Terminal N-Substitution: Modifications at the terminal N(4) position of the thiosemicarbazone moiety can influence the compound's lipophilicity and metal-chelating properties, thereby modulating its biological activity. For instance, N(4)-dimethylation has been explored in related pyridine-based TSCs.[11]

Table 1: Comparative Cytotoxicity of Selected Pyridine-2-Carboxaldehyde Thiosemicarbazone Derivatives

CompoundModificationCancer Cell LineIC50 (µM)Reference
Triapine (3-AP) 3-amino (Parent)L1210 LeukemiaPotent Inhibition[6]
Compound 8 5-(methylamino)L1210 Leukemia1.3 (RNR Inhibition)[12]
Compound 17 5-(ethylamino)L1210 Leukemia1.0 (RNR Inhibition)[12]
Compound 18 5-(allylamino)L1210 Leukemia1.4 (RNR Inhibition)[12]
HCT-13 Isoquinoline-basedPancreatic, SCLC, Prostate, Leukemia0.001 - 0.2[13]

Note: Direct comparison of IC50 values should be made with caution unless the experiments were performed under identical conditions. RNR Inhibition IC50 is shown for compounds 8, 17, and 18 as specific cell growth IC50 was not provided in the abstract.

Mechanism of Action: A Two-Pronged Assault

The primary mechanism of action for this compound thiosemicarbazones is the potent inhibition of ribonucleotide reductase.[2][6] This inhibition halts the production of dNTPs, leading to the arrest of DNA synthesis and subsequent cell death, particularly in rapidly dividing cancer cells.[14]

Ribonucleotide Reductase (RNR) Inhibition

RNR is composed of two subunits, R1 and R2. The R2 subunit contains a di-iron center and a stable tyrosyl free radical, which are essential for the enzyme's catalytic activity.[8] Triapine and its analogues function by:

  • Iron Chelation: The thiosemicarbazone moiety chelates iron, forming a redox-active complex.[8][15]

  • Destruction of the Tyrosyl Radical: This iron complex interacts with molecular oxygen to generate reactive oxygen species (ROS) in close proximity to the R2 subunit.[14][15] These ROS then quench the essential tyrosyl free radical, inactivating the enzyme.[8][14]

This mechanism differs from that of hydroxyurea, another RNR inhibitor, which is thought to act as a direct reductant of the tyrosyl radical.[16] The unique mechanism of Triapine allows it to be effective against hydroxyurea-resistant cell lines.[5][6]

RNR_Inhibition cluster_Cell Cancer Cell cluster_RNR RNR Subunit R2 cluster_DNA DNA Synthesis Pathway Triapine Triapine (3-AP) Triapine_Fe [Triapine-Fe²⁺] Complex (Redox Active) Triapine->Triapine_Fe Chelates Fe2 Fe²⁺ Fe2->Triapine_Fe ROS Reactive Oxygen Species (ROS) Triapine_Fe->ROS Redox Cycling O2 O₂ O2->ROS RNR_active Active RNR (Di-Iron Center, Tyrosyl Radical) ROS->RNR_active Quenches Tyrosyl Radical RNR_inactive Inactive RNR RNR_active->RNR_inactive rNDP rNDPs RNR_inactive->rNDP Inhibition dNTP dNTPs rNDP->dNTP RNR (Active) DNA DNA Synthesis & Repair dNTP->DNA Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis Depletion of dNTPs leads to

Caption: Mechanism of Ribonucleotide Reductase (RNR) inhibition by Triapine.

Induction of Oxidative Stress

Beyond RNR inhibition, the generation of ROS by the iron-TSC complex contributes to generalized cellular oxidative stress.[4] This can damage other cellular components, including lipids, proteins, and DNA, further contributing to the compound's cytotoxicity and potentially activating apoptotic pathways.

Comparative In Vivo Efficacy

The ultimate test of an anticancer agent is its efficacy in vivo. Several derivatives of this compound thiosemicarbazone have demonstrated significant antitumor activity in preclinical animal models.

Table 2: Comparative In Vivo Efficacy of Selected Pyridine-2-Carboxaldehyde Thiosemicarbazone Derivatives

CompoundAnimal ModelDosing RegimenOutcomeReference
Triapine (3-AP) L1210 Leukemia (Mice)Broad rangeCurative for some mice[5]
Triapine (3-AP) M109 Lung Carcinoma (Mice)Twice dailyPronounced growth inhibition[5]
Triapine (3-AP) A2780 Ovarian Carcinoma (Mice)Twice dailyPronounced growth inhibition[5]
3-amino-4-methylpyridine-2-carboxaldehyde TSC L1210 Leukemia (Mice)10 mg/kg (twice daily, 6 days)%T/C = 255; 40% long-term survivors[10]
5-(ethylamino)pyridine-2-carboxaldehyde TSC L1210 Leukemia (Mice)80 mg/kg (twice daily, 6 days)%T/C = 204[12]

%T/C = Median tumor weight of treated group / Median tumor weight of control group x 100. A lower value indicates higher efficacy.

These in vivo studies highlight the importance of the dosing schedule. The relatively short duration of DNA synthesis inhibition (around 10 hours in L1210 cells) necessitates twice-daily dosing for optimal therapeutic effect.[5]

Experimental Protocols for Evaluation

To ensure reproducibility and facilitate further research, we provide standardized protocols for key assays used in the evaluation of these compounds.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Causality: The MTT assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiosemicarbazone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for MTT Cytotoxicity Assay.

Protocol 2: Western Blot for RNR Subunit Expression

This protocol can be used to assess whether treatment with a thiosemicarbazone derivative affects the protein levels of RNR subunits, providing mechanistic insight.

Causality: Western blotting uses antibodies to detect specific proteins in a sample. By comparing the expression of RNR subunits (e.g., RRM2) in treated versus untreated cells, one can infer if the compound's activity involves the degradation or altered expression of the target protein, in addition to direct enzymatic inhibition.

Methodology:

  • Cell Lysis: Treat cells with the test compound at a relevant concentration (e.g., 2x IC50) for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the RNR R2 subunit (and a loading control like β-actin or GAPDH).

  • Washing: Wash the membrane three times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity relative to the loading control to determine changes in protein expression.

Future Perspectives and Conclusion

The this compound thiosemicarbazone scaffold remains a highly promising platform for the development of novel anticancer agents. Triapine has paved the way, demonstrating the clinical potential of RNR inhibition.[17][18] Future research will likely focus on developing derivatives with improved pharmacokinetic profiles, greater selectivity for tumor cells, and the ability to overcome resistance mechanisms.[3] Strategies may include conjugation to tumor-targeting moieties or co-administration with other chemotherapeutic agents to achieve synergistic effects, as has been shown with DNA-damaging agents.[5]

This guide has provided a comparative overview of the efficacy, structure-activity relationships, and mechanisms of action of this important class of compounds. The provided protocols offer a foundation for researchers to further explore and validate new derivatives, with the ultimate goal of translating these potent molecules into effective cancer therapies.

References

A Comparative Guide to the In Vitro Cytotoxicity of 3-Aminopicolinaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. Within the vast landscape of heterocyclic compounds, picolinaldehyde derivatives have garnered significant attention due to their potent biological activities. This guide provides an in-depth, objective comparison of the in vitro cytotoxicity of 3-aminopicolinaldehyde and its analogs, supported by experimental data and mechanistic insights to inform future drug discovery efforts.

Introduction: The Therapeutic Potential of this compound Scaffolds

This compound, a pyridinecarbaldehyde, serves as a versatile scaffold for the synthesis of a diverse array of derivatives with promising pharmacological properties[1]. The strategic placement of the amino and aldehyde functionalities on the pyridine ring allows for the facile generation of various analogs, including thiosemicarbazones, Schiff bases, and hydrazones. A significant body of research has focused on the thiosemicarbazone derivative of this compound, known as Triapine (3-AP), which has demonstrated potent antineoplastic activity and is currently under clinical investigation[2][3].

The primary mechanism of action for many of these analogs is the inhibition of ribonucleotide reductase (RR), a critical enzyme responsible for the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair[3]. By targeting RR, these compounds effectively halt DNA synthesis, leading to cell cycle arrest and the induction of apoptosis, particularly in rapidly proliferating cancer cells. This guide will delve into the comparative cytotoxicity of various this compound analogs, explore their structure-activity relationships, and provide detailed experimental protocols for their evaluation.

Comparative Cytotoxicity of this compound Analogs

The cytotoxic potential of this compound analogs is typically evaluated using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. A lower IC50 value signifies greater potency. The following data, compiled from the literature, showcases the cytotoxicity of Triapine and its derivatives against various human cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference(s)
Triapine (3-AP) 41M (ovarian)0.4 ± 0.1[4]
SK-BR-3 (breast)0.3 ± 0.1[4]
PC3 (prostate)Varies[3]
PC3-DR (docetaxel-resistant prostate)Varies (more effective than in PC3)[3]
Epithelial Ovarian Cancer (EOC) cell linesTime and dose-dependent decrease in viability[2]
N(4)-Dimethylated Triapine Analog 41M (ovarian)0.2 ± 0.0[4]
SK-BR-3 (breast)0.1 ± 0.0[4]
Gallium(III) Complex of Triapine 41M (ovarian)0.1 ± 0.0[4]
SK-BR-3 (breast)0.1 ± 0.0[4]
Iron(III) Complex of Triapine 41M (ovarian)> 10[4]
SK-BR-3 (breast)> 10[4]

Analysis of Cytotoxicity Data:

The data clearly indicates that Triapine and its N(4)-dimethylated analog exhibit potent cytotoxic activity against ovarian and breast cancer cell lines, with IC50 values in the sub-micromolar range[4]. Interestingly, the N(4)-dimethylation of the thiosemicarbazone moiety appears to slightly enhance the cytotoxic potency.

The coordination of metal ions to the Triapine scaffold significantly influences its activity. The Gallium(III) complex demonstrates a notable increase in cytotoxicity, while the Iron(III) complex shows a dramatic reduction in activity[4]. This highlights the critical role of the metal chelating properties of these compounds in their biological effects.

Furthermore, studies have shown that Triapine can overcome drug resistance, as evidenced by its enhanced cytotoxicity in docetaxel-resistant prostate cancer cells[3]. This suggests that this compound analogs may be effective in treating refractory cancers.

Mechanistic Insights: Ribonucleotide Reductase Inhibition and Apoptosis Induction

The primary molecular target of Triapine and its analogs is the M2 subunit of ribonucleotide reductase[3]. By inhibiting this enzyme, these compounds deplete the intracellular pool of deoxyribonucleotides, leading to the stalling of replication forks and the accumulation of DNA damage. This, in turn, triggers a cascade of cellular events culminating in apoptosis.

The apoptotic pathway induced by ribonucleotide reductase inhibitors like Triapine is multifaceted and can involve both intrinsic and extrinsic signaling pathways. Key events include:

  • Endoplasmic Reticulum (ER) Stress: Inhibition of RR can induce ER stress, a condition characterized by the accumulation of unfolded proteins in the ER lumen[3][5].

  • Upregulation of Pro-Apoptotic Proteins: This leads to the upregulation of pro-apoptotic proteins such as Bax and Bak, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL[3].

  • Caspase Activation: The imbalance in pro- and anti-apoptotic proteins results in the activation of a caspase cascade, including initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3)[2][3].

  • FAS Upregulation: Triapine has also been shown to upregulate the FAS death receptor, making cancer cells more susceptible to FAS ligand (FASL)-mediated apoptosis, a key mechanism of immune cell-mediated killing[5].

The following diagram illustrates the proposed signaling pathway for apoptosis induction by this compound analogs that act as ribonucleotide reductase inhibitors.

apoptosis_pathway cluster_drug This compound Analog cluster_cell Cancer Cell Drug 3-AP Analog RR Ribonucleotide Reductase (RRM2 Subunit) Drug->RR Inhibition ER_Stress ER Stress Drug->ER_Stress Induction dNTPs dNTP Pool RR->dNTPs DNA_Rep DNA Replication & Repair dNTPs->DNA_Rep DNA_Rep->ER_Stress Stalled Replication Forks FAS FAS Receptor ER_Stress->FAS Upregulation Bax_Bak Bax/Bak Activation ER_Stress->Bax_Bak Casp8 Caspase-8 FAS->Casp8 FASL Binding Mitochondria Mitochondria Bax_Bak->Mitochondria Casp9 Caspase-9 Mitochondria->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for apoptosis induction by this compound analogs.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-documented protocols are essential. The following sections provide detailed methodologies for the synthesis of a representative this compound analog and the assessment of its in vitro cytotoxicity.

Synthesis of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (Triapine)

The synthesis of Triapine can be achieved through a multi-step process starting from 3-aminopyridine. A general synthetic scheme is outlined below.

synthesis_workflow Start 3-Aminopyridine Step1 Protection of Amino Group (e.g., Boc anhydride) Start->Step1 Intermediate1 N-Protected 3-Aminopyridine Step1->Intermediate1 Step2 Ortho-lithiation and Formylation (e.g., n-BuLi, DMF) Intermediate1->Step2 Intermediate2 N-Protected 3-Amino-2-formylpyridine Step2->Intermediate2 Step3 Deprotection (e.g., TFA) Intermediate2->Step3 Aldehyde This compound Step3->Aldehyde Step4 Condensation with Thiosemicarbazide Aldehyde->Step4 Product Triapine Step4->Product mtt_workflow Start Cancer Cell Culture Step1 Cell Seeding in 96-well Plate Start->Step1 Step2 Incubation (24h) Step1->Step2 Step3 Treatment with 3-AP Analogs (various concentrations) Step2->Step3 Step4 Incubation (24-72h) Step3->Step4 Step5 Addition of MTT Reagent Step4->Step5 Step6 Incubation (2-4h) Step5->Step6 Step7 Solubilization of Formazan Crystals Step6->Step7 Step8 Absorbance Measurement (570 nm) Step7->Step8 End Data Analysis (IC50 Determination) Step8->End

References

The Analyst's Dilemma: Selecting the Optimal Technique for 3-Aminopicolinaldehyde Purity Profiling - HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity is not merely a quality control checkpoint; it is a fundamental pillar of safety, efficacy, and regulatory compliance. For a compound such as 3-Aminopicolinaldehyde, a pyridinecarbaldehyde derivative with reactive amino and aldehyde functionalities, the choice of analytical methodology is critical.[1] This guide provides a comprehensive comparison of two instrumental titans of chemical analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity determination of this compound. Our objective is to dissect the theoretical underpinnings and practical considerations of each technique, empowering you to make an informed, science-backed decision for your analytical workflow.

Understanding the Analyte: this compound at a Glance

Before delving into the analytical techniques, a foundational understanding of the target molecule is paramount. This compound (C₆H₆N₂O, Molar Mass: 122.12 g/mol ) is a solid, aromatic compound containing a pyridine ring, an amino group, and an aldehyde group.[1][2] The presence of polar functional groups suggests a degree of polarity that will influence its chromatographic behavior. A critical, yet not definitively reported, parameter is its thermal stability and volatility. A predicted boiling point of 302.6 ± 27.0 °C suggests that it may be amenable to gas chromatography, but this must be approached with caution due to the potential for on-column degradation of the amino and aldehyde groups.[2]

PropertyValueSource
Molecular FormulaC₆H₆N₂O[1]
Molar Mass122.12 g/mol [1]
Physical FormSolid[2]
Predicted Boiling Point302.6 ± 27.0 °C[2]

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse for Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[3][4][5]

The Rationale for HPLC in this compound Analysis

The inherent polarity of this compound, conferred by its amino and aldehyde groups, makes it an excellent candidate for Reverse-Phase HPLC (RP-HPLC). In this mode, a non-polar stationary phase is used with a polar mobile phase, and the separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For aminopyridines and related structures, RP-HPLC is a well-established and robust technique.[3][4][6][7][8][9]

Experimental Workflow: A Proposed HPLC Method

The following protocol outlines a stability-indicating RP-HPLC method for the purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve this compound in Diluent (e.g., ACN/Water) MobilePhaseA Aqueous Buffer (e.g., 0.1% Formic Acid in Water) MobilePhaseB Organic Modifier (e.g., 0.1% Formic Acid in Acetonitrile) Degas Degas Mobile Phases Injector Inject Sample Degas->Injector Pump Gradient Elution Injector->Pump Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) Detector UV Detector (e.g., 254 nm) Column->Detector Pump->Column Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity (Area Percent Method) Integration->Purity

Caption: HPLC workflow for this compound purity analysis.

Step-by-Step HPLC Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile/water) at a concentration of 1 mg/mL.

    • Prepare sample solutions at the same concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Gradient to 5% A, 95% B

      • 20-25 min: Hold at 5% A, 95% B

      • 25-30 min: Return to initial conditions (95% A, 5% B) and equilibrate.

  • Data Analysis:

    • The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Separation and Identification

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[6][7] It is particularly well-suited for volatile and thermally stable compounds.[9][10][11]

The Case for GC-MS in this compound Analysis

The predicted high boiling point of this compound suggests that it may be sufficiently volatile for GC analysis. The primary advantage of GC-MS is its high resolving power and the structural information provided by the mass spectrometer, which can be invaluable for identifying unknown impurities. However, the key consideration is the thermal stability of the analyte. The high temperatures of the GC inlet and column could potentially cause degradation of the amino and aldehyde functionalities, leading to inaccurate purity assessments.

Experimental Workflow: A Proposed GC-MS Method

The following protocol outlines a potential GC-MS method for the purity analysis of this compound, with a cautionary note on thermal stability.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis SamplePrep Dissolve this compound in a Volatile Solvent (e.g., Dichloromethane) Injector Split/Splitless Injector SamplePrep->Injector Oven Temperature Program Injector->Oven Column Capillary Column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) MS Mass Spectrometer (EI, Scan Mode) Column->MS Oven->Column TIC Total Ion Chromatogram MS->TIC MassSpectra Identify Peaks by Mass Spectra TIC->MassSpectra Purity Calculate % Purity (Area Percent Method) MassSpectra->Purity

Caption: GC-MS workflow for this compound purity analysis.

Step-by-Step GC-MS Protocol:

  • Sample Preparation:

    • Dissolve the this compound sample in a volatile solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector: Split/splitless injector at 250 °C (initial studies at lower temperatures are recommended to assess thermal stability).

    • Column: A mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Purity is determined by the area percent of the main peak in the Total Ion Chromatogram (TIC).

    • Impurity identification is performed by comparing the acquired mass spectra with a library (e.g., NIST) and through interpretation of fragmentation patterns.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MS
Applicability Broad applicability, ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Sample Preparation Relatively simple, dissolution in mobile phase.Simple dissolution, but derivatization may be required for polar or thermally unstable compounds.
Separation Principle Based on partitioning between a liquid mobile phase and a solid stationary phase.Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Detection Typically UV-Vis, providing quantitative data.Mass spectrometry, providing both quantitative data and structural information for identification.
Sensitivity Good, can be enhanced with specific detectors.Excellent, particularly in Selected Ion Monitoring (SIM) mode.
Potential Issues Solvent consumption, potential for peak tailing with basic compounds.Thermal degradation of the analyte, requirement for analyte volatility.

The Verdict: A Strategic Approach to Purity Analysis

For the routine purity analysis of this compound, HPLC is the recommended primary technique. Its proven robustness for aminopyridines, coupled with the lower risk of analyte degradation, makes it a more reliable choice for generating accurate and reproducible purity data. The methodology is straightforward and aligns well with standard pharmaceutical quality control workflows.

GC-MS, however, should not be dismissed. It serves as an excellent orthogonal and confirmatory technique. Its strength lies in the identification of unknown impurities, which is a critical aspect of drug development and safety assessment. Should an unknown peak be observed in the HPLC chromatogram, GC-MS analysis (potentially after derivatization to enhance volatility and stability) would be the ideal tool for its structural elucidation.

A prudent strategy would involve:

  • Method Development and Validation using HPLC as the primary, stability-indicating method for routine quality control and purity reporting.

  • Feasibility Studies with GC-MS to assess the thermal stability of this compound under typical GC conditions. This would involve injecting a known standard and looking for evidence of degradation products.

  • Utilization of GC-MS for Impurity Identification on an as-needed basis, particularly for investigating out-of-specification results or for the characterization of new batches.

By leveraging the strengths of both HPLC and GC-MS in a complementary fashion, researchers and drug development professionals can build a comprehensive and robust analytical strategy for ensuring the purity and quality of this compound.

References

A Comparative Guide to the Chelating Properties of 3-Aminopicolinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chelating agents are fundamental tools in chemistry, biology, and medicine, with applications ranging from heavy metal remediation to the development of novel therapeutics. Among the vast array of chelators, those built upon the 3-aminopicolinaldehyde scaffold have garnered significant interest due to their versatile coordination chemistry and tunable properties. This guide provides a comparative analysis of the chelating properties of various this compound derivatives, with a focus on Schiff base modifications. We will delve into their synthesis, coordination behavior, thermodynamic stability with various metal ions, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this promising class of chelating agents.

The this compound Scaffold: An Inherent Chelator

The parent molecule, this compound, possesses intrinsic chelating capabilities.[1] The pyridine nitrogen and the aldehyde oxygen can act as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal ion. The amino group at the 3-position provides a crucial handle for synthetic modification, allowing for the introduction of various functionalities that can profoundly influence the derivative's chelating properties, including its affinity and selectivity for different metal ions.

Synthesis and Functionalization: Crafting Specificity

The most common and straightforward method for creating derivatives of this compound is through the condensation reaction between the aldehyde group and a primary amine, forming a Schiff base (or imine).[2] This reaction is typically performed under mild conditions and offers a high degree of modularity.[3] By varying the amine reactant, a wide array of functionalities can be introduced, each imparting unique steric and electronic effects on the resulting ligand.

For instance, condensation with amino acids can introduce carboxylate groups, enhancing water solubility and providing an additional coordination site.[4][5] Reaction with thiosemicarbazide introduces a sulfur donor atom, which has a high affinity for soft metal ions.[6] This synthetic flexibility is a key advantage of the this compound scaffold.

Comparative Analysis of Chelating Properties

The efficacy of a chelator is primarily defined by its ability to form stable and, ideally, selective complexes with target metal ions. The derivatives of this compound exhibit a wide range of binding behaviors, which are directly linked to their structural modifications.

Coordination Chemistry and Stoichiometry

Most Schiff base derivatives of this compound act as tridentate ligands, coordinating to a metal ion through the pyridine nitrogen, the imine nitrogen, and a donor atom from the substituent introduced via the primary amine. This typically results in the formation of complexes with a 1:1 or 1:2 metal-to-ligand stoichiometry, often adopting octahedral or square planar geometries.[4][7] The specific coordination environment is influenced by the size and charge of the metal ion, as well as the steric bulk of the ligand.

Thermodynamic Stability: A Quantitative Comparison

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The table below summarizes the stability constants for various this compound derivatives with common divalent and trivalent metal ions.

Derivative TypeMetal IonLog KReference
Schiff Base with m-AminophenolNi²⁺~8-9[8]
Schiff Base with m-AminophenolCo²⁺~7-8[8]
Schiff Base with m-AminophenolZn²⁺~7-8[8]
Schiff Base with m-AnisidineNi²⁺~7-8[8]
Schiff Base with m-AnisidineCo²⁺~6-7[8]
Schiff Base with m-AnisidineZn²⁺~6-7[8]
ThiosemicarbazoneFe³⁺High Affinity[6]
ThiosemicarbazoneGa³⁺High Affinity[6]

Analysis: The data clearly indicates that the nature of the substituent significantly impacts the stability of the resulting metal complexes. For instance, the higher stability of complexes with the m-aminophenol derivative compared to the m-anisidine derivative can be attributed to the additional coordination potential of the phenolic hydroxyl group.[8] Thiosemicarbazone derivatives are known to be potent iron chelators, a property leveraged in the development of anticancer agents like Triapine.[6][9]

Metal Ion Selectivity

Selectivity is a crucial parameter for any practical application of a chelating agent. The Irving-Williams series, which predicts the relative stabilities of divalent transition metal complexes (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), generally holds true for these derivatives. However, strategic modifications to the ligand structure can be used to tune selectivity for a specific metal ion. For example, the introduction of soft donor atoms like sulfur can enhance selectivity for softer metal ions such as Cu⁺ and Cd²⁺.

The following diagram illustrates how structural modifications on the this compound scaffold can influence the chelating pocket and, consequently, metal ion selectivity.

G cluster_0 This compound Scaffold cluster_1 Structural Modifications (R-NH2) cluster_2 Resulting Chelating Properties Scaffold Pyridine Ring + Aldehyde Group + Amino Group Mod1 Aliphatic Amines (e.g., Ethylenediamine) Scaffold->Mod1 Condensation Mod2 Aromatic Amines (e.g., Aniline) Scaffold->Mod2 Condensation Mod3 Functional Amines (e.g., Amino Acids, Thiosemicarbazide) Scaffold->Mod3 Condensation Prop1 Altered Steric Hindrance Mod1->Prop1 Prop2 Modified Electronic Effects (Inductive/Resonance) Mod1->Prop2 Mod2->Prop1 Mod2->Prop2 Mod3->Prop2 Prop3 Introduction of New Donor Atoms (O, S) Mod3->Prop3 Selectivity Tuned Metal Ion Selectivity & Affinity Prop1->Selectivity Prop2->Selectivity Prop3->Selectivity G start Start prep_solutions Prepare Stock Solutions (Ligand, Metal, Buffer) start->prep_solutions select_lambda Identify λmax of Complex prep_solutions->select_lambda setup_titration Place Ligand Solution in Cuvette select_lambda->setup_titration measure_initial Record Initial Absorbance (A₀) setup_titration->measure_initial add_metal Add Aliquot of Metal Solution measure_initial->add_metal mix_equilibrate Mix and Equilibrate add_metal->mix_equilibrate measure_abs Record Absorbance (Aᵢ) mix_equilibrate->measure_abs check_saturation Saturation Reached? measure_abs->check_saturation check_saturation->add_metal No plot_data Plot ΔA vs. [Metal]/[Ligand] check_saturation->plot_data Yes calculate_k Calculate Stability Constant (K) plot_data->calculate_k end End calculate_k->end

References

A Comparative Guide to the Synthesis of 3-Aminopicolinaldehyde: Classical Oxidation vs. Modern Directed Lithiation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Aminopicolinaldehyde

This compound, also known as 3-amino-2-pyridinecarboxaldehyde, is a deceptively simple heterocyclic building block that holds significant strategic value for the pharmaceutical and agrochemical industries.[1][2] Its unique arrangement—a pyridine ring substituted with an amino group and an aldehyde—provides a versatile scaffold for constructing complex molecular architectures. This compound serves as a critical intermediate in the synthesis of a range of biologically active molecules, including kinase inhibitors for oncology and potent agents for treating inflammatory diseases.[3]

The efficiency, scalability, and safety of the synthetic route to this compound directly impact the viability and cost-effectiveness of drug development programs. Consequently, the validation of new and improved synthetic methodologies is a constant priority for process chemists and researchers. This guide provides an in-depth comparison of two distinct synthetic strategies: a classical approach relying on the oxidation of a methyl precursor and a modern, more precise method utilizing directed ortho-lithiation. We will dissect the causality behind the experimental choices, present detailed protocols, and offer a head-to-head comparison of their performance metrics.

Route 1: The Classical Approach - Selenium Dioxide Oxidation

The oxidation of an activated methyl group on an aromatic ring is a foundational transformation in organic synthesis. In this classical approach, the readily available starting material, 3-amino-2-methylpyridine (also known as 3-amino-2-picoline), is oxidized to the desired aldehyde.

Causality and Experimental Rationale

The choice of oxidant is the most critical parameter in this synthesis. Strong oxidants like potassium permanganate or nitric acid risk over-oxidation of the sensitive aldehyde to the more stable carboxylic acid (picolinic acid).[4] Selenium dioxide (SeO₂) is a specialized reagent often employed for the controlled oxidation of activated methyl and methylene groups (the Riley oxidation) to the corresponding carbonyl compound.[5][6]

The reaction mechanism involves an initial ene reaction with SeO₂, followed by a[1][7]-sigmatropic rearrangement, which ultimately hydrolyzes to yield the aldehyde.[3] The electron-donating amino group at the 3-position enhances the reactivity of the adjacent methyl group, making it susceptible to this transformation. However, the reaction is notoriously sensitive to conditions and can still produce the carboxylic acid byproduct. Dioxane is often used as a solvent due to its high boiling point and ability to solubilize both the organic substrate and the inorganic oxidant.

Workflow Diagram: Selenium Dioxide Oxidation

cluster_start Starting Material cluster_process Process cluster_product Product cluster_byproduct Potential Byproduct SM 3-Amino-2-methylpyridine Oxidation Oxidation SM->Oxidation 1. Selenium Dioxide (SeO₂) 2. Dioxane, Reflux 3. Aqueous Workup Product This compound Oxidation->Product Desired Product Byproduct 3-Aminopicolinic Acid (Over-oxidation) Oxidation->Byproduct Side Reaction

Caption: Workflow for the classical oxidation route.

Route 2: The Modern Approach - Directed Ortho-Lithiation and Formylation

Modern synthetic chemistry increasingly favors methods that offer high regioselectivity and avoid harsh reagents. Directed ortho-metalation (DoM) is a powerful strategy that leverages existing functional groups on a substrate to direct a strong base to deprotonate a specific adjacent position. This creates a nucleophilic carbon center that can then react with a suitable electrophile.

Causality and Experimental Rationale

This route begins with 3-aminopyridine. The amino group itself is not an effective directing group for lithiation. Therefore, it is first protected, often as a pivaloyl or Boc amide. This protected amide group is a potent directing metalation group (DMG). It coordinates to an organolithium base, such as sec-butyllithium (s-BuLi), delivering it to the C2 position (ortho to the amide) for selective deprotonation.

The choice of s-BuLi over the more common n-BuLi is deliberate; its greater steric bulk and basicity are often more effective for deprotonating sterically hindered or less acidic positions at low temperatures. The reaction is conducted at -78 °C in a solvent like tetrahydrofuran (THF) to prevent side reactions and ensure the stability of the lithiated intermediate.

Once the ortho-lithiated species is formed, it is quenched with an electrophilic formylating agent. N,N-Dimethylformamide (DMF) is the most common and cost-effective choice.[8] The lithiated pyridine attacks the carbonyl carbon of DMF, and a subsequent aqueous workup hydrolyzes the resulting intermediate and removes the protecting group to yield the final this compound. This method offers exceptional control over regiochemistry, directly installing the aldehyde at the desired position and avoiding the over-oxidation issues inherent in the classical route.

Workflow Diagram: Directed Ortho-Lithiation

cluster_start Starting Material cluster_process Process cluster_product Product SM 3-Aminopyridine Protection Protection (Amide Formation) SM->Protection e.g., Pivaloyl chloride Lithiation Directed ortho-Lithiation Protection->Lithiation 1. s-BuLi, THF 2. -78 °C Formylation Formylation Lithiation->Formylation 1. DMF 2. -78 °C to RT Deprotection Hydrolysis / Deprotection Formylation->Deprotection Aqueous Acid (e.g., HCl) Product This compound Deprotection->Product

Caption: Workflow for the modern directed lithiation route.

Head-to-Head Performance Comparison

The choice between these two routes depends on a variety of factors, from raw material cost to the required purity of the final product. The following table summarizes key performance indicators based on typical experimental outcomes reported in the literature.

MetricRoute 1: SeO₂ OxidationRoute 2: Directed LithiationAnalysis
Typical Yield 40-55%[9]70-85%Winner: Directed Lithiation. The modern route provides a significantly higher yield of the desired product.
Purity Profile Moderate; often requires extensive chromatography to remove over-oxidized picolinic acid and selenium byproducts.High; the regioselectivity of the reaction leads to a cleaner crude product, simplifying purification.Winner: Directed Lithiation. Superior control results in higher purity and less downstream processing.
Reagent Safety High Hazard. Selenium compounds are highly toxic and require specialized handling and waste disposal procedures.[6]High Hazard. Organolithium reagents like s-BuLi are pyrophoric and require handling under an inert atmosphere. Cryogenic temperatures (-78 °C) are necessary.Draw. Both routes involve hazardous materials requiring expert handling, though the nature of the hazards differs.
Scalability Challenging. Heterogeneous reaction and toxic byproducts complicate large-scale processing.Feasible but requires specialized equipment for handling pyrophoric reagents and maintaining cryogenic temperatures.Winner: Directed Lithiation. While requiring specialized equipment, the process is generally more predictable and amenable to scale-up in a controlled environment.
Starting Material Cost Low. 3-amino-2-methylpyridine is an inexpensive commodity chemical.Moderate. 3-aminopyridine is also readily available, but protecting group reagents and organolithiums add cost.Winner: SeO₂ Oxidation. The starting material is typically cheaper.
Reaction Steps 1 synthetic step3-4 steps (protection, lithiation/formylation, deprotection)Winner: SeO₂ Oxidation. The classical route is more convergent.

Expert Summary & Recommendations

The Classical SeO₂ Oxidation route remains a viable option for small-scale synthesis where cost of starting materials is the primary driver and access to specialized organometallic equipment is limited. Its main drawbacks are the modest yields, the challenging purification, and the significant safety and environmental concerns associated with selenium waste.

The Modern Directed Lithiation route represents a superior strategy for obtaining high-purity this compound in high yield. Its exceptional regiochemical control minimizes byproduct formation, streamlining the purification process. While it involves more synthetic steps and requires investment in equipment for handling air-sensitive and cryogenic reactions, the payoff is a more reliable, efficient, and ultimately more scalable process. For drug development professionals, where material purity and process reproducibility are paramount, the directed lithiation approach is the recommended pathway.

Detailed Experimental Protocols

Disclaimer: These protocols are representative and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: SeO₂ Oxidation of 3-Amino-2-methylpyridine
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-amino-2-methylpyridine (1.0 eq) and dioxane (approx. 10 mL per gram of substrate).

  • Reagent Addition: Add selenium dioxide (1.1 eq) to the suspension in one portion.

  • Reaction: Heat the mixture to reflux (approx. 101 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove solid selenium byproducts, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is a dark oil or solid that must be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the this compound.

Protocol 2: Directed Lithiation of 3-Aminopyridine (via Pivaloyl Protection)
  • Protection: In a flask under a nitrogen atmosphere, dissolve 3-aminopyridine (1.0 eq) in anhydrous THF. Cool to 0 °C and add triethylamine (1.2 eq). Slowly add pivaloyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 2 hours. Quench with water and extract the N-(pyridin-3-yl)pivalamide product with ethyl acetate. Dry and concentrate to use in the next step.

  • Lithiation/Formylation Setup: Add the protected amide (1.0 eq) to a flame-dried, three-neck flask under a nitrogen atmosphere. Dissolve in anhydrous THF (approx. 20 mL per gram).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add sec-butyllithium (1.1 eq, typically ~1.4 M in cyclohexane) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir for another hour at -78 °C, then slowly warm to room temperature overnight.

  • Deprotection & Workup: Cool the reaction to 0 °C and cautiously quench by adding 3 M aqueous HCl. Stir vigorously for 2-4 hours to effect hydrolysis of the intermediate and removal of the pivaloyl group.

  • Extraction: Basify the mixture with aqueous NaOH until pH > 9. Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often of high purity but can be further purified by silica gel chromatography if necessary.

References

Safety Operating Guide

Navigating the Disposal of 3-Aminopicolinaldehyde: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. 3-Aminopicolinaldehyde, a pyridinecarbaldehyde derivative[1], is one such compound that, while valuable in synthetic chemistry, requires meticulous handling and disposal due to its inherent hazardous properties. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]

These classifications necessitate that all handling and disposal operations are conducted with appropriate personal protective equipment (PPE) and within a controlled environment to minimize exposure risks.

Core Principles of Chemical Waste Management

The disposal of any hazardous chemical, including this compound, is governed by a framework of regulations and best practices established by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The foundational principles of this framework include:

  • Waste Determination: All generators of chemical waste are responsible for determining if their waste is hazardous.[2]

  • Cradle-to-Grave Responsibility: The generator of the waste is responsible for its safe management from the point of generation to its final disposal.[2][3]

  • Segregation of Incompatible Wastes: To prevent dangerous chemical reactions, different classes of chemical waste must be stored and disposed of separately.[4][5]

  • Proper Labeling and Containment: All waste containers must be clearly labeled with their contents and associated hazards and must be appropriate for the type of waste they contain.[4][5]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound waste. It is imperative that these procedures are carried out in accordance with your institution's specific Chemical Hygiene Plan (CHP).[6][7]

Phase 1: Immediate Handling and Segregation at the Point of Generation
  • Personal Protective Equipment (PPE): Before handling this compound waste, at a minimum, the following PPE must be worn:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles and a face shield

    • A laboratory coat

  • Waste Segregation: Immediately upon generation, segregate this compound waste from other waste streams. Due to its chemical nature as both an aromatic amine and an aldehyde, it is crucial to avoid mixing it with:

    • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

    • Strong Acids and Acid Chlorides: May cause violent polymerization or other hazardous reactions.[8]

    • Bases: While amines are basic, mixing with strong bases should be done with caution.

    • Other Reactive Chemicals: Consult the Safety Data Sheet (SDS) for a full list of incompatible materials.

  • Waste Collection:

    • Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and other solid materials in a dedicated, clearly labeled, and sealable container.

    • Liquid Waste: For solutions containing this compound, use a designated, leak-proof container. If the solvent is volatile, the container should be stored in a well-ventilated area, away from ignition sources.[9]

    • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[4]

Phase 2: Waste Container Management and Labeling

Proper containment and labeling are critical for ensuring the safety of all personnel who may come into contact with the waste, including researchers, support staff, and waste disposal technicians.

Requirement Specification Rationale
Container Material Chemically compatible (e.g., High-Density Polyethylene - HDPE, glass)Prevents degradation of the container and potential leaks.
Container Lid Securely sealing screw-top capPrevents spills and the release of vapors.
Labeling Clearly legible and durableEnsures proper identification of the waste and its hazards.
Fill Level Do not fill beyond 90% capacityAllows for vapor expansion and reduces the risk of spills.

Labeling Requirements: The waste container label for this compound must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Toxic," "Irritant")

  • The date of accumulation

  • The name of the principal investigator or laboratory group

Phase 3: Storage and Final Disposal
  • Interim Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:

    • Under the control of the laboratory personnel.

    • Away from general work areas and sources of ignition.

    • In a location that minimizes the risk of spills and breakage.

  • Professional Disposal: The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][11] Never dispose of this compound down the drain or in the regular trash.[12]

  • Record Keeping: Maintain accurate records of the amount of this compound waste generated and the date of its transfer to the EHS or waste contractor. This is a requirement under the Resource Conservation and Recovery Act (RCRA).[5]

Visualizing the Disposal Workflow

To further clarify the decision-making process and procedural flow for the disposal of this compound, the following diagram has been developed.

G A Waste Generation (this compound) B Wear Appropriate PPE A->B C Segregate Waste (Solid, Liquid, Sharps) B->C D Is the waste container properly labeled and sealed? C->D E Store in Designated Satellite Accumulation Area D->E Yes I Label and Seal Container D->I No F Contact EHS for Pickup E->F G Document Waste Transfer F->G H Final Disposal by Licensed Contractor G->H I->D

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill of this compound, the following steps should be taken immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If it is safe to do so, prevent the spread of the spill by using absorbent materials.

  • Ventilate: Ensure the area is well-ventilated.

  • Report: Notify your institution's EHS department immediately.

  • Cleanup: Do not attempt to clean up a large spill unless you are trained and equipped to do so. Follow the guidance of the EHS department. For small spills, you may be able to neutralize with a sodium bisulfite solution before absorption and disposal as hazardous waste.[8]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible laboratory environment.

References

Personal protective equipment for handling 3-Aminopicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Safe Handling of 3-Aminopicolinaldehyde

For the diligent researcher navigating the complexities of drug development, the introduction of novel reagents like this compound into a workflow demands a commensurate level of safety and operational foresight. This guide moves beyond mere procedural checklists to instill a deep, causal understanding of the necessary precautions. Our aim is to empower you, our scientific partners, with the expertise to handle this compound with the highest degree of safety and efficacy, ensuring that your focus remains on groundbreaking research.

Understanding the Hazard Profile of this compound

This compound, a pyridinecarbaldehyde derivative, presents a multifaceted hazard profile that necessitates a robust and informed approach to its handling.[1] As with many aromatic aldehydes and aminopyridines, the primary risks are associated with its toxicity upon ingestion, dermal contact, or inhalation, as well as its potential to cause significant irritation to the skin and eyes.[1][2][3] Prolonged or repeated exposure may also pose a risk of organ damage.[2][3]

The causality behind these hazards lies in the reactivity of the aldehyde and amino functional groups, as well as the overall aromatic system. These features can lead to interactions with biological macromolecules, underpinning the compound's toxicological properties. Therefore, our safety protocols are designed to mitigate these risks at every potential point of exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step in ensuring your safety. This is not merely a procedural requirement but a fundamental barrier between you and the chemical's hazardous properties.

Essential PPE for Handling this compound
PPE ComponentSpecificationRationale
Hand Protection Butyl rubber or Viton gloves.[4] Nitrile gloves are not recommended for extended contact with pyridine-like compounds.[5][6]Pyridine and its derivatives can permeate through common laboratory gloves like nitrile. Butyl rubber and Viton offer superior resistance to these types of chemicals, preventing dermal absorption.[4]
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[7][8]Protects the eyes from direct contact with the chemical, which can cause serious irritation.[1] A face shield provides an additional layer of protection for the entire face.[8]
Body Protection A fully buttoned, flame-resistant lab coat.Provides a barrier against accidental spills and splashes, protecting the skin from contact.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges is required when handling the solid compound outside of a certified chemical fume hood or when airborne dust or vapors may be generated.[2][9]The compound is toxic if inhaled.[2][3] A respirator prevents the inhalation of harmful dust or vapors. A full respiratory protection program, including fit testing and medical evaluation, is necessary when respirators are required.[1][2]

Operational Plan: From Receipt to Disposal

A comprehensive safety strategy extends beyond PPE to encompass the entire lifecycle of the chemical within the laboratory. The following step-by-step guide provides a self-validating system for the safe handling of this compound.

Receiving and Storage
  • Inspect upon arrival: Check for any damage to the container.

  • Store in a designated area: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][10]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Handling and Use
  • Work in a certified chemical fume hood: All handling of this compound that may generate dust or vapors must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[5][10]

  • Prevent dust formation: When handling the solid, use techniques that minimize the generation of dust.

  • Avoid contact: Wear the appropriate PPE at all times to prevent skin and eye contact.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[11][12]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and the laboratory supervisor.

  • Don appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the full complement of recommended PPE, including respiratory protection if necessary.

  • Contain the spill: For solid spills, carefully sweep up the material and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[10]

  • Decontaminate the area: Once the bulk of the spill has been removed, decontaminate the area. While specific neutralizing agents for this compound are not well-documented, a general approach for aromatic amines can be considered. Commercially available decontamination kits for aromatic amines may be effective.[13] Otherwise, wash the area with soap and water.

  • Dispose of waste: All contaminated materials, including absorbent materials and used PPE, must be disposed of as hazardous waste.

Waste Disposal

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Collect waste: All waste containing this compound, including unused material and contaminated items, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5][14]

  • Segregate waste: Do not mix this waste with other waste streams. Keep it separate from incompatible materials.[5][14]

  • Follow institutional procedures: Adhere to your institution's specific guidelines for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for detailed instructions.[12]

Visualizing the Workflow

To further clarify the operational plan, the following diagram illustrates the key decision points and actions for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_spill Spill Response Start Start: Need to use this compound AssessHazards Assess Hazards (Review SDS) Start->AssessHazards SelectPPE Select Appropriate PPE (Butyl Gloves, Goggles, Lab Coat, Respirator if needed) AssessHazards->SelectPPE PrepareWorkArea Prepare Work Area (Certified Chemical Fume Hood) SelectPPE->PrepareWorkArea WeighAndDispense Weigh and Dispense (Minimize Dust) PrepareWorkArea->WeighAndDispense PerformExperiment Perform Experiment WeighAndDispense->PerformExperiment Spill Spill Occurs? PerformExperiment->Spill Decontaminate Decontaminate Glassware and Surfaces DisposeWaste Dispose of Hazardous Waste (Sealed, Labeled Container) Decontaminate->DisposeWaste RemovePPE Remove PPE Correctly DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands End End WashHands->End Spill->Decontaminate No Evacuate Evacuate and Alert Spill->Evacuate Yes DonPPE_Spill Don Appropriate PPE for Spill Evacuate->DonPPE_Spill ContainSpill Contain Spill (Inert Absorbent) DonPPE_Spill->ContainSpill DecontaminateSpill Decontaminate Area ContainSpill->DecontaminateSpill DisposeSpillWaste Dispose of Spill Debris as Hazardous Waste DecontaminateSpill->DisposeSpillWaste DisposeSpillWaste->RemovePPE

References

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Aminopicolinaldehyde

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